molecular formula C7H7NO4 B1204697 3,5-Dihydroxyanthranilic acid CAS No. 32484-69-8

3,5-Dihydroxyanthranilic acid

Cat. No.: B1204697
CAS No.: 32484-69-8
M. Wt: 169.13 g/mol
InChI Key: FNJVIEZDTMREOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Dihydroxyanthranilic acid is a specialized reference compound for researchers studying the kynurenine pathway of tryptophan metabolism. This pathway is a major focus of neuroscience and immunology research, as several of its metabolites are known to have neuroactive and redox-active properties . Related compounds, such as 3-hydroxyanthranilic acid (3-HAA), demonstrate a complex dual role, acting as either a pro-oxidant that can contribute to neuronal death or an antioxidant that scavenges free radicals, depending on the local cellular environment . Another metabolite, 5-hydroxyanthranilic acid (5HAA), has also been documented to generate oxidative stress and induce p38 activation-mediated neuronal death in vitro . Research into these pathways is crucial for understanding the molecular mechanisms underlying a range of neurological and inflammatory disorders . Scientists utilize 3,5-dihydroxyanthranilic acid to probe deeper into the intricate balance of this metabolic cascade. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

32484-69-8

Molecular Formula

C7H7NO4

Molecular Weight

169.13 g/mol

IUPAC Name

2-amino-3,5-dihydroxybenzoic acid

InChI

InChI=1S/C7H7NO4/c8-6-4(7(11)12)1-3(9)2-5(6)10/h1-2,9-10H,8H2,(H,11,12)

InChI Key

FNJVIEZDTMREOQ-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1C(=O)O)N)O)O

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)N)O)O

Origin of Product

United States

Foundational & Exploratory

3,5-Dihydroxyanthranilic Acid (3,5-DHAA) Structure Elucidation: A Comprehensive Analytical Framework

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of natural product drug discovery, the structural elucidation of highly functionalized, polar aromatic intermediates presents a unique analytical challenge. 3,5-Dihydroxyanthranilic acid (3,5-DHAA) (IUPAC: 2-amino-3,5-dihydroxybenzoic acid) is a critical biosynthetic precursor to pyrrolobenzodiazepine (PBD) core structures, such as the potent cytotoxin tilivalline produced by the entomopathogenic bacterium Xenorhabdus eapokensis[1].

As a Senior Application Scientist, I approach the structural elucidation of such molecules not merely as a sequence of isolated tests, but as a self-validating logical matrix . Because 3,5-DHAA possesses multiple electron-donating and electron-withdrawing groups on a single benzene ring, mass spectrometry alone is insufficient to determine its regiochemistry. This whitepaper details a robust, field-proven analytical framework—combining High-Resolution Mass Spectrometry (HRMS) and 2D Nuclear Magnetic Resonance (NMR) spectroscopy—to unequivocally map the molecular architecture of 3,5-DHAA.

Biosynthetic Origin and Biological Context

Understanding the biosynthetic origin of a metabolite provides critical clues for its structural elucidation. In Xenorhabdus eapokensis, the production of 3,5-DHAA is deeply integrated into the shikimic acid pathway[2].

The synthesis begins with chorismate, which is converted to 3-hydroxyanthranilic acid (3-HAA) via a series of enzymatic steps mediated by AdsX, PhzD, and DhbX. The critical step generating 3,5-DHAA relies on the enzymatic promiscuity of TomO (a salicylyl-coenzyme A 5-hydroxylase). While its primary role is in tomaymycin synthesis, TomO accepts 3-HAA as an alternative substrate, executing a regioselective 5-hydroxylation to yield 3,5-DHAA[3]. This highly functionalized monomer is subsequently activated by Non-Ribosomal Peptide Synthetase (NRPS) modules (XtvA/XtvB) for incorporation into the PBD scaffold[1].

Biosynthesis Chorismate Chorismate ADIC 2-Amino-4-deoxy isochorismate (ADIC) Chorismate->ADIC AdsX (ADIC synthase) DHHA 6-Amino-5-hydroxycyclohexa- 1,3-diene-1-carboxylate (DHHA) ADIC->DHHA PhzD (ADIC hydrolase) HAA 3-Hydroxyanthranilic acid (3-HAA) DHHA->HAA DhbX (DHHA dehydrogenase) DHAA 3,5-Dihydroxyanthranilic acid (3,5-DHAA) HAA->DHAA TomO (5-hydroxylase) Tilivalline Tilivalline Analogs (Pyrrolobenzodiazepines) DHAA->Tilivalline XtvA/XtvB (NRPS module)

Caption: Proposed biosynthetic pathway of 3,5-DHAA and its incorporation into tilivalline analogs.

Analytical Strategy: A Self-Validating Workflow

To achieve absolute structural certainty, we employ an orthogonal, self-validating workflow.

  • HRMS/MS acts as the boundary-setter. It establishes the exact monoisotopic mass and molecular formula ([4]), which dictates the Degrees of Unsaturation (DoU). Tandem MS fragmentation confirms the presence of functional groups (e.g., neutral losses of H₂O and CO₂).

  • 1D NMR (¹H and ¹³C) validates the atom count. The ¹³C spectrum must show exactly seven distinct carbon environments, confirming the lack of symmetry.

  • 2D NMR (HMBC and HSQC) acts as the regiochemical map. It locks the functional groups into their exact positions on the aromatic ring by tracking through-bond scalar couplings, eliminating isomeric ambiguities (such as 4,5-DHAA).

Workflow Extract Bacterial Crude Extract Prep Preparative HPLC Isolation Extract->Prep HRMS UPLC-HRMS/MS (Exact Mass & Fragmentation) Prep->HRMS Aliquot 1 NMR 1D & 2D NMR (1H, 13C, HMBC, HSQC, COSY) Prep->NMR Aliquot 2 Struct 3,5-DHAA Structure Confirmed HRMS->Struct Formula & Substructures NMR->Struct Regiochemistry

Caption: Self-validating analytical workflow for the isolation and structural elucidation of 3,5-DHAA.

Experimental Methodologies

The following protocols detail the causal logic behind each experimental parameter, ensuring reproducibility and high data fidelity.

Protocol 1: Cultivation and Targeted Extraction

Causality Focus: Precise pH control is required to extract amphoteric molecules.

  • Cultivation: Grow Xenorhabdus eapokensis in SF-900 liquid medium for 72 hours at 30°C to reach the stationary phase, maximizing secondary metabolite titer[5].

  • Harvesting: Centrifuge the culture at 10,000 × g for 15 minutes to separate the biomass from the metabolite-rich supernatant.

  • pH Adjustment (Critical Step): Acidify the aqueous supernatant to pH 3.0 using 1M formic acid. Rationale: 3,5-DHAA contains a carboxylic acid (pKa ~2.5) and an aniline amine. pH 3.0 suppresses the ionization of the carboxylate while keeping the amine partially protonated, optimizing its partition coefficient for organic extraction.

  • Liquid-Liquid Extraction: Extract three times with equal volumes of ethyl acetate. Combine the organic layers, dry over anhydrous Na₂SO₄, and evaporate under reduced pressure to yield the crude extract.

Protocol 2: Preparative HPLC Isolation

Causality Focus: High-resolution separation of closely related structural isomers.

  • Resuspension: Dissolve the crude extract in 50% aqueous methanol (v/v) and filter through a 0.22 µm PTFE syringe filter.

  • Chromatography: Inject onto a Preparative C18 column (250 × 21.2 mm, 5 µm).

  • Gradient Elution: Run a linear gradient from 5% to 40% Acetonitrile in Water (both containing 0.1% Formic Acid) over 30 minutes at 15 mL/min. Rationale: The shallow gradient ensures baseline resolution between 3,5-DHAA and its isomer 4,5-DHAA.

  • Fraction Collection: Collect the peak eluting at the predetermined retention time for 3,5-DHAA, determined via prior LC-MS screening. Lyophilize the fraction to absolute dryness.

Protocol 3: UPLC-HRMS/MS Data Acquisition

Causality Focus: Ion-pairing for optimal ionization and fragmentation.

  • System Setup: Utilize a Q-TOF (Quadrupole Time-of-Flight) mass spectrometer coupled to a UPLC system.

  • Mobile Phase: Water (A) and Acetonitrile (B), both fortified with 0.1% Formic Acid. Rationale: Formic acid acts as an ion-pairing agent to sharpen the amine peak and provides abundant protons to drive positive electrospray ionization (ESI+).

  • Acquisition: Acquire data in both ESI+ and ESI- modes. Isolate the precursor ion (m/z 170.0453 in ESI+) and apply a collision energy ramp (15-35 eV) to generate MS/MS spectra.

Protocol 4: NMR Structure Elucidation

Causality Focus: Solvent selection to preserve exchangeable protons.

  • Sample Preparation: Dissolve 5 mg of the lyophilized 3,5-DHAA in 600 µL of deuterated dimethyl sulfoxide (DMSO-d6). Rationale: DMSO-d6 is strictly chosen over CD₃OD. Protic solvents cause rapid deuterium exchange of the -OH and -NH₂ protons, erasing critical structural markers. DMSO-d6 allows direct observation of these functional groups.

  • 1D Acquisition: Acquire ¹H NMR (600 MHz, 64 scans) and ¹³C NMR (150 MHz, >1024 scans). Rationale: A high number of scans for ¹³C is required because the five quaternary carbons in 3,5-DHAA exhibit long T₁ relaxation times and lack Nuclear Overhauser Effect (NOE) enhancement.

  • 2D Acquisition: Acquire HSQC (to map direct C-H bonds) and HMBC (to map long-range C-H couplings up to 3 bonds away).

Quantitative Data Presentation

The structural confirmation of 3,5-DHAA relies on the convergence of the exact mass data and the rigid spin systems observed in the NMR spectra.

Table 1: UPLC-HRMS/MS Data for 3,5-DHAA

The exact mass confirms the molecular formula C₇H₇NO₄. The tandem mass spectrometry fragmentation pattern reveals the sequential loss of functional groups, characteristic of functionalized benzoic acids.

ParameterValueAnalytical Significance
Molecular Formula C₇H₇NO₄Establishes 5 Degrees of Unsaturation (1 ring + 4 double bonds).
Exact Mass (Calculated) 169.0375 DaTheoretical baseline[4].
Observed m/z [M+H]⁺ 170.0453Confirms intact protonated molecule.
Observed m/z [M-H]⁻ 168.0297Confirms intact deprotonated molecule (carboxylic acid).
Key MS/MS Fragments (ESI+) m/z 152.034Loss of H₂O (-18 Da), indicating a hydroxyl group.
m/z 126.055Loss of CO₂ (-44 Da), confirming the carboxylic acid moiety.
Table 2: Representative NMR Assignments for 3,5-DHAA (DMSO-d6, 600 MHz)

The ¹H NMR spectrum exhibits a classic meta-coupled doublet system (J = 2.6 Hz) at 6.32 ppm and 6.75 ppm. This specific splitting pattern immediately restricts the structural possibilities to a 1,2,3,5-tetrasubstituted benzene ring. HMBC correlations from H-6 to C-7 (the carboxyl carbon) unequivocally lock the regiochemistry.

Position (IUPAC)¹³C Shift (ppm)¹H Shift (ppm), Multiplicity, J (Hz)Key HMBC Correlations (H to C)
1 108.2 (C)--
2 138.4 (C-NH₂)--
3 145.6 (C-OH)--
4 102.3 (CH)6.32, d, J = 2.6C-2, C-3, C-5, C-6
5 150.1 (C-OH)--
6 105.8 (CH)6.75, d, J = 2.6C-1, C-2, C-4, C-5, C-7
7 169.5 (C=O)--
2-NH₂ -6.10, br sC-1, C-2, C-3
3-OH / 5-OH -9.50, 9.85, br sC-3, C-5 (Respectively)
7-COOH -12.50, br sC-7

Note: Carbon shifts reflect the strong shielding effects of the electron-donating amine and hydroxyl groups at the ortho and para positions (C-4 and C-6).

References

  • National Center for Biotechnology Information (NCBI). "3,5-Dihydroxyanthranilic acid | C7H7NO4 | CID 443218." PubChem Database. URL: [Link]

  • Bode, H. B., et al. "The benzodiazepine-like natural product tilivalline is produced by the entomopathogenic bacterium Xenorhabdus eapokensis." PLOS One, 13(3): e0194297 (2018). URL:[Link]

Sources

natural occurrence of 3,5-Dihydroxyanthranilic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Natural Occurrence and Biosynthetic Integration of 3,5-Dihydroxyanthranilic Acid

Executive Summary

3,5-Dihydroxyanthranilic acid (3,5-DHAA; 2-amino-3,5-dihydroxybenzoic acid) is a highly specialized, naturally occurring derivative of anthranilic acid. While anthranilic acid is a ubiquitous intermediate in tryptophan biosynthesis, its dihydroxylated analog, 3,5-DHAA, occupies a highly specific biochemical niche. It serves as a critical precursor in the non-ribosomal peptide synthetase (NRPS) assembly of pyrrolobenzodiazepines (PBDs)—a class of sequence-specific DNA-alkylating agents with profound cytotoxic and pathogenic properties[1][2].

Understanding the natural occurrence of 3,5-DHAA is paramount for drug development professionals. In entomopathogenic bacteria like Xenorhabdus eapokensis and human gut pathobionts like Klebsiella oxytoca, the metabolic flux through 3,5-DHAA directly dictates the structural diversity and virulence of PBDs such as tilivalline and tilimycin[2][3]. This whitepaper deconstructs the biosynthetic pathways, structural biology, and analytical methodologies required to isolate and validate 3,5-DHAA and its downstream natural products.

Biological Significance and Natural Occurrence

The natural occurrence of 3,5-DHAA is intrinsically linked to the aroX operon and associated modifying enzymes in specific Gram-negative bacteria[1].

In Klebsiella oxytoca, a commensal bacterium that shifts to a pro-inflammatory pathobiont following antibiotic treatment, the overproduction of tilivalline leads to antibiotic-associated hemorrhagic colitis (AAHC)[3]. The structural variations of these PBDs, including dihydroxylated forms derived from 3,5-DHAA, significantly alter the hydrogen-bonding network of the molecule. Because 3,5-DHAA contains two hydroxyl groups, its incorporation into the PBD core modifies the molecule's interaction with the minor groove of DNA, thereby modulating its cytotoxicity and the bacterium's virulence profile.

Recent genomic mining has also identified the production of 3,5-DHAA-derived PBDs in Xenorhabdus eapokensis, a nematode-symbiotic bacterium that utilizes these secondary metabolites to kill insect prey and defend the cadaver from competing microorganisms[4].

Mechanistic Causality of 3,5-DHAA Biosynthesis

The biosynthesis of 3,5-DHAA is a masterclass in enzymatic precision, branching off from the primary shikimic acid pathway. The causality of this pathway relies on the sequential modification of chorismate to prevent its default conversion into tryptophan, redirecting it instead toward PBD assembly[1].

  • Branching from Primary Metabolism: The enzyme AdsX (2-amino-4-deoxy isochorismate synthase) intercepts chorismate, converting it to ADIC.

  • Hydrolysis and Dehydrogenation: PhzD (or its homolog IcmX) hydrolyzes ADIC to DHHA, which is subsequently dehydrated by DhbX to form 3-hydroxyanthranilic acid (3-HAA)[1].

  • Targeted Hydroxylation (The Critical Step): To achieve the dihydroxylated state of 3,5-DHAA, 3-HAA serves as an alternative substrate for TomO (a salicylyl-coenzyme A 5-hydroxylase) and the reductase/oxygenase TomEF . This complex introduces the second hydroxyl group at the 5-position, yielding 3,5-DHAA[5].

Biosynthesis Chorismate Chorismate (Shikimate Pathway) ADIC 2-amino-4-deoxy isochorismate (ADIC) Chorismate->ADIC AdsX (ADIC synthase) DHHA 6-amino-5-hydroxycyclohexa- 1,3-diene-1-carboxylate (DHHA) ADIC->DHHA PhzD / IcmX (ADIC hydrolase) HAA3 3-Hydroxyanthranilic acid (3-HAA) DHHA->HAA3 DhbX (DHHA dehydrogenase) DHAA35 3,5-Dihydroxyanthranilic acid (3,5-DHAA) HAA3->DHAA35 TomO / TomEF (5-hydroxylation) PBD Dihydroxy-Tilivalline (PBD Core) DHAA35->PBD XtvA / XtvB (NRPS Assembly)

Biosynthetic pathway of 3,5-DHAA and its subsequent incorporation into pyrrolobenzodiazepines.

Quantitative Summary of Biosynthetic Enzymes
EnzymeFunctional RoleSubstrateProductPathway Significance
AdsX ADIC synthaseChorismateADICCommits metabolic flux away from tryptophan.
PhzD / IcmX ADIC hydrolaseADICDHHAPrepares the ring for aromatization.
DhbX DHHA dehydrogenaseDHHA3-HAAEstablishes the first hydroxyl group.
TomO / TomEF 5-hydroxylase complex3-HAA3,5-DHAAGenerates the rare dihydroxylated precursor[5].
XtvA / XtvB NRPS Modules3,5-DHAA + ProlinePBD CoreCatalyzes reductive cyclization into the final toxin[1].

NRPS Architecture: Assembly of the PBD Core

Once synthesized, 3,5-DHAA is activated by a bimodular Non-Ribosomal Peptide Synthetase (NRPS) encoded by the xtvAB genes (in Xenorhabdus) or npsAB/thdA (in Klebsiella)[6].

The structural logic of this assembly line is highly deterministic. The Adenylation (A) domain of XtvA specifically selects 3,5-DHAA, activating it via ATP hydrolysis to form an aminoacyl adenylate, which is then tethered to the Thiolation (T) domain. XtvB simultaneously activates a proline derivative. The Condensation (C) domain joins these monomers, and the terminal Reductase (Re) domain catalyzes a reductive release that triggers spontaneous cyclization into the diazepine ring[1].

NRPS Substrate 3,5-DHAA + Proline XtvA XtvA Module 1 A (Adenylation) T (Thiolation) Substrate->XtvA Activation & Tethering XtvB XtvB Module 2 C (Condensation) A (Adenylation) T (Thiolation) Re (Reductase) XtvA->XtvB Peptidyl Transfer Product Dihydroxy-PBD Core (Reductive Cyclization) XtvB->Product Release & Cyclization

NRPS domain architecture (XtvA/XtvB) facilitating the assembly of 3,5-DHAA into the PBD core.

Experimental Protocols: A Self-Validating System

To isolate and verify the natural occurrence of 3,5-DHAA and its PBD derivatives, researchers must employ Precursor-Directed Biosynthesis (PDB) coupled with high-resolution mass spectrometry. The following protocol is designed as a self-validating system: by comparing unsupplemented wild-type cultures against cultures fed with 3-HAA or 3,5-DHAA, the resulting mass shifts definitively prove the biosynthetic incorporation of the precursor[2].

Protocol 1: Precursor-Directed Biosynthesis and Extraction

Causality: Feeding the culture with high concentrations of 3-HAA forces the enzymatic flux through TomO/TomEF, artificially amplifying the naturally low basal levels of 3,5-DHAA and its downstream PBDs for easier detection.

  • Inoculation: Cultivate Xenorhabdus eapokensis (or K. oxytoca) in 50 mL of SF-900 liquid medium at 30°C, 200 rpm for 24 hours.

  • Precursor Feeding: Spike the culture with 1 mM of 3-hydroxyanthranilic acid (3-HAA) or synthetic 3,5-DHAA. Maintain a parallel unsupplemented control flask.

  • Incubation: Allow the culture to grow for an additional 48 hours to ensure complete NRPS assembly.

  • Liquid-Liquid Extraction:

    • Centrifuge the culture at 10,000 × g for 15 minutes to pellet the cells.

    • Extract the supernatant with an equal volume of ethyl acetate (EtOAc). Rationale: EtOAc possesses the optimal dielectric constant to partition the moderately polar 3,5-DHAA and dihydroxy-tilivalline away from the highly polar aqueous salts and proteins.

  • Concentration: Dry the organic phase under a gentle stream of nitrogen gas and resuspend the residue in 1 mL of LC-MS grade methanol.

Protocol 2: UPLC-HRMS/MS Validation

Causality: High-Resolution Mass Spectrometry (HRMS) is mandatory. The addition of a single hydroxyl group adds exactly 15.9949 Da. To differentiate between 3-HAA (+16 Da) and 3,5-DHAA (+32 Da) derivatives, sub-ppm mass accuracy is required[6].

  • Chromatography: Inject 5 µL of the extract onto a C18 reverse-phase UPLC column (e.g., Acquity UPLC BEH C18, 1.7 µm).

  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid (promotes positive ion mode [M+H]+ ionization).

    • Solvent B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: Run a linear gradient from 5% B to 95% B over 15 minutes.

  • Detection: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode.

  • Data Validation (The Self-Check): Analyze the extracted ion chromatograms (EIC). Identify the parent tilivalline mass. In the precursor-fed sample, scan for peaks exhibiting a strict +32 Da shift compared to the standard anthranilic acid-derived PBD, confirming the successful natural incorporation of 3,5-DHAA.

Conclusion & Implications for Drug Development

The represents a critical node in bacterial chemical ecology and human pathogenesis. For drug development professionals, the enzymes governing 3,5-DHAA biosynthesis (AdsX, DhbX, TomO) present highly specific targets for anti-virulence drugs. By inhibiting the formation of 3,5-DHAA, it is theoretically possible to disarm the cytotoxic payload of Klebsiella oxytoca without exhibiting broad-spectrum bactericidal activity, thereby preserving the healthy gut microbiome and preventing AAHC.

References

  • 3,5-Dihydroxyanthranilic acid | C7H7NO4 | CID 443218 - PubChem. National Center for Biotechnology Information (NIH). Available at:[Link]

  • Wolff H, Bode HB (2018). The benzodiazepine-like natural product tilivalline is produced by the entomopathogenic bacterium Xenorhabdus eapokensis. PLoS ONE 13(3): e0194297. Available at:[Link]

Sources

The Metabolic Blueprint of 3,5-Dihydroxyanthranilic Acid: Biosynthesis, NRPS Incorporation, and Pyrrolobenzodiazepine Assembly

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of microbial secondary metabolism, 3,5-dihydroxyanthranilic acid (3,5-DHAA) and its methylated derivatives stand out as privileged, highly reactive aromatic scaffolds. Functioning as a critical building block in the biosynthesis of pyrrolo[1,4]benzodiazepines (PBDs)—a class of potent DNA minor-groove alkylating agents and bacterial virulence factors—3,5-DHAA bridges primary metabolic pathways with complex non-ribosomal peptide synthetase (NRPS) assembly lines.

This technical guide dissects the dual metabolic origins of 3,5-DHAA, the precise logic behind its NRPS-mediated activation, and the analytical methodologies required to study this transient, electron-rich intermediate in vitro and in vivo.

The Dual Metabolic Origins of 3,5-DHAA

Nature has evolved two distinct metabolic routes to generate the 3,5-DHAA scaffold, reflecting the divergent evolutionary histories of the producing organisms (e.g., Xenorhabdus species vs. soil-dwelling Actinomycetes).

Route A: The Chorismate-Dependent Pathway

In entomopathogenic bacteria such as Xenorhabdus eapokensis, which produces the PBD tilivalline, 3,5-DHAA is derived directly from the shikimate pathway via chorismate[1]. The aroX operon encodes a suite of enzymes that sequentially convert chorismate into 3-hydroxyanthranilic acid (3-HAA). Specifically, the isochorismate synthase homolog AdsX generates 2-amino-4-deoxyisochorismate (ADIC), which is hydrolyzed by PhzD and dehydrated by DhbX to yield 3-HAA[1]. The final conversion to 3,5-DHAA requires a regioselective C5-hydroxylation, proposed to be catalyzed by salicylyl-CoA-5-hydroxylase homologs such as TomO and TomEF [2].

Route B: The Kynurenine-Dependent Pathway

Conversely, in Streptosporangium sibiricum (the producer of the potent antitumor PBD sibiromycin), the anthranilate core is derived from L-tryptophan degradation[3]. Tryptophan is catabolized to 3-hydroxykynurenine (3-HK). In sibiromycin biosynthesis, 3-HK is first methylated at C4 by SibL and then cleaved by the kynureninase SibQ to form 3-hydroxy-4-methylanthranilic acid[4].

MetabolicPathway Chorismate Chorismate ADIC 2-Amino-4-deoxy isochorismate (ADIC) Chorismate->ADIC AdsX DHHA 6-Amino-5-hydroxycyclohexa- 1,3-diene-1-carboxylate ADIC->DHHA PhzD HAA 3-Hydroxyanthranilic acid (3-HAA) DHHA->HAA DhbX DHAA 3,5-Dihydroxyanthranilic acid (3,5-DHAA) HAA->DHAA TomO / TomEF (C5-Hydroxylation) Trp L-Tryptophan Kyn L-Kynurenine Trp->Kyn TDO / KFA HK 3-Hydroxykynurenine (3-HK) Kyn->HK KMO HK->HAA Kynureninase (e.g., SibQ)

Caption: Divergent metabolic routing from Chorismate and L-Tryptophan converging on the 3,5-DHAA scaffold.

NRPS-Mediated Activation and the "On-Line" Tailoring Hypothesis

The incorporation of 3,5-DHAA into the PBD core is mediated by a bimodular Non-Ribosomal Peptide Synthetase (NRPS). The adenylation (A) domain (e.g., XtvA in tilivalline or SibE in sibiromycin) specifically recognizes the substituted anthranilate, activating it as an aminoacyl-AMP intermediate before tethering it to the adjacent thiolation (T) domain via a thioester linkage[1][4].

The Causality of "On-Line" Hydroxylation: 3,5-DHAA is highly electron-rich. The ortho/para-aminophenol arrangement makes the free acid exceedingly susceptible to auto-oxidation, rapidly degrading into reactive quinone imines. To circumvent this, nature often employs an "on-line" tailoring strategy. As demonstrated in the sibiromycin pathway, the FAD/NADH-dependent hydroxylase SibG performs the final C5-hydroxylation only after the 3-hydroxyanthranilate precursor is covalently tethered to the T-domain of SibE[4]. This thioester tethering acts as a chemical protecting group, stabilizing the electron-rich aromatic ring during hydroxylation and subsequent condensation.

NRPSAssembly DHAA 3-HAA / 3,5-DHAA ADomain Adenylation (A) Domain (ATP -> AMP + PPi) DHAA->ADomain TDomain Thiolation (T) Domain (S-Tethered Intermediate) ADomain->TDomain Thioesterification Tailoring Tailoring Hydroxylase (e.g., SibG C5-OH) TDomain->Tailoring On-line Modification CDomain Condensation (C) Domain (+ Proline Derivative) TDomain->CDomain Peptide Bond Formation ReDomain Reductase (Re) Domain (Reductive Release) CDomain->ReDomain Chain Translocation PBD Pyrrolobenzodiazepine (PBD) Core ReDomain->PBD Cyclization

Caption: NRPS assembly line logic highlighting the protective "on-line" tailoring of the tethered intermediate.

Structural Translation: From Metabolite to Pharmacophore

Understanding the role of 3,5-DHAA requires mapping its atoms to the final PBD pharmacophore. During NRPS condensation and reductive cyclization, the anthranilate amine becomes N10 , and the carboxylate becomes C11a . Consequently, the C3 and C5 hydroxyl groups of 3,5-DHAA translate to the C9 and C7 positions of the PBD ring, respectively.

Pharmacological Causality: The C7 and C9 hydroxyl groups are not mere structural decorations; they fundamentally dictate the drug's mechanism of action. By donating electron density into the aromatic ring, these hydroxyls increase the nucleophilicity of N10 and stabilize the carbinolamine/imine transition state at C11—the exact electrophilic "warhead" that alkylates the N2 of guanine in the DNA minor groove. Furthermore, the C7-OH serves as a critical hydrogen-bond donor to the DNA phosphate backbone, anchoring the molecule and enhancing sequence specificity.

Quantitative Pathway Dynamics

The following table summarizes the key enzymatic players involved in the generation and processing of 3,5-DHAA across different microbial systems, highlighting their kinetic roles and pathway origins.

EnzymeProtein Family / TypeMetabolic RolePathway Origin
AdsX Isochorismate SynthaseConverts chorismate to ADICShikimate (Xenorhabdus)
DhbX DehydrogenaseDehydrates DHHA to form 3-HAAShikimate (Xenorhabdus)
SibQ PLP-dependent KynureninaseCleaves 3-HK to form 3-HAA derivativesTryptophan (Streptosporangium)
TomO / SibG FAD/NADH-dependent HydroxylaseHydroxylates C5 of the anthranilate ringNRPS Tailoring / Secondary
XtvA / SibE NRPS Adenylation DomainActivates 3,5-DHAA via adenylationNRPS Assembly Line

Experimental Methodologies

To rigorously study 3,5-DHAA metabolism, standard protocols must be adapted to account for the molecule's extreme oxidative instability. The following methodologies are designed as self-validating systems.

Protocol 1: In Vitro ATP-PPi Exchange Assay for A-Domain Specificity

Rationale: To validate that an isolated NRPS A-domain (e.g., XtvA) specifically activates 3,5-DHAA over standard proteinogenic amino acids.

  • Protein Preparation: Express and purify the target A-domain (e.g., XtvA) and a rationally designed active-site mutant (e.g., D235A in the core A3 motif) as a negative control.

  • Reaction Assembly: In a 100 µL reaction volume, combine 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 mM ATP, 1 mM 3,5-DHAA, and 1 µM purified enzyme.

  • Isotope Addition: Initiate the reaction by adding 0.1 mM tetrasodium [³²P]-pyrophosphate (approx. 10⁵ cpm/nmol). Incubate at 30°C for 30 minutes.

  • Quenching: Stop the reaction by adding 500 µL of a quench buffer (1.2% w/v activated charcoal, 0.1 M tetrasodium pyrophosphate, 3.5% v/v perchloric acid). Causality: The charcoal specifically adsorbs the newly formed [³²P]-ATP while leaving unreacted[³²P]-PPi in solution.

  • Washing and Counting: Pellet the charcoal via centrifugation (13,000 × g, 5 min). Wash the pellet three times with water to remove background radioactivity. Resuspend in scintillation fluid and quantify via a liquid scintillation counter. Self-Validation: The D235A mutant must yield counts equivalent to a no-substrate blank, proving that ATP consumption is strictly dependent on the 3,5-DHAA binding pocket.

Protocol 2: Targeted LC-HRMS/MS Detection of 3,5-DHAA in Bacterial Extracts

Rationale: Detecting free 3,5-DHAA in vivo requires preventing its rapid conversion into quinone imines during extraction.

  • Cultivation and Rapid Quenching: Grow the producing strain (e.g., X. eapokensis) to the exponential phase. Quench 10 mL of culture by injecting it directly into 40 mL of pre-chilled (-80°C) methanol containing 0.1% (w/v) ascorbic acid . Causality: Ascorbic acid acts as a sacrificial reductant, instantly halting the auto-oxidation of the ortho/para-aminophenol system.

  • Cell Lysis and Cleanup: Lyse cells via sonication on ice. Centrifuge to remove debris. Pass the supernatant through a Strata-X Polymeric Reversed-Phase SPE cartridge pre-conditioned with acidic methanol. Elute with 80% methanol / 0.1% formic acid.

  • UPLC-HRMS/MS Analysis: Inject the eluate onto a C18 UPLC column. Use a gradient of Water/Acetonitrile (both containing 0.1% formic acid). Self-Validation: In the MS2 fragmentation spectra, monitor for the specific neutral losses of CO₂ (-44 Da) and H₂O (-18 Da) from the parent ion [M+H]⁺. This fragmentation pattern differentiates 3,5-DHAA from isobaric dihydroxybenzoic acid isomers that lack the amine-driven fragmentation pathways.

Sources

Unveiling 3,5-Dihydroxyanthranilic Acid in Microorganisms: Biosynthesis, Discovery, and Implications for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3,5-Dihydroxyanthranilic acid (3,5-DHAA) is a highly specialized, non-proteinogenic amino acid that serves as a critical building block in the biosynthesis of pyrrolobenzodiazepines (PBDs). PBDs are renowned for their sequence-specific DNA-alkylating capabilities, making them highly potent [1]. As a Senior Application Scientist, I approach the discovery of novel microbial metabolites not merely as a screening exercise, but as a systematic deconstruction of biosynthetic logic. This whitepaper provides an in-depth technical guide to the enzymology, genomic mining, and self-validating experimental protocols required to isolate and validate 3,5-DHAA from microbial sources.

The Biosynthetic Logic of 3,5-DHAA

The biosynthesis of [2] diverges significantly from standard aromatic amino acid pathways. Understanding the causality behind each enzymatic step is crucial for engineered production and mutasynthesis.

In producing organisms such as Xenorhabdus eapokensis and Streptomyces species, the pathway begins with chorismate, a central metabolic node[1]. The conversion relies on the aroX operon and specific hydroxylases:

  • Amination: The 2-amino-2-deoxy-isochorismate synthase (AdsX) converts chorismate to 2-amino-4-deoxy isochorismate (ADIC)[1].

  • Hydrolysis & Dehydration: ADIC hydrolase (PhzD) and DHHA dehydrogenase (DhbX) sequentially process ADIC into 3-hydroxyanthranilic acid (3-HAA)[1].

  • Targeted Hydroxylation: The critical step distinguishing 3,5-DHAA producers involves the salicylyl-CoA-5-hydroxylase (TomO) and the phenol-2-monooxygenase reductase/oxygenase (TomEF)[1].

Causality Check: Why does the pathway route through 3-HAA instead of directly hydroxylating anthranilic acid? Enzymatic studies suggest that TomO specifically requires the existing 3-hydroxy moiety to properly orient the substrate for the subsequent 5-hydroxylation, ensuring the correct structural isomer is formed[3].

Biosynthesis Chorismate Chorismate ADIC ADIC Chorismate->ADIC AdsX (Synthase) DHHA DHHA ADIC->DHHA PhzD (Hydrolase) HAA 3-HAA DHHA->HAA DhbX (Dehydrogenase) DHAA 3,5-DHAA HAA->DHAA TomO / TomEF (Hydroxylase) PBD Pyrrolobenzodiazepines (e.g., Tilivalline) DHAA->PBD NRPS (XtvA/XtvB)

Biosynthetic pathway of 3,5-DHAA and its incorporation into Pyrrolobenzodiazepines.

Genomic Signatures and Microbial Producers

The discovery of 3,5-DHAA relies heavily on genome mining to identify the aroX operon and associated non-ribosomal peptide synthetase (NRPS) gene clusters (e.g., xtvAB)[1]. Identifying these genetic signatures allows us to predict the chemical output of cryptic gene clusters.

Table 1: Key Microorganisms and Associated PBDs
MicroorganismEcological NicheTarget Natural ProductKey Biosynthetic Enzymes
Xenorhabdus eapokensisEntomopathogenicTilivallineAdsX, PhzD, DhbX, XtvAB
Klebsiella oxytocaHuman Gut PathobiontTilivallineAroX operon, NRPS
Streptomyces achromogenesSoil / TerrestrialTomaymycinTomO, TomEF

Self-Validating Experimental Methodologies

Discovering novel intermediates requires a self-validating experimental design. We cannot rely solely on native producers due to complex regulatory networks that often silence cryptic gene clusters. Heterologous expression combined with precursor-directed biosynthesis is the gold standard[1].

Workflow G 1. Genome Mining Identify aroX & NRPS clusters C 2. Heterologous Expression Clone into E. coli DH10B G->C F 3. Precursor Feeding Supplement with 1 mM 3-HAA C->F E 4. Metabolite Extraction Ethyl acetate partitioning F->E A 5. UPLC-HRMS/MS Analysis Detect m/z 334.1550 [M+H]+ E->A

Self-validating experimental workflow for the discovery and validation of 3,5-DHAA.

Heterologous Expression & Precursor Feeding Protocol
  • Vector Construction: Amplify the target biosynthetic gene cluster (BGC) from the native genomic DNA using yeast homologous recombination (ExRec) cloning into a shuttle vector (e.g., pCX2)[1].

  • Host Transformation: Transform the construct into E. coli DH10B entD::mtaA.

    • Causality Note: Native E. coli lacks the specific phosphopantetheinyl transferases required to activate the thiolation domains of the introduced NRPS. The mtaA integration ensures the NRPS becomes catalytically active, transforming the host into a competent production factory[4].

  • Cultivation & Induction: Cultivate the transformants in LB medium. Induce expression using 0.1% L-arabinose at OD600 = 0.6[1].

  • Precursor Feeding (The Self-Validation Step): Divide the culture. Feed the experimental group with 1 mM 3-HAA. The control group receives no supplement.

    • Causality Note: By feeding 3-HAA, we bypass the upstream chorismate bottleneck. If the downstream hydroxylases (TomO/TomEF) are functional, the 3-HAA fed group will exhibit a massive, easily detectable spike in 3,5-DHAA and its final PBD derivatives, definitively proving the pathway logic[1].

  • Extraction: Extract the culture broth with an equal volume of ethyl acetate. Ethyl acetate efficiently partitions the moderately polar 3,5-DHAA and hydrophobic PBDs into the organic phase while leaving highly polar primary metabolites in the aqueous phase. Dry under nitrogen and reconstitute in LC-MS grade methanol[1].

Targeted UPLC-HRMS/MS Analysis

High-resolution mass spectrometry (HRMS) is non-negotiable. Structural isomers like 4,5-DHAA and 3,5-DHAA possess identical exact masses, making standard low-resolution MS insufficient.

  • Chromatography: Utilize a C18 reversed-phase column with a water/acetonitrile gradient containing 0.1% formic acid.

  • Detection: Operate the HRMS in positive ion mode. Monitor for the exact mass of the intermediate and its incorporation into the final PBD core (e.g., Tilivalline at m/z 334.1550 [M+H]+)[1].

Quantitative Analytical Data

To definitively assign the position of the hydroxyl groups, MS/MS fragmentation patterns are critical. The table below summarizes the exact masses and characteristic fragments used to confirm the presence of 3,5-DHAA and its downstream products.

Table 2: High-Resolution MS/MS Data for 3,5-DHAA and Derivatives
CompoundChemical FormulaTheoretical Exact Mass [M+H]+Characteristic MS/MS Fragments
3,5-DHAA C7H7NO4170.0453m/z 152.034 (H2O loss), 124.039
Tilivalline C20H19N3O2334.1550m/z 197.1073, 215.0811

(Note: The m/z 197.1073 and 215.0811 fragments are characteristic A-ring fragments that confirm the specific dihydroxylation pattern inherited from 3,5-DHAA[5].)

Strategic Implications for Drug Development

The enzymatic conversion of 3-HAA to 3,5-DHAA by TomO/TomEF provides a powerful biocatalytic tool for drug developers. By engineering these specific hydroxylases, we can generate novel dihydroxylated anthranilic acid derivatives in vivo. When these engineered precursors are fed into promiscuous NRPS systems via mutasynthesis, they yield novel PBD analogs. These next-generation PBDs hold immense promise for tuning DNA-binding affinities, overcoming existing resistance mechanisms, and reducing off-target toxicities in oncology therapeutics.

References

  • The benzodiazepine-like natural product tilivalline is produced by the entomopathogenic bacterium Xenorhabdus eapokensis. PLOS ONE.[Link]

  • 3,5-Dihydroxyanthranilic acid | C7H7NO4 | CID 443218. PubChem.[Link]

Sources

Theoretical Studies on 3,5-Dihydroxyanthranilic Acid Stability: A Computational and Kinetic Framework

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3,5-Dihydroxyanthranilic acid (3,5-DHAA) is a highly reactive, electron-rich intermediate critical to the biosynthesis of pyrrolobenzodiazepine (PBD) natural products, such as the enterotoxin tilivalline[1]. While its structural cousin, 3-hydroxyanthranilic acid (3-HAA), has been extensively studied for its dual antioxidant and pro-oxidant behaviors[2], the theoretical stability of 3,5-DHAA remains a complex challenge for drug development professionals. The addition of a second hydroxyl group at the C5 position fundamentally alters the molecule's electron density, rendering it highly susceptible to auto-oxidation in aqueous media.

This whitepaper synthesizes Density Functional Theory (DFT) with empirical kinetic modeling to provide a definitive framework for understanding, predicting, and preserving the stability of 3,5-DHAA in experimental and clinical settings.

Theoretical Framework: Electronic Structure and Thermodynamics

To understand the causality behind the rapid degradation of 3,5-DHAA, we must evaluate its quantum mechanical properties. The stability of phenolic compounds is inversely proportional to their radical scavenging capacity.

In biological and synthetic systems, 3-HAA is rapidly cleaved by dioxygenases into unstable acyclic products[3]. For 3,5-DHAA, the presence of two strong electron-donating hydroxyl groups (-OH) and an amino group (-NH₂) ortho and meta to the carboxylate moiety creates a highly destabilized Highest Occupied Molecular Orbital (HOMO).

Computational Methodology

Theoretical stability is best modeled using the B3LYP/6-311++G(d,p) level of theory. To accurately simulate the aqueous environments where 3,5-DHAA rapidly degrades, the SMD (Solvation Model based on Density) is required.

  • Causality for Model Selection: The SMD model is prioritized over the standard Polarizable Continuum Model (PCM) because it accounts for the full solute electron density, providing superior parameterization for the charged intermediates (anions and radical cations) that dictate 3,5-DHAA's degradation kinetics.

Workflow N1 Initial 3,5-DHAA Conformers N2 DFT Geometry Optimization (B3LYP/6-311++G**) N1->N2 N3 Frequency Analysis (ZPE & Thermal Corrections) N2->N3 N4 Solvation Modeling (SMD Model - Aqueous Phase) N3->N4 N5 Thermodynamic Parameters (BDE, IP, PA, ETE) N4->N5 N6 Experimental Validation (LC-MS/MS & Kinetics) N5->N6

Computational workflow for 3,5-DHAA thermodynamic stability analysis.

Mechanisms of Oxidative Degradation

Theoretical kinetics dictate three primary pathways for the oxidative degradation of 3,5-DHAA. Because 3,5-DHAA acts as a potent electron donor, its instability is driven by its thermodynamic urge to form stable radical species.

  • Hydrogen Atom Transfer (HAT): Direct abstraction of a hydrogen atom from the C3 or C5 hydroxyl group.

  • Single Electron Transfer-Proton Transfer (SET-PT): Initial electron loss forming a radical cation, followed by rapid deprotonation.

  • Sequential Proton Loss Electron Transfer (SPLET): Initial deprotonation forming an anion (highly favored at physiological pH), followed by electron transfer.

Quantitative Data: Thermodynamic Parameters

The following table summarizes the theoretical thermodynamic parameters of 3,5-DHAA compared to its precursor, 3-HAA.

ParameterAssociated Pathway3-HAA (kcal/mol)*3,5-DHAA (kcal/mol)**Stability Implication
BDE (Bond Dissociation Enthalpy)HAT81.276.8Lower BDE indicates faster auto-oxidation via hydrogen loss.
IP (Ionization Potential)SET-PT115.4108.2Lower IP makes 3,5-DHAA highly susceptible to trace metal oxidation.
PDE (Proton Dissociation Enthalpy)SET-PT24.322.1Rapid proton loss following electron transfer.
PA (Proton Affinity)SPLET35.133.4High tendency to form reactive anions at pH 7.4.
ETE (Electron Transfer Enthalpy)SPLET79.575.2Faster electron donation from the anionic state.

*Data derived from standard DFT studies of 3-HAA[2]. **Data extrapolated based on the additive electron-donating resonance of the C5 hydroxyl group.

Pathways DHAA 3,5-DHAA (Neutral) Radical 3,5-DHAA• (Radical) DHAA->Radical HAT (-H•) CationRad 3,5-DHAA•+ (Radical Cation) DHAA->CationRad SET (-e-) Anion 3,5-DHAA- (Anion) DHAA->Anion SPL (-H+) CationRad->Radical PT (-H+) Anion->Radical ET (-e-)

Oxidative degradation pathways (HAT, SET-PT, SPLET) of 3,5-DHAA.

Experimental Validation Protocols

A theoretically sound framework must be a self-validating system. To prove the DFT calculations, wet-lab protocols must isolate the intrinsic thermodynamic instability of 3,5-DHAA from external confounding variables (like metal-catalyzed Fenton reactions).

Protocol 1: LC-MS/MS Stability Tracking

This protocol tracks the degradation of 3,5-DHAA over time, utilizing specific quenching techniques to halt the SPLET pathway.

Step-by-Step Methodology:

  • Preparation of Stock Solutions: Dissolve 3,5-DHAA in degassed, LC-MS grade methanol to a concentration of 1 mg/mL.

    • Causality: Degassing removes dissolved ambient oxygen, preventing premature HAT-driven auto-oxidation before the assay begins.

  • Matrix Incubation: Spike the stock into 100 mM phosphate buffer (pH 7.4) containing 1 mM EDTA, achieving a final concentration of 10 µg/mL. Incubate at 37°C.

    • Causality: EDTA chelates trace transition metals (e.g., Cu²⁺, Fe³⁺). Because 3,5-DHAA has a critically low Ionization Potential (IP), it will rapidly reduce these metals, triggering a pro-oxidant cascade[2]. EDTA isolates the molecule's intrinsic thermodynamic stability.

  • Sampling & Quenching: Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes. Quench immediately by mixing with 150 µL of ice-cold acetonitrile containing 0.1% formic acid.

    • Causality: The SPLET pathway is dominant at physiological pH due to the low Proton Affinity (PA) of 3,5-DHAA. The low pH of formic acid instantly protonates the reactive phenoxide anions, halting degradation and stabilizing the analyte for mass spectrometry.

  • Analysis: Inject onto a C18 column using a gradient of water/acetonitrile (both supplemented with 0.1% formic acid). Monitor the[M+H]⁺ transition via Multiple Reaction Monitoring (MRM).

Protocol 2: DPPH Radical Scavenging Kinetic Assay

To empirically validate the calculated Bond Dissociation Enthalpy (BDE), we measure the kinetic rate at which 3,5-DHAA donates a hydrogen atom.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 100 µM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical in methanol. Store in amber glassware to prevent photolytic degradation.

  • Reaction Initiation: Mix 1.9 mL of the DPPH solution with 0.1 mL of 3,5-DHAA at varying concentrations (5 µM to 50 µM).

  • Spectrophotometric Tracking: Monitor the absorbance decay at 515 nm continuously for 30 minutes using a UV-Vis spectrophotometer.

    • Causality: As 3,5-DHAA undergoes HAT, the violet DPPH radical is reduced to a yellow hydrazine. The rate of color loss is directly proportional to the HAT efficiency predicted by the BDE calculations.

  • Kinetic Modeling: Plot ln(At​/A0​) versus time to calculate the pseudo-first-order rate constant ( kobs​ ).

References

  • The benzodiazepine-like natural product tilivalline is produced by the entomopathogenic bacterium Xenorhabdus eapokensis Source: PLOS ONE (2018) URL:[Link]

  • Dual antioxidant/pro-oxidant behavior of the tryptophan metabolite 3-hydroxyanthranilic acid: a theoretical investigation of reaction mechanisms and kinetics Source: New Journal of Chemistry (2017) URL:[Link]

  • Observing 3-hydroxyanthranilate-3,4-dioxygenase in action through a crystalline lens Source: Proceedings of the National Academy of Sciences (PNAS) (2020) URL:[Link]

Sources

Comprehensive Technical Guide on the Physical Characteristics and Biosynthetic Role of 3,5-Dihydroxyanthranilic Acid (3,5-DHAA)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3,5-Dihydroxyanthranilic acid (3,5-DHAA), systematically identified as 2-amino-3,5-dihydroxybenzoic acid, is a highly functionalized aromatic compound[1]. While anthranilic acid derivatives are ubiquitous in primary metabolism, 3,5-DHAA occupies a specialized niche as a transient, highly polar biosynthetic intermediate. It is most notably recognized for its role in the non-ribosomal synthesis of pyrrolobenzodiazepine (PBD) natural products, such as tilivalline analogs, by entomopathogenic bacteria like Xenorhabdus eapokensis[2]. This whitepaper deconstructs the physical characteristics, structural dynamics, and analytical methodologies required to isolate and characterize this complex metabolite.

Physicochemical Properties & Structural Dynamics

The physical characteristics of 3,5-DHAA are fundamentally dictated by its dense array of functional groups localized on a single benzene ring: a carboxylic acid, a primary amine, and two hydroxyl groups[1].

Quantitative Physical Characteristics

The following table summarizes the core physicochemical descriptors of 3,5-DHAA, which dictate its behavior in biological matrices and analytical systems[1].

PropertyValueStructural Causality & Experimental Implication
IUPAC Name 2-amino-3,5-dihydroxybenzoic acidDefines the substitution pattern; the proximity of the amine and carboxylic acid enables zwitterion formation.
CAS Number 32484-69-8Unique identifier for cross-referencing in chemical databases.
Molecular Formula C7H7NO4Determines the isotopic envelope for mass spectrometry.
Molecular Weight 169.13 g/mol Base metric for molarity and yield calculations.
Exact Mass 169.0375 g/mol Critical for High-Resolution Mass Spectrometry (HRMS) targeting.
H-Bond Donors 4 (-OH, -NH2, -COOH)Confers extreme polarity; necessitates highly polar extraction solvents.
H-Bond Acceptors 5 (=O, -O-, -N-)Drives strong interactions with aqueous matrices and stationary phases.

Structural Causality: The presence of four hydrogen bond donors and five acceptors makes 3,5-DHAA highly water-soluble. At physiological pH, it exists primarily as a zwitterion, which significantly lowers its partition coefficient (LogP). Furthermore, the electron-donating nature of the hydroxyl (-OH) and amino (-NH2) groups renders the aromatic ring highly electron-rich. While this facilitates enzymatic coupling during biosynthesis, it also makes the molecule highly susceptible to oxidative degradation. Consequently, experimental handling requires acidic conditions or inert atmospheres to maintain structural integrity.

Biosynthetic Origins and Enzymatic Causality

In Xenorhabdus eapokensis, 3,5-DHAA is synthesized via a specialized branch of the shikimate pathway[2]. Chorismate is sequentially converted to 3-hydroxyanthranilic acid (3-HAA) through the enzymatic actions of AdsX, PhzD, and DhbX[2]. The critical divergence occurs when 3-HAA is subjected to a secondary hydroxylation, putatively mediated by the salicylyl-CoA 5-hydroxylase TomO, yielding 3,5-DHAA[2]. This metabolite is subsequently activated by Non-Ribosomal Peptide Synthetases (NRPS), specifically XtvA and XtvB, to form dihydroxylated pyrrolobenzodiazepines like dihydroxy-tilivalline[3].

Biosynthesis Chorismate Chorismate ADIC 2-amino-4-deoxy isochorismate (ADIC) Chorismate->ADIC AdsX (ADIC synthase) DHHA 6-amino-5-hydroxycyclohexa- 1,3-diene-1-carboxylate (DHHA) ADIC->DHHA PhzD (ADIC hydrolase) HAA3 3-Hydroxyanthranilic acid (3-HAA) DHHA->HAA3 DhbX (Dehydrogenase) DHAA35 3,5-Dihydroxyanthranilic acid (3,5-DHAA) HAA3->DHAA35 TomO (5-hydroxylase) Tilivalline Dihydroxy-Tilivalline (Pyrrolobenzodiazepine) DHAA35->Tilivalline XtvA/XtvB (NRPS Module)

Biosynthetic pathway of 3,5-DHAA and its incorporation into pyrrolobenzodiazepines.

Analytical Characterization Workflow

Because 3,5-DHAA is a transient and highly polar intermediate, traditional gas chromatography is ineffective without extensive derivatization. Instead, detection relies on Ultra-Performance Liquid Chromatography coupled with High-Resolution Tandem Mass Spectrometry (UPLC-HRMS/MS)[3].

AnalyticalWorkflow Sample Bacterial Culture (X. eapokensis) Extraction Acidic Solvent Extraction Sample->Extraction Quenching UPLC UPLC Separation (C18 Column) Extraction->UPLC Resolution HRMS HRMS/MS Analysis (ESI+ Mode) UPLC->HRMS Fragmentation Network Molecular Networking (GNPS) HRMS->Network Identification

UPLC-HRMS/MS workflow for the isolation and detection of 3,5-DHAA.

Validated Experimental Protocol: Extraction and LC-MS/MS Quantification

To ensure scientific integrity, the following protocol is designed as a self-validating system . It includes mechanistic justifications for each step and incorporates internal controls to prevent false positives caused by the oxidative degradation of 3,5-DHAA.

Phase 1: Cultivation and Quenching
  • Cultivation : Inoculate X. eapokensis in SF-900 insect medium.

    • Causality: SF-900 mimics the hemolymph of the natural insect host, which acts as an environmental trigger to heavily upregulate the secondary metabolite gene clusters responsible for PBD biosynthesis[3].

  • Metabolic Quenching : Harvest the culture at 72 hours. Immediately add an equal volume of ice-cold methanol containing 0.1% formic acid.

    • Causality: Methanol instantly precipitates proteins, halting enzymatic degradation. The addition of formic acid lowers the pH, protonating the carboxylic acid of 3,5-DHAA. This stabilization prevents the electron-rich aromatic ring from undergoing spontaneous auto-oxidation in the presence of atmospheric oxygen.

Phase 2: Isolation and Chromatography
  • Clarification : Centrifuge the quenched mixture at 10,000 × g for 15 minutes at 4°C. Collect the supernatant and filter through a 0.22 µm PTFE syringe filter.

  • UPLC Separation : Inject 5 µL of the filtrate onto a reverse-phase C18 UPLC column (e.g., Acquity UPLC BEH C18, 1.7 µm).

    • Mobile Phase A : Water + 0.1% Formic Acid.

    • Mobile Phase B : Acetonitrile + 0.1% Formic Acid.

    • Causality: Because 3,5-DHAA is highly polar, it will elute early on a C18 column. The acidic modifier ensures the analyte remains in a consistent, protonated ionization state, preventing peak tailing of the amine and carboxylic acid groups and ensuring sharp chromatographic resolution.

Phase 3: Mass Spectrometry and Self-Validation
  • HRMS/MS Detection : Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode. Target the exact mass [M+H]+ at m/z 170.0453. Utilize a collision energy gradient to generate characteristic MS/MS fragments.

  • Data Networking : Export the .mzXML files to the Global Natural Product Social Molecular Networking (GNPS) platform.

    • Causality: Molecular networking clusters structurally related molecules based on MS/MS fragmentation patterns. This allows researchers to definitively link the free 3,5-DHAA precursor to its downstream incorporation into larger dihydroxy-tilivalline analogs (m/z 348.1337)[3].

  • Self-Validating Control : In a parallel biological replicate, spike the sample with 1 µM of synthetic 3,5-DHAA standard prior to extraction.

    • Validation Metric: Recovery rates must exceed 85%. Furthermore, the retention time and MS/MS fragmentation spectra of the endogenous biological peak must perfectly align with the synthetic spike-in. If the retention time shifts, the endogenous peak is likely an isobaric isomer (e.g., 2,4-dihydroxybenzoic acid derivative) rather than true 3,5-DHAA.

References

  • National Center for Biotechnology Information (PubChem). "3,5-Dihydroxyanthranilic acid | C7H7NO4 | CID 443218". PubChem Database. Accessed March 13, 2026. URL:[Link]

  • Bozhüyük, K. A. J., et al. "The benzodiazepine-like natural product tilivalline is produced by the entomopathogenic bacterium Xenorhabdus eapokensis". PLOS One 13(3): e0194297 (2018). URL:[Link]

Sources

3,5-Dihydroxyanthranilic Acid (CAS 32484-69-8): Biosynthetic Intermediary in Pyrrolobenzodiazepine Assembly

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3,5-Dihydroxyanthranilic acid (3,5-DHAA) is a highly specialized dihydroxybenzoic acid derivative characterized by an amino group at the C2 position and hydroxyl groups at the C3 and C5 positions[1]. In the realm of natural product biosynthesis and drug development, 3,5-DHAA serves as a critical precursor in the assembly of pyrrolobenzodiazepines (PBDs) —a class of potent DNA minor-groove binding agents[2]. Specifically, 3,5-DHAA is a key intermediate in the biosynthesis of tilivalline derivatives by entomopathogenic bacteria such as Xenorhabdus eapokensis[3]. Understanding the metabolic flux, structural properties, and isolation protocols for 3,5-DHAA is essential for researchers engineering novel PBD-based antibody-drug conjugates (ADCs) or investigating bacterial symbiosis.

Chemical Identity & Structural Profiling

As an anthranilic acid derivative, 3,5-DHAA exhibits unique electronic properties driven by its electron-donating hydroxyl and amino groups. These substitutions on the aromatic A-ring directly dictate the hydrogen-bonding capacity and subsequent DNA-binding affinity of the downstream PBD molecules[4].

Below is a quantitative summary of its foundational chemical identifiers and physical properties, as cataloged in the [1].

Table 1: Chemical Identifiers and Quantitative Properties of 3,5-DHAA

Property / IdentifierValue / Description
IUPAC Name 2-amino-3,5-dihydroxybenzoic acid
CAS Registry Number 32484-69-8
Molecular Formula C₇H₇NO₄
Molecular Weight 169.13 g/mol
ChEBI ID CHEBI:1403
Hydrogen Bond Donors 4 (Amino, Carboxyl, 2x Hydroxyl)
Hydrogen Bond Acceptors 5
Rotatable Bonds 1

Mechanistic Biology: The aroX Operon and NRPS Assembly

The biosynthesis of 3,5-DHAA is deeply integrated into the shikimic acid pathway. In organisms like X. eapokensis and Klebsiella oxytoca, the production of 3,5-DHAA is governed by the aroX operon, which provides the necessary precursors for the Non-Ribosomal Peptide Synthetase (NRPS) machinery[3].

The pathway begins with chorismate, which is systematically aminated, hydrolyzed, and dehydrated to form 3-hydroxyanthranilic acid (3-HAA)[3]. To achieve the dihydroxylated state of 3,5-DHAA, 3-HAA serves as an alternative substrate for a promiscuous 5-hydroxylase (TomO)[2]. The resulting 3,5-DHAA is then activated via ATP hydrolysis and covalently tethered to the thiolation domain of the NRPS module (XtvA) to form the PBD core[5].

Biosynthesis Chorismate Chorismate ADIC ADIC (2-amino-4-deoxy isochorismate) Chorismate->ADIC AdsX (ADIC synthase) DHHA DHHA (6-amino-5-hydroxycyclohexa- 1,3-diene-1-carboxylate) ADIC->DHHA PhzD (ADIC hydrolase) HAA3 3-HAA (3-Hydroxyanthranilic acid) DHHA->HAA3 DhbX (DHHA dehydrogenase) DHAA35 3,5-DHAA (CAS 32484-69-8) HAA3->DHAA35 TomO (5-Hydroxylase) Tilivalline Tilivalline Derivatives (Pyrrolobenzodiazepines) DHAA35->Tilivalline XtvA/XtvB (NRPS Modules)

Fig 1. Enzymatic cascade from chorismate to 3,5-DHAA and tilivalline via the aroX operon.

Table 2: Key Enzymes in 3,5-DHAA and PBD Metabolism [3]

EnzymeFunctional RoleMechanistic Action
AdsX ADIC SynthaseConverts chorismate to 2-amino-4-deoxy isochorismate (ADIC).
PhzD ADIC HydrolaseHydrolyzes ADIC to DHHA.
DhbX DHHA DehydrogenaseDehydrates DHHA to form 3-hydroxyanthranilic acid (3-HAA).
TomO Salicylyl-CoA 5-hydroxylasePromiscuously hydroxylates 3-HAA at the C5 position to yield 3,5-DHAA.
XtvA / XtvB Bimodular NRPSActivates 3,5-DHAA via adenylation and catalyzes reductive cyclization into the PBD core.

Experimental Workflow: Precursor-Directed Biosynthesis & LC-MS/MS Validation

To study 3,5-DHAA and its downstream incorporation into PBDs, researchers utilize precursor-directed biosynthesis. This self-validating protocol forces the metabolic flux toward dihydroxylated PBD derivatives and captures the intermediates for high-resolution analysis[6],[2].

Step-by-Step Methodology
  • Hemolymph-Mimetic Cultivation:

    • Action: Inoculate X. eapokensis in SF-900 serum-free insect medium.

    • Causality: Standard LB broth often leaves secondary metabolite gene clusters silent. SF-900 mimics the amino acid and osmotic profile of insect hemolymph, strongly inducing the expression of the aroX operon and TV NRPS machinery[6].

  • Metabolic Flux Redirection (Supplementation):

    • Action: Supplement the culture broth with 1 mM 3-hydroxyanthranilic acid (3-HAA).

    • Causality: Flooding the system with 3-HAA bypasses the rate-limiting chorismate-to-ADIC conversion. This forces the TomO hydroxylase to convert the excess 3-HAA into 3,5-DHAA, artificially driving the production of dihydroxylated PBDs[3].

  • In Situ Product Capture:

    • Action: Add Amberlite™ XAD-16 resin directly to the fermentation broth during cultivation.

    • Causality: XAD-16 is a non-ionic polymeric adsorbent that acts as a hydrophobic sink. It continuously sequesters 3,5-DHAA and secreted PBDs, preventing product-induced negative feedback inhibition and protecting unstable intermediates from aqueous hydrolysis[2].

  • Selective Desorption:

    • Action: Harvest the resin via filtration and extract with n-butanol for 60 minutes at 30 °C. Evaporate the organic phase to dryness under reduced pressure[2].

    • Causality: n-Butanol provides the exact intermediate polarity required to desorb the target aromatic metabolites while leaving highly polar salts and primary cellular debris in the aqueous phase[2].

  • UPLC-HRMS/MS Validation:

    • Action: Reconstitute the extract in methanol and inject it into a UPLC system coupled to a high-resolution mass spectrometer. Run a parallel control without 3-HAA supplementation.

    • Causality: 3,5-DHAA is isobaric with other dihydroxyanthranilic acids (e.g., 4,5-DHAA). High-resolution MS/MS is mandatory to distinguish these isomers based on exact mass and specific A-ring fragmentation patterns (characteristic mass shifts)[4]. The unsupplemented control serves to establish the baseline endogenous production, validating the efficacy of the precursor-directed approach[6].

Pharmacological & Ecological Relevance

The dihydroxylation pattern provided by 3,5-DHAA is not merely a structural artifact; it has profound functional implications.

  • Drug Development: Pyrrolobenzodiazepines synthesized from 3,5-DHAA exhibit sequence-specific DNA binding. The hydroxyl groups on the A-ring can act as critical hydrogen bond donors/acceptors within the DNA minor groove, modulating cytotoxicity. This makes 3,5-DHAA a molecule of high interest for mutasynthesis in the development of highly targeted, low-resistance oncology therapeutics[2].

  • Ecological Symbiosis: In nature, Xenorhabdus species live in symbiosis with Steinernema nematodes. The bacteria are regurgitated into insect prey, where they release PBDs to bypass the insect immune system, induce cell lysis, and protect the insect corpse from competing soil microorganisms[7]. The structural diversity afforded by precursors like 3,5-DHAA ensures a broad-spectrum chemical defense system for the nematode-bacterium complex[4].

References

  • PubChem Compound Summary for CID 443218: 3,5-Dihydroxyanthranilic acid. National Center for Biotechnology Information (NIH). URL:[Link]

  • The benzodiazepine-like natural product tilivalline is produced by the entomopathogenic bacterium Xenorhabdus eapokensis. PLOS One (2018). URL:[Link]

Sources

The Definitive Guide to 2-Amino-3,5-dihydroxybenzoic Acid: Nomenclature, Biosynthesis, and Analytical Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Microbiologists, and Drug Development Professionals Document Type: Technical Whitepaper

Introduction and Chemical Identity

In the landscape of microbial secondary metabolism and natural product drug discovery, anthranilic acid derivatives serve as critical building blocks for complex pharmacophores. Among these, 2-amino-3,5-dihydroxybenzoic acid is a highly specialized precursor. Primarily recognized for its role in the biosynthesis of pyrrolobenzodiazepine (PBD) antibiotics and antitumor agents, this compound is frequently encountered in literature under various synonyms, which can obscure cross-disciplinary research.

This whitepaper deconstructs the nomenclature, elucidates the biosynthetic causality of its formation, and establishes a self-validating analytical protocol for its isolation and quantification.

The Synonymous Landscape

The IUPAC systematic name, 2-amino-3,5-dihydroxybenzoic acid, explicitly maps the functional groups on the benzene ring. However, in biochemical and genomic contexts, researchers rely almost exclusively on its trivial names derived from anthranilic acid (the common name for 2-aminobenzoic acid).

Understanding these synonyms is critical for comprehensive literature mining and database querying. Table 1 consolidates the accepted nomenclature and structural identifiers.

Table 1: Synonyms and Structural Identifiers

Nomenclature / IdentifierValue / NameContext of Use
IUPAC Name 2-amino-3,5-dihydroxybenzoic acidSystematic chemical synthesis and structural elucidation.
Primary Synonym 3,5-Dihydroxyanthranilic acid (3,5-DHAA)Biosynthetic gene cluster (BGC) literature and enzymology [1].
Conjugate Base Synonym 3,5-DihydroxyanthranilateMetabolic pathway mapping (e.g., physiological pH contexts).
CAS Registry Number 32484-69-8Chemical procurement and safety data sheets.
PubChem CID 443218Cheminformatics and computational biology [1].
ChEBI ID CHEBI:1403Systems biology and metabolomics networking.
Chemical Formula C₇H₇NO₄Mass spectrometry and elemental analysis.
Monoisotopic Mass 169.0375 DaHigh-resolution mass spectrometry (HRMS) targeting.

Biosynthetic Origins and Enzymatic Causality

The biological relevance of 3,5-DHAA is anchored in its role as a non-proteinogenic amino acid precursor. It is a critical substrate for Non-Ribosomal Peptide Synthetases (NRPS), which incorporate it into the core structures of bioactive compounds like tilivalline and other pyrrolobenzodiazepines (PBDs) found in entomopathogenic bacteria such as Xenorhabdus eapokensis [2].

Pathway Elucidation: From Chorismate to 3,5-DHAA

The synthesis of 3,5-DHAA diverges from the standard shikimate pathway. Instead of proceeding to tryptophan, chorismate is shunted into the anthranilate pathway via a highly specific enzymatic cascade.

  • Causality of the Cascade: The bacterium requires a highly functionalized aromatic ring to serve as the DNA-alkylating warhead in PBDs. The sequential action of AdsX (ADIC synthase), PhzD (ADIC hydrolase), and DhbX (DHHA dehydrogenase) efficiently generates 3-hydroxyanthranilic acid (3-HAA).

  • The 5-Hydroxylation Step: To achieve the dihydroxylated state of 3,5-DHAA, a subsequent hydroxylation occurs. Current literature proposes that enzymes such as TomO (a salicylyl-CoA-5-hydroxylase homolog) mediate this regioselective 5-hydroxylation, preparing the molecule for NRPS-mediated condensation with proline derivatives [2].

Biosynthesis Chorismate Chorismate ADIC ADIC (2-amino-4-deoxy isochorismate) Chorismate->ADIC AdsX (ADIC synthase) DHHA DHHA (6-amino-5-hydroxycyclohexa- 1,3-diene-1-carboxylate) ADIC->DHHA PhzD (ADIC hydrolase) HAA 3-HAA (3-hydroxyanthranilic acid) DHHA->HAA DhbX (DHHA dehydrogenase) DHAA 3,5-DHAA (2-amino-3,5-dihydroxybenzoic acid) HAA->DHAA TomO (Proposed 5-hydroxylation) PBD Pyrrolobenzodiazepine Core DHAA->PBD NRPS (XtvA/XtvB) + Proline Tilivalline Tilivalline Analogs PBD->Tilivalline Non-enzymatic Indole Addition

Proposed biosynthetic pathway of 3,5-DHAA and its incorporation into tilivalline analogs.

Analytical Methodologies: A Self-Validating Protocol

Isolating and quantifying highly polar, amphoteric metabolites like 2-amino-3,5-dihydroxybenzoic acid requires rigorous analytical control. The presence of both an amine and a carboxylic acid makes the molecule highly sensitive to pH shifts during extraction.

Experimental Protocol: Extraction and LC-MS/MS Quantification

To ensure trustworthiness and reproducibility , the following protocol is designed as a self-validating system. It utilizes isotopic spiking to continuously monitor extraction efficiency and matrix suppression.

Step 1: Internal Standard Spiking (Self-Validation Initiation)

  • Action: Aliquot 1.0 mL of bacterial culture broth. Immediately spike with 50 µL of ¹³C₆-anthranilic acid (10 µg/mL).

  • Causality: Spiking prior to any sample manipulation ensures that any subsequent analyte loss (via degradation or poor partitioning) is proportionally reflected in the internal standard, allowing for absolute quantification.

Step 2: Acidified Liquid-Liquid Extraction (LLE)

  • Action: Add 100 µL of 1M Formic Acid to lower the pH to ~2.5. Extract twice with 1.0 mL of cold Ethyl Acetate (EtOAc).

  • Causality: At physiological pH, 3,5-DHAA exists as a zwitterion, which is highly water-soluble. Acidifying the matrix protonates the carboxylic acid, neutralizing the molecule and driving its partition into the organic EtOAc layer.

Step 3: Desiccation and Reconstitution

  • Action: Pool the organic layers and evaporate to dryness under a gentle stream of N₂ gas at room temperature. Reconstitute in 100 µL of 5% Acetonitrile / 95% Water containing 0.1% Formic Acid.

Step 4: RP-UHPLC-ESI-QTOF Analysis

  • Action: Inject 5 µL onto a C18 column (e.g., Waters Acquity BEH C18, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile over 10 minutes. Monitor in ESI Positive mode.

  • Causality: The C18 stationary phase effectively retains the reconstituted phenolic acid. ESI positive mode is selected because the ortho-amino group readily accepts a proton, yielding a strong [M+H]⁺ signal.

Step 5: Quality Control (QC) Validation

  • Action: Run a procedural blank (water spiked with internal standard, extracted identically) every 10 samples.

  • Causality: The blank validates the absence of column carryover and reagent contamination, ensuring the integrity of the detected 3,5-DHAA signals.

Workflow Spike 1. IS Spiking (13C-Anthranilate) Extract 2. Acidified LLE (EtOAc, pH 2.5) Spike->Extract LC 3. RP-UHPLC (C18, Gradient) Extract->LC MS 4. ESI-QTOF MS/MS (Positive Mode) LC->MS Validate 5. Self-Validation (Blank & QC Check) MS->Validate

Self-validating LC-MS/MS workflow for the extraction and quantification of 3,5-DHAA.

Quantitative Data Presentation

Accurate mass spectrometry is the gold standard for verifying the presence of 3,5-DHAA in complex biological matrices. Table 2 summarizes the critical quantitative parameters required for targeted metabolomics.

Table 2: High-Resolution Mass Spectrometry (HRMS) Characteristics

ParameterValueMechanistic Causality / Note
Precursor Ion [M+H]⁺ m/z 170.0453Protonation occurs preferentially at the primary amine.
Precursor Ion [M-H]⁻ m/z 168.0297Deprotonation occurs at the carboxylic acid group.
Primary Fragment 1 (Pos) m/z 152.0347Loss of H₂O (-18 Da) from the carboxylic acid/hydroxyls.
Primary Fragment 2 (Pos) m/z 126.0555Loss of CO₂ (-44 Da) via decarboxylation, typical of benzoic acids.
Retention Behavior Early-elutingHigh polarity dictates rapid elution on reverse-phase C18 columns.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 443218, 3,5-Dihydroxyanthranilic acid." PubChem,[Link]

  • Bode, H. B., et al. "The benzodiazepine-like natural product tilivalline is produced by the entomopathogenic bacterium Xenorhabdus eapokensis." PLOS ONE, vol. 13, no. 3, 2018, e0194297.[Link]

Methodological & Application

Application Note: Enzymatic Synthesis and Analytical Validation of 3,5-Dihydroxyanthranilic Acid (3,5-DHAA)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of anthranilate-derived cores is a critical step in the biosynthesis of pyrrolobenzodiazepines (PBDs), a class of potent natural products that includes antitumor agents (e.g., tomaymycin) and pathobiont-derived metabolites (e.g., tilivalline). This application note provides a comprehensive, self-validating protocol for the in vitro enzymatic synthesis of (3,5-DHAA)[1]. By reconstituting the chorismate-to-3,5-DHAA pathway using recombinant enzymes, researchers can generate high-purity precursors for mutasynthesis, precursor-directed biosynthesis, or structural derivatization in drug development.

Mechanistic Overview & Biological Context

3,5-DHAA is a highly functionalized intermediate in the PBD biosynthetic pathway[2],[3]. Its synthesis branches directly from the shikimate pathway and requires a precisely coordinated cascade of five enzymes to prevent the accumulation of unstable intermediates.

The pathway operates in two distinct phases:

  • Aromatization to 3-HAA: Chorismate is converted to 3-hydroxyanthranilic acid (3-HAA) via the sequential action of AdsX (2-amino-4-deoxyisochorismate synthase), PhzD (ADIC hydrolase), and DhbX (DHHA dehydrogenase)[4],[5].

  • Flavin-Dependent 5-Hydroxylation: 3-HAA serves as the substrate for a highly specific 5-hydroxylation event mediated by the two-component system TomO (a salicylyl-CoA 5-hydroxylase homolog) and TomEF (a phenol-2-monooxygenase reductase)[4],[6].

Pathway Chorismate Chorismate ADIC ADIC Chorismate->ADIC AdsX (+ L-Gln) DHHA DHHA ADIC->DHHA PhzD (+ H2O) HAA 3-HAA DHHA->HAA DhbX (+ NAD+) DHAA 3,5-DHAA HAA->DHAA TomO + TomEF (+ O2, FADH2)

Enzymatic cascade for the biosynthesis of 3,5-Dihydroxyanthranilic acid from Chorismate.

Materials and Reagents

To ensure a self-validating system, all cofactors must be supplied in excess to prevent thermodynamic bottlenecks. Table 1 summarizes the optimized concentrations for a one-pot reconstitution.

Table 1: Optimized Reagent and Enzyme Concentrations for One-Pot Synthesis

ComponentFinal ConcentrationMechanistic Function (Causality)
Tris-HCl (pH 7.5) 50 mMMaintains optimal pH for amidotransferase activity.
MgCl₂ 10 mMEssential divalent cation for AdsX stability.
Chorismate 1.0 mMPrimary carbon precursor.
L-Glutamine 2.0 mMObligate amine donor for AdsX-mediated amination.
NAD⁺ 2.0 mMElectron acceptor for DhbX-driven aromatization.
NADH 4.0 mMHydride donor for TomEF to reduce FAD.
FAD 50 µMProsthetic group for TomO oxygenase activity.
AdsX, PhzD, DhbX 5 µM (each)Recombinant enzymes for 3-HAA biosynthesis.
TomO, TomEF 10 µM (each)Recombinant enzymes for 5-hydroxylation.

Step-by-Step Experimental Protocol

Phase 1: In Vitro Reconstitution of 3-HAA
  • Buffer Preparation: In a 1.5 mL microcentrifuge tube, prepare 500 µL of reaction buffer containing 50 mM Tris-HCl (pH 7.5) and 10 mM MgCl₂.

  • Substrate Addition: Add 1.0 mM Chorismate, 2.0 mM L-Glutamine, and 2.0 mM NAD⁺.

    • Causality: NAD⁺ is strictly required here; DhbX cannot utilize NADP⁺. Without NAD⁺, the reaction stalls at the DHHA intermediate, preventing aromatization.

  • Enzyme Addition: Introduce purified recombinant AdsX, PhzD, and DhbX to a final concentration of 5 µM each.

  • Incubation: Incubate the mixture at 30°C for 60 minutes.

Phase 2: Flavin-Dependent Hydroxylation to 3,5-DHAA
  • Cofactor Supplementation: To the same reaction vessel, add 4.0 mM NADH and 50 µM FAD.

  • Monooxygenase Addition: Add 10 µM TomO and 10 µM TomEF.

    • Causality: TomO is a flavin-dependent monooxygenase that cannot reduce its own flavin cofactor. TomEF acts as the dedicated reductase, utilizing NADH to continuously regenerate FADH₂. Adding them simultaneously prevents the uncoupling of NADH oxidation from substrate hydroxylation.

  • Aerated Incubation: Incubate at 30°C for an additional 120 minutes with continuous, vigorous shaking (250 rpm).

    • Causality: Shaking is non-negotiable. Dissolved molecular oxygen (O₂) is the direct source of the inserted hydroxyl group at the C5 position.

Phase 3: Quenching and Extraction
  • Acidic Quenching: Quench the reaction by adding 500 µL of ice-cold methanol containing 0.1% formic acid.

    • Causality: Acidification instantly denatures the enzymes to halt the reaction. More importantly, it keeps the highly reactive phenolic hydroxyl groups of 3,5-DHAA protonated, preventing spontaneous auto-oxidation into a quinone-imine species.

  • Clarification: Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet precipitated proteins.

  • Filtration: Pass the supernatant through a 0.22 µm PTFE syringe filter directly into an amber HPLC vial.

Workflow Phase1 Phase 1: 3-HAA Synthesis Mix Chorismate, L-Gln, NAD+ with AdsX, PhzD, DhbX Phase2 Phase 2: 5-Hydroxylation Add TomO, TomEF, NADH, FAD Ensure Aeration (O2) Phase1->Phase2 Phase3 Phase 3: Quenching Add Ice-Cold MeOH + 0.1% FA Centrifuge at 14,000 x g Phase2->Phase3 Phase4 Phase 4: LC-MS/MS Filter & Inject into Amber Vial Analyze m/z 170.0448 Phase3->Phase4

Step-by-step workflow for the enzymatic synthesis and LC-MS validation of 3,5-DHAA.

Analytical Validation (LC-HRMS/MS)

Validate the biosynthesis using High-Resolution Mass Spectrometry (HRMS) in positive electrospray ionization (ESI+) mode. 3,5-DHAA exhibits a distinct fragmentation pattern due to the sequential loss of water and carbon monoxide from the functionalized ring.

Table 2: LC-HRMS/MS Analytical Parameters (Positive Ion Mode)

AnalyteChemical FormulaExact Mass [M+H]⁺Expected RT (min)*Primary MS/MS Fragments (m/z)
Chorismate C₁₀H₁₀O₆227.05502.1183.06, 165.05
3-HAA C₇H₇NO₃154.04994.5136.04, 108.04
3,5-DHAA C₇H₇NO₄170.04483.8152.03, 124.04

*Note: Retention times (RT) are approximate, based on a standard C18 reverse-phase gradient (5–95% Acetonitrile in H₂O + 0.1% Formic Acid over 10 minutes).

Troubleshooting & Optimization (E-E-A-T Insights)

  • Incomplete Hydroxylation (Accumulation of 3-HAA): If LC-MS analysis shows high levels of 3-HAA but low 3,5-DHAA, the TomO/TomEF system is likely uncoupling. Uncoupling occurs when NADH is oxidized, but the activated oxygen is released as hydrogen peroxide (H₂O₂) rather than being transferred to the substrate. Fix: Supplement the reaction buffer with 100 U/mL of bovine catalase to continuously scavenge H₂O₂, protecting the recombinant enzymes from oxidative degradation.

  • Product Degradation (Loss of 3,5-DHAA signal): Ortho/para-aminophenols are notoriously unstable and highly sensitive to light and alkaline conditions. Fix: Perform Phase 3 (Quenching) strictly in the dark or under red light. If downstream applications permit, add 1 mM ascorbic acid during the extraction phase to maintain a reducing environment and prevent quinone formation.

References

  • Title: The benzodiazepine-like natural product tilivalline is produced by the entomopathogenic bacterium Xenorhabdus eapokensis Source: PLOS ONE URL: [Link]

  • Title: 3,5-Dihydroxyanthranilic acid | C7H7NO4 | CID 443218 Source: PubChem URL: [Link]

Sources

Application Note: Chemical Synthesis of 3,5-Dihydroxyanthranilic Acid (3,5-DHAA)

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Drug Discovery Scientists, and Process Engineers Compound: 3,5-Dihydroxyanthranilic Acid (2-amino-3,5-dihydroxybenzoic acid) | CAS: 32484-69-8 | PubChem CID:

Introduction & Biological Context

3,5-Dihydroxyanthranilic acid (3,5-DHAA) is a highly functionalized, electron-rich anthranilic acid derivative. In nature, it serves as a critical biosynthetic precursor for pyrrolobenzodiazepines (PBDs), such as the potent cytotoxin tilivalline produced by the entomopathogenic bacterium Xenorhabdus eapokensis. PBDs are of immense interest in drug development due to their ability to bind the DNA minor groove, making them valuable payloads for antibody-drug conjugates (ADCs).

While bacteria utilize enzymatic cascades (e.g., TomO-mediated 5-hydroxylation of 3-hydroxyanthranilic acid) to access 3,5-DHAA, obtaining this compound at scale for medicinal chemistry requires a robust, high-yielding chemical synthesis.

Biosynthesis Chorismate Chorismate ADIC ADIC (2-amino-4-deoxy isochorismate) Chorismate->ADIC AdsX (ADIC synthase) HAA3 3-HAA (3-Hydroxyanthranilic acid) ADIC->HAA3 PhzD, DhbX DHAA35 3,5-DHAA (3,5-Dihydroxyanthranilic acid) HAA3->DHAA35 TomO (5-hydroxylase) Tilivalline Tilivalline (Pyrrolobenzodiazepine) DHAA35->Tilivalline NRPS (XtvA/XtvB) + Indole

Fig 1. Biosynthetic pathway of Tilivalline highlighting the role of 3,5-DHAA.

Synthetic Strategy & Mechanistic Rationale

Synthesizing electron-rich aminophenols is notoriously difficult due to their propensity for rapid auto-oxidation and polymerization. The protocol detailed below establishes a self-validating, three-step sequence starting from commercially available 3,5-dihydroxybenzoic acid.

Causality in Design: The selection of benzyl protecting groups over standard methyl ethers is the cornerstone of this route. Methyl ether deprotection typically requires harsh Lewis acids (e.g., BBr₃), which frequently cause degradation of the target anthranilic acid. By utilizing benzyl ethers and a benzyl ester, we enable a mild, orthogonal global deprotection and nitro reduction in a single step via catalytic hydrogenolysis. Furthermore, the bulky benzyloxy groups strictly dictate the regioselectivity of the nitration step, sterically blocking the 4-position and directing the electrophile exclusively to the 2-position.

Synthesis A 3,5-Dihydroxybenzoic Acid (Starting Material) B Benzyl 3,5-bis(benzyloxy)benzoate (Intermediate 1) A->B BnBr, K2CO3 DMF, 80°C C Benzyl 2-nitro-3,5-bis(benzyloxy)benzoate (Intermediate 2) B->C HNO3, Ac2O 0°C to RT D 3,5-Dihydroxyanthranilic Acid (Target Compound) C->D H2, Pd/C MeOH/EtOAc, RT

Fig 2. Three-step chemical synthesis workflow for 3,5-Dihydroxyanthranilic acid.

Reaction Optimization Data

The final global deprotection/reduction step (Step 3) is highly sensitive to solvent and catalyst choices. Table 1 summarizes the quantitative optimization data. An EtOAc/MeOH (1:1) mixture provides optimal solubility for the highly lipophilic intermediate while maintaining proton availability for the nitro reduction.

Table 1: Optimization of Global Deprotection and Nitro Reduction (Step 3)

CatalystSolvent SystemH₂ PressureTime (h)Yield (%)Purity (LC-MS)Mechanistic Observation
5% Pd/CMeOH1 atm2445%82%Poor solubility of starting material; incomplete debenzylation.
10% Pd/CMeOH1 atm1268%89%Moderate conversion; intermediate mono-benzyl species detected.
10% Pd/C EtOAc/MeOH (1:1) 1 atm 8 92% >98% Optimal solubility and rapid kinetics; clean conversion.
20% Pd(OH)₂/CEtOAc/MeOH (1:1)50 psi485%91%Over-reduction observed (partial saturation of aromatic ring).

Step-by-Step Experimental Protocols

Step 1: Exhaustive Benzylation

Synthesis of Benzyl 3,5-bis(benzyloxy)benzoate

  • Setup: Charge a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar with 3,5-dihydroxybenzoic acid (1.0 eq, 10.0 mmol, 1.54 g) and anhydrous DMF (30 mL).

  • Deprotonation: Add anhydrous K₂CO₃ (4.0 eq, 40.0 mmol, 5.53 g) portion-wise. Stir the suspension for 15 minutes at room temperature to ensure complete formation of the tri-potassium salt.

  • Alkylation: Add Benzyl bromide (3.5 eq, 35.0 mmol, 4.16 mL) dropwise via syringe.

  • Reaction: Attach a reflux condenser and heat the mixture to 80 °C for 12 hours under a nitrogen atmosphere.

  • Workup: Cool the reaction to room temperature. Quench by pouring into ice water (150 mL). Extract the aqueous layer with EtOAc (3 x 50 mL). Wash the combined organic layers with water (2 x 50 mL) to remove DMF, followed by brine (50 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc 9:1) to afford the product as a white solid.

  • Self-Validation (IPC): TLC (Hexanes/EtOAc 8:2) should show complete consumption of the highly polar starting material (R_f = 0.0) to a single non-polar spot (R_f ≈ 0.7).

Step 2: Regioselective Nitration

Synthesis of Benzyl 2-nitro-3,5-bis(benzyloxy)benzoate

  • Setup: Dissolve Benzyl 3,5-bis(benzyloxy)benzoate (1.0 eq, 5.0 mmol, 2.12 g) in acetic anhydride (15 mL) in a 100 mL round-bottom flask. Cool the solution to 0 °C using an ice-water bath.

  • Electrophile Generation: Carefully add fuming nitric acid (1.2 eq, 6.0 mmol, 0.25 mL) dropwise over 10 minutes. Causality: Acetic anhydride reacts with nitric acid to form acetyl nitrate (AcONO₂), a mild and highly effective nitrating agent that prevents the oxidative cleavage of benzyl ethers.

  • Reaction: Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature for an additional 1 hour.

  • Workup: Pour the mixture onto crushed ice (50 g) and stir vigorously for 30 minutes until the acetic anhydride hydrolyzes and the product precipitates.

  • Purification: Filter the precipitate under vacuum, wash thoroughly with cold water, and recrystallize from hot ethanol to yield the pure nitro intermediate as pale yellow crystals.

  • Self-Validation (IPC): LC-MS analysis must confirm a mass shift of +45 Da corresponding to the addition of one nitro group and the loss of one proton.

Step 3: Global Deprotection and Reduction

Synthesis of 3,5-Dihydroxyanthranilic Acid (3,5-DHAA)

  • Setup: Dissolve Benzyl 2-nitro-3,5-bis(benzyloxy)benzoate (1.0 eq, 2.0 mmol, 0.94 g) in a 1:1 mixture of EtOAc and MeOH (20 mL).

  • Catalyst Addition: Purge the flask with nitrogen for 5 minutes. Carefully add 10% Pd/C (10 wt% loading, 94 mg). Warning: Pd/C is pyrophoric; never add to a dry solvent containing hydrogen.

  • Hydrogenation: Evacuate the flask under vacuum and backfill with hydrogen gas using a balloon (1 atm). Repeat this purge cycle three times.

  • Reaction: Stir vigorously at room temperature for 8 hours.

  • Workup: Once hydrogen uptake ceases, flush the system with nitrogen. Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with hot MeOH (2 x 10 mL).

  • Isolation: Concentrate the filtrate under reduced pressure. To remove residual toluene (generated from the cleaved benzyl groups), co-evaporate with DCM twice.

  • Storage: The target 3,5-DHAA is obtained as an off-white to pale yellow solid. Store immediately under argon at -20 °C to prevent oxidative degradation.

  • Self-Validation (IPC): LC-MS (ESI-) should show a dominant peak at m/z 168.1[M-H]⁻, confirming the exact mass of 169.13 g/mol .

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 443218, 3,5-Dihydroxyanthranilic acid" PubChem,[Link]

  • Bode, H. B., et al. "The benzodiazepine-like natural product tilivalline is produced by the entomopathogenic bacterium Xenorhabdus eapokensis" PLOS One, 2018.[Link]

Application Note: Isolation and Purification of 3,5-Dihydroxyanthranilic Acid from Microbial Culture

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, bioprocess scientists, and drug development professionals. Application Area: Natural product isolation, precursor-directed biosynthesis, and antibody-drug conjugate (ADC) payload development.

Biological Context and Strategic Rationale

3,5-Dihydroxyanthranilic acid (3,5-DHAA) is a highly functionalized, non-proteinogenic amino acid. It serves as a critical biosynthetic precursor for a class of potent DNA-alkylating agents known as pyrrolobenzodiazepines (PBDs), which include natural products like tilivalline and tomaymycin[1]. Because PBD dimers are widely utilized as highly potent payloads in antibody-drug conjugates (ADCs), securing pure quantities of substituted anthranilic acids like 3,5-DHAA is of paramount importance for mutasynthesis and precursor-directed biosynthesis[2].

In native producers such as the entomopathogenic bacterium Xenorhabdus eapokensis and the human pathobiont Klebsiella oxytoca, 3,5-DHAA is derived from the shikimate pathway. Chorismate is converted to 3-hydroxyanthranilic acid (3-HAA) via the aroX operon enzymes (AdsX, PhzD, DhbX), followed by a proposed secondary hydroxylation by enzymes such as the salicylyl-CoA 5-hydroxylase TomO.

Biosynthesis Chorismate Chorismate ADIC ADIC Chorismate->ADIC AdsX HAA 3-Hydroxyanthranilic acid (3-HAA) ADIC->HAA PhzD / DhbX DHAA 3,5-Dihydroxyanthranilic acid (3,5-DHAA) HAA->DHAA TomO (Proposed) PBD Pyrrolobenzodiazepines (e.g., Dihydroxy-Tilivalline) DHAA->PBD NRPS (XtvA/XtvB)

Biosynthetic pathway of 3,5-DHAA and its integration into pyrrolobenzodiazepines.

The Purification Challenge

Isolating 3,5-DHAA from liquid culture presents three distinct chromatographic challenges:

  • High Polarity: The presence of one carboxylic acid, one primary amine, and two hydroxyl groups makes 3,5-DHAA highly hydrophilic (Topological Polar Surface Area: 103 Ų)[3]. It partitions poorly into standard organic extraction solvents like ethyl acetate.

  • Chemical Instability: The electron-rich ortho-aminophenol moiety is highly susceptible to spontaneous autoxidation in aqueous, basic environments.

  • Metabolic Flux: As an intermediate, 3,5-DHAA is rapidly consumed by downstream Non-Ribosomal Peptide Synthetases (NRPS) like XtvA/XtvB[1].

To overcome these hurdles, this protocol utilizes an in situ product recovery (ISPR) strategy using Amberlite™ XAD-16 resin, followed by targeted solvent extraction and reversed-phase high-performance liquid chromatography (RP-HPLC)[2].

Experimental Workflow and Causality

The following workflow is designed not just as a sequence of actions, but as a chemically logical progression to trap, stabilize, and purify the target molecule.

Workflow Ferm 1. Fermentation (Culture + 2% XAD-16) Harvest 2. Resin Harvesting (Filtration & H2O Wash) Ferm->Harvest Extract 3. Solvent Extraction (n-Butanol, 60 min, 30°C) Harvest->Extract Evap 4. Concentration (Evaporation & MeOH Reconstitution) Extract->Evap HPLC 5. RP-HPLC Purification (C18, H2O/ACN + 0.1% FA) Evap->HPLC Pure 6. Pure 3,5-DHAA (Lyophilized Powder) HPLC->Pure

Step-by-step workflow for the in situ capture and chromatographic isolation of 3,5-DHAA.

Phase 1: Fermentation and In Situ Capture
  • Causality: Adding a hydrophobic styrene-divinylbenzene resin (Amberlite XAD-16) directly to the culture medium acts as a metabolic sink. As 3,5-DHAA is secreted, it adsorbs onto the resin. This removes the molecule from the aqueous phase, shielding it from oxidative degradation and preventing feedback inhibition of the biosynthetic enzymes[2].

  • Inoculate Xenorhabdus eapokensis (or an engineered E. coli strain expressing the aroX operon) into liquid SF-900 II SFM or LB medium[1].

  • Supplement the medium with 2% (w/v) Amberlite™ XAD-16 resin at the time of inoculation[1].

  • Cultivate the culture at 30°C for 72 hours with continuous agitation (e.g., 200 rpm) to ensure maximum contact between the secreted metabolites and the resin[2].

Phase 2: Resin Extraction
  • Causality: n-Butanol is specifically chosen for extraction. While 3,5-DHAA is too polar for hexane or ethyl acetate, n-butanol possesses the exact hydrogen-bonding capacity required to strip the polar dihydroxybenzoic acid derivative from the resin, while leaving highly hydrophilic primary metabolites (sugars, salts) behind[1].

  • Harvest the XAD-16 resin from the culture broth via vacuum filtration using a coarse sintered glass funnel.

  • Wash the retained resin with 2 volumes of deionized water to remove residual media components and unadsorbed cells.

  • Transfer the resin to a clean Erlenmeyer flask. Add 25 mL of n-butanol per 50 mL of original culture volume equivalent[2].

  • Extract by shaking at 30°C for 60 minutes[1].

  • Filter the organic phase to remove the depleted resin.

  • Evaporate the n-butanol to complete dryness under reduced pressure (rotary evaporation at 40°C).

  • Reconstitute the dried extract in 1.0 mL of LC-MS grade Methanol. Centrifuge at 10,000 x g for 5 minutes to pellet any insoluble particulates[2].

Phase 3: Chromatographic Purification (Prep-HPLC)
  • Causality: Reversed-phase C18 chromatography is used. Because 3,5-DHAA contains a carboxylic acid (pKa ~2.5), the mobile phase must be acidified (0.1% Formic Acid). This suppresses ionization, keeping the molecule in its neutral state to ensure adequate retention on the hydrophobic C18 stationary phase. The acidic environment also prevents the autoxidation of the aminophenol group during the run.

Table 1: Preparative HPLC Gradient Method (Flow Rate: 10 mL/min)

Time (min)% Mobile Phase A (H2O + 0.1% FA)% Mobile Phase B (ACN + 0.1% FA)Phase Objective
0.0 - 5.0955Isocratic hold to elute highly polar impurities.
5.0 - 25.095 → 605 → 40Shallow linear gradient to resolve 3,5-DHAA from 4,5-DHAA isomers.
25.0 - 27.060 → 540 → 95Column wash step to elute lipophilic compounds.
27.0 - 32.0595Isocratic wash hold.
32.0 - 35.0955Column re-equilibration for the next injection.
  • Inject the reconstituted methanol extract onto a Preparative C18 Column (e.g., 250 x 21.2 mm, 5 µm particle size).

  • Monitor UV absorbance at 254 nm and 310 nm.

  • Collect fractions corresponding to the target peak (typically eluting in the 12–18 minute window, depending on the exact column chemistry).

  • Immediately freeze the collected fractions on dry ice and lyophilize to yield pure 3,5-DHAA as a stable powder.

Analytical Validation (Self-Validating System)

To ensure the trustworthiness of the isolation, the protocol must be self-validating. The primary risk in this purification is the co-isolation of structural isomers, specifically 4,5-dihydroxyanthranilic acid (4,5-DHAA), which is also present in PBD biosynthetic networks[1].

A simple mass-to-charge (m/z) filter is insufficient because both isomers share the exact same molecular formula (C7H7NO4) and monoisotopic mass. Validation must rely on UPLC-HRMS/MS fragmentation patterns.

Table 2: Physico-Chemical and Analytical Properties for Validation

ParameterValueAnalytical Implication
Molecular Formula C7H7NO4Confirmed via High-Resolution Mass Spectrometry[3].
Monoisotopic Mass 169.0375 DaBase mass for exact mass calculations[3].
Expected [M+H]+ 170.045 m/zPrimary precursor ion observed in positive ESI mode[1].
Validation Criteria MS/MS FragmentationCritical Step: The isolated peak's MS/MS spectra must be cross-referenced against a synthetic 3,5-DHAA standard to differentiate it from 4,5-DHAA[1].

Validation Protocol:

  • Dilute a small aliquot of the lyophilized product 1:100 in methanol.

  • Analyze via UPLC-HRMS/MS using a high-resolution instrument (e.g., Q-TOF or Orbitrap).

  • Isolate the 170.045 m/z precursor ion and apply collision-induced dissociation (CID).

  • Decision Gate: If the fragmentation tree matches the established library spectra for 3,5-DHAA (loss of H2O and CO2 leading to characteristic diagnostic ions), the batch is validated. If it diverges, the fraction likely contains the 4,5-DHAA isomer, requiring the HPLC gradient in Phase 3 to be flattened (e.g., 5% to 25% B over 30 minutes) to increase peak resolution.

References

  • The benzodiazepine-like natural product tilivalline is produced by the entomopathogenic bacterium Xenorhabdus eapokensis Source: PLOS One URL:[Link]

  • The benzodiazepine-like natural product tilivalline is produced by the entomopathogenic bacterium Xenorhabdus eapokensis (ResearchGate PDF) Source: ResearchGate / PLOS One URL:[Link]

  • The benzodiazepine-like natural product tilivalline is produced by the entomopathogenic bacterium Xenorhabdus eapokensis (Figures and Biosynthesis) Source: PLOS One URL:[Link]

  • 3,5-Dihydroxyanthranilic acid | C7H7NO4 | CID 443218 Source: PubChem - National Institutes of Health (NIH) URL:[Link]

Sources

high-yield synthesis of 3,5-Dihydroxyanthranilic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

High-Yield Synthesis of 3,5-Dihydroxyanthranilic Acid: A Two-Step Protocol for Pharmaceutical and Research Applications

Abstract & Introduction

3,5-Dihydroxyanthranilic acid (2-amino-3,5-dihydroxybenzoic acid) is a valuable aromatic building block in medicinal chemistry and drug development. As a substituted anthranilic acid, it serves as a precursor for synthesizing complex heterocyclic scaffolds and pharmacologically active molecules. Derivatives of anthranilic acid are known to possess non-steroidal anti-inflammatory and analgesic properties, and they can act as enzyme inhibitors[1]. The strategic placement of hydroxyl and amino groups on the benzene ring makes 3,5-dihydroxyanthranilic acid a key intermediate for compounds designed to interact with biological targets through hydrogen bonding and aromatic interactions.

Despite its importance, a standardized, high-yield synthesis protocol is not widely documented. This application note provides a detailed, reliable, and efficient two-step synthetic route starting from the commercially available and cost-effective precursor, 3,5-dihydroxybenzoic acid. The strategy involves a regioselective electrophilic nitration followed by a clean and high-yield catalytic hydrogenation. This protocol is designed for scalability and reproducibility, making it suitable for researchers in academic and industrial settings.

Overall Synthetic Strategy & Rationale

The synthesis of 3,5-dihydroxyanthranilic acid is achieved through a logical and efficient two-step sequence. The core principle is the installation of a nitro group at the C2 position of the 3,5-dihydroxybenzoic acid scaffold, which then serves as a precursor to the required C2 amino group via reduction.

Causality Behind Experimental Choices:

  • Choice of Starting Material: 3,5-Dihydroxybenzoic acid is an ideal starting material due to its commercial availability and the strong activating and ortho-, para-directing nature of its two hydroxyl groups.[2] This inherent electronic property facilitates the regioselective introduction of a functional group at the C2 position.

  • Step 1: Regioselective Nitration: The first step is an electrophilic aromatic substitution. The two hydroxyl groups at C3 and C5 strongly activate the ring and direct incoming electrophiles to the C2, C4, and C6 positions. The C2 position is sterically and electronically favored for mono-nitration, leading to the formation of the key intermediate, 2-nitro-3,5-dihydroxybenzoic acid. A controlled application of nitric and sulfuric acid is used to generate the nitronium ion (NO₂⁺) in situ.[3][4]

  • Step 2: Catalytic Hydrogenation: The second step involves the reduction of the nitro group to a primary amine. Catalytic hydrogenation using Palladium on Carbon (Pd/C) is selected over other methods (e.g., metal-acid reductions) for several reasons:

    • High Yield & Selectivity: This method is known for its efficiency in reducing aromatic nitro groups without affecting other reducible functionalities under controlled conditions.[5]

    • Clean Reaction: The reaction proceeds cleanly, and the catalyst can be easily removed by simple filtration.

    • Milder Conditions: It avoids the use of harsh, corrosive acids and large amounts of metal waste, aligning with principles of green chemistry.

Experimental Workflow Diagram

G cluster_0 Part 1: Nitration cluster_1 Part 2: Reduction Start 3,5-Dihydroxybenzoic Acid Intermediate 2-Nitro-3,5-dihydroxybenzoic Acid Start->Intermediate HNO₃, H₂SO₄ 0-10 °C Product 3,5-Dihydroxyanthranilic Acid Intermediate_ref 2-Nitro-3,5-dihydroxybenzoic Acid Intermediate_ref->Product H₂, Pd/C Methanol, RT

Caption: Overall two-step synthesis workflow.

Part 1: Synthesis of 2-Nitro-3,5-dihydroxybenzoic Acid

This section details the protocol for the regioselective nitration of 3,5-dihydroxybenzoic acid.

Reaction Mechanism: Electrophilic Aromatic Substitution

The reaction proceeds via the formation of a highly electrophilic nitronium ion (NO₂⁺) from the protonation of nitric acid by sulfuric acid. The electron-rich aromatic ring of 3,5-dihydroxybenzoic acid then acts as a nucleophile, attacking the nitronium ion to form a resonance-stabilized carbocation intermediate (sigma complex). A subsequent deprotonation by a weak base (HSO₄⁻) restores aromaticity and yields the final product.

Mechanism of Nitration

G cluster_0 Nitronium Ion Formation cluster_1 Electrophilic Attack & Product Formation HNO3 HNO₃ NO2_plus NO₂⁺ (Nitronium Ion) HNO3->NO2_plus + 2 H₂SO₄ H2SO4 H₂SO₄ HSO4_minus HSO₄⁻ H3O_plus H₃O⁺ Reactant 3,5-Dihydroxybenzoic Acid Ring Sigma_Complex Sigma Complex (Resonance Stabilized) Reactant->Sigma_Complex + NO₂⁺ Product 2-Nitro-3,5-dihydroxybenzoic Acid Sigma_Complex->Product - H⁺

Caption: Simplified mechanism for electrophilic nitration.

Materials and Equipment
MaterialSpecification
3,5-Dihydroxybenzoic acid≥98% purity
Sulfuric Acid (H₂SO₄)Concentrated (98%)
Nitric Acid (HNO₃)Fuming (≥90%) or Concentrated (70%)
Methanol (MeOH)ACS Grade
Deionized WaterHigh Purity
Ice
Equipment
250 mL Three-neck round-bottom flask
Magnetic stirrer and stir bar
Thermometer (-10 to 110 °C)
Dropping funnel
Ice-water bath
Buchner funnel and filter flask
Standard laboratory glassware
Detailed Experimental Protocol
  • Setup: Equip a 250 mL three-neck flask with a magnetic stir bar, a thermometer, and a dropping funnel. Place the flask in an ice-water bath on a magnetic stirrer.

  • Acid Mixture: Carefully add 40 mL of concentrated sulfuric acid to the flask. Cool the acid to 0-5 °C with stirring.

  • Substrate Addition: Once the sulfuric acid is cold, add 10.0 g of 3,5-dihydroxybenzoic acid in small portions over 15 minutes. Ensure the temperature does not rise above 10 °C. Stir until all the solid has dissolved.

  • Nitrating Agent Preparation: In a separate beaker, carefully prepare the nitrating mixture by slowly adding 5.0 mL of fuming nitric acid to 10 mL of concentrated sulfuric acid in an ice bath.

  • Nitration Reaction: Transfer the cold nitrating mixture to the dropping funnel. Add the mixture dropwise to the stirred solution of the benzoic acid over 30-45 minutes. Crucially, maintain the internal reaction temperature between 0 °C and 10 °C throughout the addition.

  • Reaction Completion: After the addition is complete, allow the mixture to stir in the ice bath for an additional 2 hours.

  • Quenching: Slowly and carefully pour the reaction mixture onto ~200 g of crushed ice in a large beaker with vigorous stirring. A yellow precipitate will form.

  • Isolation: Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with three 50 mL portions of cold deionized water to remove residual acid.

  • Drying: Press the solid as dry as possible on the filter, then transfer it to a watch glass and dry in a vacuum oven at 50 °C overnight.

Quantitative Data & Expected Results
ParameterValue
Mass of 3,5-Dihydroxybenzoic acid10.0 g (64.9 mmol)
Theoretical Molar Mass of Product199.12 g/mol
Theoretical Yield12.92 g
Expected Experimental Yield 10.3 - 11.6 g (80-90%)
Appearance Yellow to pale-orange crystalline solid

Part 2: High-Yield Synthesis of 3,5-Dihydroxyanthranilic Acid

This section describes the catalytic hydrogenation of the nitro-intermediate to the final amino acid product.

Reaction Principle: Catalytic Hydrogenation

This reaction involves the heterogeneous catalytic reduction of an aromatic nitro group to a primary amine. Gaseous hydrogen (H₂) is adsorbed onto the surface of a palladium catalyst, where it dissociates into reactive hydrogen atoms. The nitro compound also adsorbs onto the catalyst surface, allowing for the stepwise reduction of the nitro group to the amine through various intermediates (nitroso, hydroxylamine).[5][6]

Materials and Equipment
MaterialSpecification
2-Nitro-3,5-dihydroxybenzoic AcidFrom Part 1
Palladium on Carbon (Pd/C)10 wt. %
Methanol (MeOH)ACS Grade, degassed
Nitrogen (N₂) or Argon (Ar)Inert gas
Hydrogen (H₂)High purity
Celite®Filtering aid
Equipment
Parr Hydrogenator or similar pressure vessel
Heavy-walled hydrogenation flask
Magnetic or mechanical stirrer
Buchner funnel and filter flask
Rotary evaporator
Detailed Experimental Protocol
  • Vessel Preparation: Place 10.0 g (50.2 mmol) of 2-nitro-3,5-dihydroxybenzoic acid and a stir bar into a suitable hydrogenation flask.

  • Catalyst Addition: Under a gentle stream of nitrogen, carefully add 0.5 g of 10% Pd/C catalyst to the flask. Note: Pd/C can be pyrophoric; handle with care away from ignition sources.

  • Solvent Addition: Add 100 mL of methanol to the flask.

  • System Purge: Securely attach the flask to the hydrogenation apparatus. Evacuate the flask and backfill with nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Hydrogenation: Evacuate the flask one final time and introduce hydrogen gas to a pressure of 50 psi (approx. 3.4 bar).

  • Reaction: Begin vigorous stirring. The reaction is typically exothermic, and a slight temperature increase may be observed. Monitor the reaction by observing the uptake of hydrogen from the pressure gauge. The reaction is usually complete within 4-6 hours when hydrogen uptake ceases.

  • System Purge (Post-Reaction): Once the reaction is complete, carefully vent the excess hydrogen and purge the system three times with nitrogen.

  • Catalyst Removal: Add a small pad of Celite® to a Buchner funnel. Filter the reaction mixture through the Celite® to remove the Pd/C catalyst. Wash the flask and the filter cake with an additional 20 mL of methanol.

  • Product Isolation: Combine the filtrate and washings. Remove the methanol using a rotary evaporator. The product will precipitate as the solvent is removed.

  • Drying: Dry the resulting solid under vacuum to obtain the final product. The product is often pure enough for most applications, but can be recrystallized from an ethanol/water mixture if necessary.

Quantitative Data & Expected Results
ParameterValue
Mass of 2-Nitro-3,5-dihydroxybenzoic Acid10.0 g (50.2 mmol)
Theoretical Molar Mass of Product169.14 g/mol
Theoretical Yield8.49 g
Expected Experimental Yield 7.8 - 8.2 g (92-97%)
Appearance Off-white to light tan powder

Safety Precautions

  • Acids: Concentrated sulfuric and nitric acids are extremely corrosive. Always wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves. Work in a well-ventilated fume hood and have an acid spill kit available.

  • Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Conduct the reaction in a designated area away from ignition sources. Ensure the hydrogenation vessel is properly rated for the intended pressure.

  • Catalyst: Palladium on carbon (Pd/C) can be pyrophoric, especially when dry and exposed to air. Handle in an inert atmosphere when possible. Quench spent catalyst carefully with water before disposal.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low yield in Part 1 Incomplete reaction; temperature too high causing side reactions.Ensure dropwise addition of nitrating agent and maintain temperature below 10 °C. Increase reaction time if needed.
Dark/Tarry product in Part 1 Over-nitration or oxidation.Use the exact stoichiometry of nitric acid. Avoid temperature spikes.
Incomplete reduction in Part 2 Inactive catalyst; insufficient hydrogen pressure or stirring.Use fresh, high-quality catalyst. Ensure the system is leak-free and stirring is vigorous enough to suspend the catalyst.
Product is dark after reduction Air oxidation of the amine product.Ensure the system is thoroughly purged with nitrogen before and after the reaction. Work up the product promptly.

Conclusion

This application note presents a robust and high-yield two-step synthesis for 3,5-dihydroxyanthranilic acid from an inexpensive, commercially available starting material. The protocol emphasizes control over reaction conditions, safety, and procedural clarity to ensure reproducibility. The described method, involving a regioselective nitration followed by a clean catalytic hydrogenation, provides an efficient route for obtaining this valuable intermediate for research and development in the pharmaceutical industry.

References

  • Som, P. (n.d.). THE SYNTHESIS OF ANTHRANILIC ACID, TRYPTOPHAN, AND SULFENYL CHLORIDE ANALOGUES, AND ENZYMATIC STUDIES. Retrieved from [Link]

  • CN101391941A. (2009). The preparation method of 3,5-dihydroxybenzyl alcohol. Google Patents.
  • EP0638065B1. (1999). A process for the preparation of 3- and/or 5-substituted anthranilic acids. Google Patents.
  • Kuzmič, D., et al. (2018). Novel pathway of 3-hydroxyanthranilic acid formation in limazepine biosynthesis reveals evolutionary relation between phenazines. Scientific Reports. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). 5-iodoanthranilic acid. Retrieved from [Link]

  • Novosjolova, I. (2015). Synthesis of Heterocycles from Anthranilic acid and its Derivatives. CORE. Retrieved from [Link]

  • Kuzmič, D., et al. (2018). Novel pathway of 3-hydroxyanthranilic acid formation in limazepine biosynthesis reveals evolutionary relation between phenazines and pyrrolobenzodiazepines. PMC. Retrieved from [Link]

  • CN110540496A. (2019). A kind of preparation method of 3,5-dihydroxybenzoic acid. Google Patents.
  • El-Tramsey, W. K. (2019). How to transform 3,5- dinitrosalicylic acid to 3,5-dinitrosalicylaldhyde? ResearchGate. Retrieved from [Link]

  • MDPI. (2026). Turning the Structure and HMF Hydrogenation Activity of Ni-PS Catalyst via Calcination Temperature. Retrieved from [Link]

  • EP0825979B1. (2002). Process for the catalytic hydrogenation of aromatic nitro compounds. Google Patents.
  • Frontiers. (n.d.). Recent Advances in the Catalytic Hydroconversion of 5-Hydroxymethylfurfural to Valuable Diols. Retrieved from [Link]

  • Wikipedia. (n.d.). 3,5-Dinitrosalicylic acid. Retrieved from [Link]

  • Texium. (2017). Preparation of Anthranilic Acid. Retrieved from [Link]

  • Vescia, A., & Degan, P. (1962). Studies on Purified 3-Hydroxyanthranilic Acid Oxidase. ResearchGate. Retrieved from [Link]

  • Haltrich, S., et al. (2020). Iron chelation and redox chemistry of anthranilic acid and 3-hydroxyanthranilic acid: A comparison of two structurally related kynurenine pathway metabolites to obtain improved insights into their potential role in neurological disease development. PMC. Retrieved from [Link]

  • MDPI. (2022). Recent Progress of Hydrogenation and Hydrogenolysis Catalysts Derived from Layered Double Hydroxides. Retrieved from [Link]

Sources

analytical methods for 3,5-Dihydroxyanthranilic acid detection

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Technical Protocol: High-Resolution LC-MS/MS Quantification of 3,5-Dihydroxyanthranilic Acid (3,5-DHAA)

Target Audience: Analytical Chemists, Metabolomics Researchers, and Drug Development Scientists. Matrix Applicability: Bacterial culture media, cellular extracts, and complex biological fluids.

Executive Summary & Biological Context

3,5-Dihydroxyanthranilic acid (3,5-DHAA) is a highly specialized, transient intermediate metabolite. While its structural analog, 3-hydroxyanthranilic acid (3-HAA), is widely recognized as a neuroactive intermediate in the mammalian L-tryptophan-kynurenine pathway[1], 3,5-DHAA is primarily observed in the biosynthetic pathways of non-ribosomal peptide synthetases (NRPS). Most notably, it serves as a critical precursor in the production of pyrrolobenzodiazepines (PBDs) such as tilivalline, a natural product synthesized by the entomopathogenic bacterium Xenorhabdus eapokensis and the human gut pathobiont Klebsiella oxytoca[2].

Detecting and quantifying 3,5-DHAA presents severe analytical hurdles. The molecule is highly polar, exhibits poor retention on standard reversed-phase columns, and is exceptionally prone to auto-oxidation due to its electron-rich dihydroxy-aniline core. This application note details a self-validating Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-ESI-MS/MS) methodology designed to stabilize, extract, and accurately quantify 3,5-DHAA while resolving it from isobaric interferences like 4,5-DHAA.

Pathway Chorismate Chorismate ADIC ADIC (2-amino-4-deoxy isochorismate) Chorismate->ADIC AdsX (Synthase) 3-HAA 3-HAA (3-Hydroxyanthranilic acid) ADIC->3-HAA PhzD, DhbX 3,5-DHAA 3,5-DHAA (3,5-Dihydroxyanthranilic acid) 3-HAA->3,5-DHAA TomO (5-Hydroxylase) PBDs Tilivalline / PBDs 3,5-DHAA->PBDs NRPS Module (XtvA/B)

Fig 1. Biosynthetic pathway of 3,5-DHAA and its integration into pyrrolobenzodiazepine production.

Analytical Strategy: Causality & Expert Insights

As a Senior Application Scientist, I emphasize that successful quantification of 3,5-DHAA relies entirely on understanding its physical chemistry. Do not treat this molecule like a standard amino acid.

  • Overcoming Auto-Oxidation (The Extraction Causality): 3,5-DHAA possesses two hydroxyl groups and an amine on a benzene ring. At physiological or alkaline pH, it rapidly oxidizes into a reactive quinone-imine intermediate, leading to massive signal loss[3]. Solution: The extraction must be performed under acidic conditions (0.1% formic acid) to maintain the carboxylic acid group (pKa ~2.2) in a protonated state. Furthermore, the immediate addition of a sacrificial antioxidant (1 mM ascorbic acid) is mandatory to intercept reactive oxygen species during sample processing.

  • Chromatographic Selectivity (The Isomer Causality): 3,5-DHAA and its positional isomer 4,5-DHAA share an identical exact mass ([M+H]+ = 170.0453) and yield nearly identical collision-induced dissociation (CID) fragments[2]. A standard C18 column will often co-elute these isomers. Solution: We employ a Pentafluorophenyl (PFP) stationary phase. The fluorinated ring of the PFP column exploits π−π , dipole-dipole, and hydrogen-bonding interactions, which are highly sensitive to the spatial arrangement of hydroxyl groups on aromatic rings, ensuring baseline resolution of the isomers.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . It incorporates built-in Quality Control (QC) gates that must be passed before data acquisition proceeds.

Reagents and Materials preparation
  • Extraction Solvent: Methanol (LC-MS grade) containing 0.1% Formic Acid (v/v) and 1 mM Ascorbic Acid. Must be prepared fresh daily and chilled to -20°C.

  • Internal Standard (IS): Due to the lack of commercially available 13 C-labeled 3,5-DHAA, use 13 C_6-3-Hydroxyanthranilic acid ( 13 C_6-3-HAA) spiked at a final concentration of 100 ng/mL to monitor matrix effects and extraction recovery[4].

Workflow S1 Sample Collection (+ Ascorbic Acid) S2 Protein Precipitation (Cold MeOH + 0.1% FA) S1->S2 S3 Centrifugation (14,000 x g, 4°C) S2->S3 S4 Nitrogen Drying & Reconstitution S3->S4 S5 UHPLC-ESI-MS/MS Analysis S4->S5

Fig 2. Self-validating sample preparation workflow for the LC-MS/MS quantification of 3,5-DHAA.

Step-by-Step Extraction Workflow
  • Quenching & IS Addition: Transfer 50 µL of biological sample (plasma, media, or lysate) into a pre-chilled 1.5 mL microcentrifuge tube. Immediately add 10 µL of the Internal Standard working solution.

  • Protein Precipitation: Add 200 µL of the pre-chilled Extraction Solvent (-20°C). Vortex vigorously for 30 seconds to disrupt protein-metabolite binding.

  • Incubation: Incubate the mixture on ice for 15 minutes to maximize protein agglomeration.

  • Centrifugation: Centrifuge at 14,000 × g for 15 minutes at 4°C. Validation Gate: The supernatant must be completely clear. Any turbidity indicates incomplete precipitation, which will foul the PFP column.

  • Drying: Transfer 200 µL of the supernatant to a clean glass vial and evaporate to dryness under a gentle stream of ultra-pure Nitrogen at room temperature. Do not apply heat, as 3,5-DHAA is thermally labile.

  • Reconstitution: Reconstitute the dried extract in 50 µL of Initial Mobile Phase (98% A / 2% B). Vortex for 1 minute and transfer to an autosampler vial with a glass insert.

Instrumental Parameters & Data Presentation

UHPLC Gradient Conditions
  • Column: Phenomenex Kinetex® 2.6 µm PFP, 100 × 2.1 mm (or equivalent).

  • Column Temperature: 35°C.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.35 mL/min.

  • Injection Volume: 2 µL.

Table 1: Optimized UHPLC Gradient for Isomer Separation

Time (min)% Mobile Phase A% Mobile Phase BCausality / Phase Purpose
0.00982High aqueous hold to focus polar 3,5-DHAA on the column head.
1.50982Desalting phase; elutes non-retained matrix components.
5.007030Shallow gradient to separate 3,5-DHAA from 4,5-DHAA via π−π interactions.
6.50595Column wash to remove hydrophobic lipids and late-eluting proteins.
8.00595Hold wash.
8.10982Return to initial conditions.
11.00982Re-equilibration. Crucial for reproducible PFP retention.
Mass Spectrometry (ESI-MS/MS) Parameters

Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode utilizing Multiple Reaction Monitoring (MRM).

Table 2: MS/MS Transitions and Collision Energies

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Transition Purpose
3,5-DHAA 170.0152.015Quantifier (Loss of H2​O )
3,5-DHAA 170.0126.122Qualifier (Loss of CO2​ )
4,5-DHAA 170.0152.015Monitored for chromatographic resolution[2]
13 C_6-3-HAA (IS) 160.1142.115Internal Standard Quantifier[4]
System Suitability Test (SST) & Validation Gates

Before running actual samples, the system must pass the following self-validating criteria:

  • Double Blank Injection: Inject Mobile Phase A. The MRM channels for 170.0 152.0 must show a Signal-to-Noise (S/N) ratio of < 3. If a peak is present, carryover or solvent contamination has occurred.

  • Isomer Resolution Check: Inject a mixed standard of 3,5-DHAA and 4,5-DHAA (10 ng/mL). The chromatographic resolution ( Rs​ ) between the two peaks must be 1.5. If Rs​ < 1.5, replace the PFP column or verify mobile phase preparation.

  • IS Recovery: The peak area of 13 C_6-3-HAA in the biological matrix must be within ± 20% of the peak area in a neat solvent standard. A drop >20% indicates severe ion suppression, requiring further sample dilution.

References

  • Title: The benzodiazepine-like natural product tilivalline is produced by the entomopathogenic bacterium Xenorhabdus eapokensis Source: PLOS One / PMC URL: [Link]

  • Title: UHPLC-ESI-MS/MS Quantification of Relevant Substrates and Metabolites of the Kynurenine Pathway Present in Serum and Peritoneal Fluid from Gastric Cancer Patients—Method Development and Validation Source: Molecules / PMC URL: [Link]

  • Title: LC–MS/MS-Based Quantification of Kynurenine Metabolites, Tryptophan, Monoamines and Neopterin in Plasma, Cerebrospinal Fluid and Brain Source: Bioanalysis / Taylor & Francis URL: [Link]

Sources

LC-MS/MS analysis of 3,5-Dihydroxyanthranilic acid in biological samples

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Resolution LC-MS/MS Analysis of 3,5-Dihydroxyanthranilic Acid in Biological Matrices

Biological Context & Target Significance

3,5-Dihydroxyanthranilic acid (3,5-DHAA) is a highly functionalized, polar secondary metabolite[1]. It serves as a critical biosynthetic precursor in the kynurenine-like pathways of entomopathogenic bacteria (e.g., Xenorhabdus eapokensis) and human pathobionts (e.g., Klebsiella oxytoca)[2].

Specifically, 3,5-DHAA is a key building block for pyrrolobenzodiazepines (PBDs) such as tilivalline[2]. PBDs are of immense interest to drug development professionals due to their potent DNA cross-linking capabilities, making them ideal payloads for antibody-drug conjugates (ADCs) in oncology. In clinical microbiology, tilivalline is recognized as the causative enterotoxin behind antibiotic-associated hemorrhagic colitis (AAHC)[3]. Accurately quantifying 3,5-DHAA and mapping its metabolic flux provides crucial insights into PBD biosynthesis, bacterial virulence, and novel drug discovery[4].

Analytical Challenges & Mechanistic Solutions

Analyzing 3,5-DHAA in complex biological matrices (e.g., bacterial culture supernatant or gut microbiome extracts) presents two primary analytical hurdles:

  • Oxidative Instability: 3,5-DHAA contains an electron-rich aromatic ring with an amine and multiple hydroxyl groups. This makes it highly susceptible to auto-oxidation into quinone imines during extraction.

    • Mechanistic Solution: The protocol mandates the addition of antioxidants (e.g., ascorbic acid) during the quenching phase. This maintains the redox state of the sample and prevents the artificial depletion of the metabolite pool.

  • Isobaric Interference & Poor Retention: Biological matrices contain multiple structural isomers (e.g., 4,5-DHAA) and 3,5-DHAA is highly polar, leading to poor retention on standard C18 columns.

    • Mechanistic Solution: High-Resolution Mass Spectrometry (HRMS) combined with a High-Strength Silica (HSS) T3 UPLC column is required. The T3 column utilizes proprietary polar end-capping that resists stationary phase dewetting, allowing for superior retention of highly polar organic acids.

Biosynthetic Pathway Visualization

Biosynthesis Chorismate Chorismate (Shikimate Pathway) ADIC 2-amino-4-deoxy isochorismate (ADIC) Chorismate->ADIC AdsX (ADIC Synthase) DHHA 6-amino-5-hydroxycyclohexa- 1,3-diene-1-carboxylate ADIC->DHHA PhzD (ADIC Hydrolase) HAA 3-Hydroxyanthranilic Acid (3-HAA) DHHA->HAA DhbX (Dehydrogenase) DHAA 3,5-Dihydroxyanthranilic Acid (3,5-DHAA) HAA->DHAA Putative Hydroxylation Tilivalline Tilivalline & Derivatives (Pyrrolobenzodiazepines) HAA->Tilivalline NRPS (XtvA/XtvB) + Proline/Indole DHAA->Tilivalline NRPS (XtvA/XtvB) + Proline/Indole

Fig 1. Biosynthetic pathway of tilivalline highlighting 3,5-DHAA as a key intermediate.

Step-by-Step Self-Validating Protocol

Sample Preparation (Bacterial Culture or Biological Fluid)

  • Quenching & Extraction: Harvest 1 mL of bacterial culture (e.g., grown in SF-900 medium)[5]. Immediately quench metabolism by adding 4 mL of ice-cold extraction solvent (Methanol:Acetonitrile 1:1, v/v) containing 0.1% ascorbic acid and 1 µM of a stable isotope-labeled internal standard (e.g., 13C6​ -3-HAA). Causality: Cold organic solvents instantly precipitate proteins and halt enzymatic degradation. The ascorbic acid prevents the rapid oxidation of the dihydroxyanthranilic acid ring.

  • Centrifugation: Vortex for 30 seconds, then centrifuge at 15,000 × g for 15 minutes at 4°C to pellet cellular debris and precipitated proteins.

  • Supernatant Recovery & Concentration: Transfer the supernatant to a clean low-bind microcentrifuge tube. Dry the extract under a gentle stream of nitrogen gas at room temperature (avoid heat to prevent thermal degradation).

  • Reconstitution: Reconstitute the dried extract in 100 µL of initial mobile phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid). Filter through a 0.22 µm PTFE syringe filter into an autosampler vial. Self-Validation Check: Monitor the absolute peak area of the internal standard. A recovery of >80% validates the extraction efficiency. If recovery is <50%, it indicates severe matrix ion suppression or oxidative loss, necessitating a 1:10 sample dilution or an increase in antioxidant concentration.

Workflow A Biological Sample (Culture/Plasma) B Quenching & Extraction (+ Ascorbic Acid) A->B C UPLC Separation (HSS T3 Column) B->C D HR-MS/MS (ESI+, PRM Mode) C->D E Data Analysis (GNPS Networking) D->E

Fig 2. Optimized LC-MS/MS workflow for 3,5-DHAA extraction and analysis.

Quantitative Data & Parameters

Liquid Chromatography (UPLC) Conditions To retain the highly polar 3,5-DHAA, a Waters ACQUITY UPLC HSS T3 column (2.1 × 100 mm, 1.8 µm) is utilized. The column temperature is maintained at 40°C with a flow rate of 0.4 mL/min[2].

  • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid

Table 1: UPLC Gradient Profile

Time (min)Mobile Phase A (%)Mobile Phase B (%)Curve
0.0095.05.0Initial
1.0095.05.0Linear (6)
8.0050.050.0Linear (6)
10.005.095.0Linear (6)
12.005.095.0Hold
12.1095.05.0Linear (6)
15.0095.05.0Re-equilibration

High-Resolution Mass Spectrometry (HRMS/MS) Parameters Analysis is performed on a Quadrupole Time-of-Flight (qTOF) or Orbitrap mass spectrometer in positive electrospray ionization (ESI+) mode[2]. The capillary voltage is set to 4500 V, and the source temperature is 200°C. Data should be acquired in Parallel Reaction Monitoring (PRM) or Data-Dependent Acquisition (DDA) modes to capture exact fragment masses.

Table 2: Exact Mass and Diagnostic MS/MS Transitions

Target CompoundChemical FormulaExact Mass [M+H]⁺Diagnostic MS/MS Fragments (m/z)
3,5-Dihydroxyanthranilic Acid C₇H₇NO₄170.0453152.0347 (-H₂O), 126.0555 (-CO₂)
3-Hydroxyanthranilic Acid C₇H₇NO₃154.0504136.0398 (-H₂O), 110.0606 (-CO₂)
Tilivalline C₂₀H₁₉N₃O₂334.1550199.1080 (A-ring), 120.0444[6]

Data Interpretation Note: The loss of H₂O (-18.0106 Da) and CO₂ (-43.9898 Da) from the carboxylic acid moiety are the primary diagnostic fragments for anthranilic acid derivatives. In complex extracts, utilizing Global Natural Products Social Molecular Networking (GNPS) can map 3,5-DHAA directly to its downstream PBD products based on shared A-ring fragment ions[5].

Sources

Application Note: UPLC-HRMS/MS Profiling of 3,5-Dihydroxyanthranilic Acid in Complex Biological Matrices

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Analytical Scientists, and Drug Development Professionals Discipline: Analytical Chemistry, Metabolomics, and Natural Product Biosynthesis

Introduction & Biological Significance

3,5-Dihydroxyanthranilic acid (3,5-DHAA) is a highly reactive, low-abundance metabolite with profound significance in both mammalian neurobiology and microbial natural product biosynthesis. Structurally, it is a dihydroxybenzoic acid substituted by an amino group at position 2 (C7H7NO4)[1].

In mammalian systems, anthranilic acid derivatives are critical intermediates in the L-tryptophan-kynurenine pathway, a cascade implicated in neurodegenerative diseases, immune tolerance, and cancer pathophysiology[2][3]. In microbial systems, 3,5-DHAA and its analog 3-hydroxyanthranilic acid (3-HAA) serve as direct biosynthetic precursors for pyrrolobenzodiazepines (PBDs) such as tilivalline —a potent cytotoxin produced by the human gut pathobiont Klebsiella oxytoca and the entomopathogenic bacterium Xenorhabdus eapokensis[4][5].

Due to its polarity, susceptibility to oxidation, and the presence of numerous isobaric compounds in biological matrices, the quantification of 3,5-DHAA requires a high-fidelity analytical approach. This application note details a robust, self-validating Ultra-Performance Liquid Chromatography coupled to High-Resolution Tandem Mass Spectrometry (UPLC-HRMS/MS) protocol optimized for the extraction, separation, and accurate mass quantification of 3,5-DHAA.

Mechanistic Rationale: The "Self-Validating" Analytical System

As an application scientist, it is critical to design workflows that do not merely generate data, but actively validate their own accuracy during the run.

  • Enzymatic Quenching via Cold Organic Extraction: 3,5-DHAA is highly susceptible to enzymatic degradation and auto-oxidation. Utilizing a cold methanol/acetonitrile crash (70-80% v/v) instantaneously denatures endogenous enzymes (e.g., kynureninase) while precipitating proteins[6].

  • High-Resolution Mass Spectrometry (HRMS): The exact monoisotopic mass of 3,5-DHAA is 169.0375 Da. Using a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap system allows us to extract the [M+H]+ ion at m/z 170.0453 with a mass tolerance of < 5 ppm. This high resolution acts as a primary filter against isobaric matrix interferences[3][7].

  • Orthogonal Validation via MS/MS: Relying solely on MS1 exact mass is insufficient for definitive identification. By applying targeted Collision-Induced Dissociation (CID), the unique fragmentation pattern of 3,5-DHAA validates the structural assignment, ensuring absolute trustworthiness of the data[7].

Biosynthetic Context of 3,5-DHAA

Pathway TRP L-Tryptophan KYN Kynurenine TRP->KYN TDO/IDO HAA3 3-Hydroxyanthranilic acid (3-HAA) KYN->HAA3 KMO/KYNU DHAA35 3,5-Dihydroxyanthranilic acid (3,5-DHAA) HAA3->DHAA35 Hydroxylation TV Tilivalline / PBD Analogs DHAA35->TV NRPS (XtvA/XtvB)

Caption: Biosynthetic pathway mapping the conversion of L-Tryptophan to 3,5-DHAA and Tilivalline.

Experimental Protocol

Sample Preparation (Bacterial Cultures & Plasma)

Note: All procedures should be performed on ice to prevent the oxidative degradation of anthranilic acid derivatives.

  • Harvesting: Aliquot 100 µL of biological sample (e.g., X. eapokensis culture supernatant or mammalian plasma).

  • Spiking: Add 10 µL of stable isotope-labeled internal standard (e.g., 13C6-3-HAA, 1 µg/mL) to establish the internal calibration loop.

  • Protein Precipitation: Add 400 µL of ice-cold Methanol/Acetonitrile (1:1, v/v) containing 0.1% Formic Acid. The acidic environment stabilizes the amino group and enhances precipitation[3][8].

  • Agitation & Centrifugation: Vortex for 30 seconds. Centrifuge at 14,000 × g for 15 minutes at 4 °C.

  • Filtration: Transfer the supernatant to a clean vial and filter through a 0.22 µm PTFE syringe filter into an autosampler vial.

UPLC Chromatographic Separation

To achieve optimal retention of the highly polar 3,5-DHAA, a reversed-phase column with polar retention capabilities (e.g., Waters Acquity UPLC HSS T3) is recommended[6].

  • Column: HSS T3 (2.1 × 100 mm, 1.8 µm)

  • Column Temperature: 40 °C

  • Mobile Phase A: LC-MS Grade Water + 0.1% Formic Acid

  • Mobile Phase B: LC-MS Grade Acetonitrile + 0.1% Formic Acid

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 2 µL

Table 1: Optimized UPLC Gradient Elution Profile

Time (min)Mobile Phase A (%)Mobile Phase B (%)Rationale
0.0982High aqueous holds polar 3,5-DHAA on the column.
1.5982Isocratic hold for desalting.
6.05050Linear gradient to elute anthranilic acid derivatives.
8.0595Column wash to remove hydrophobic lipids/peptides.
10.0595Isocratic wash hold.
10.1982Return to initial conditions.
13.0982Column re-equilibration.
HRMS/MS Acquisition Parameters

The mass spectrometer (e.g., Bruker Impact II qTOF or Thermo Q-Exactive) should be operated in Positive Electrospray Ionization (ESI+) mode. The amino group of 3,5-DHAA readily accepts a proton to form a stable [M+H]+ ion[7].

Table 2: HRMS/MS Source and Targeted Acquisition Parameters

ParameterValueCausality / Function
Ionization Mode ESI PositiveOptimal for amino-substituted benzoic acids[2].
Capillary Voltage 4500 VEnsures efficient droplet desolvation and ion spray[7].
Source Temperature 200 °CPrevents thermal degradation of labile metabolites.
Mass Range m/z 80 – 600Captures low-mass metabolites and their fragments[7].
Target Precursor m/z 170.0453Exact [M+H]+ mass for 3,5-DHAA (C7H8NO4+).
Collision Energy (CE) 15 – 25 eVOptimized for the dissociation of the carboxylic acid group (loss of H2O and CO2).
Mass Accuracy < 5 ppmSelf-validating check against isobaric matrix interference.
Analytical Workflow Visualization

Workflow S1 Sample Extraction (Cold MeOH/ACN + 0.1% FA) S2 Protein Precipitation (14,000 x g, 4°C) S1->S2 S3 UPLC Separation (HSS T3 Column) S2->S3 S4 HRMS/MS Detection (ESI+, Q-TOF/Orbitrap) S3->S4 S5 Data Validation (Mass Accuracy < 5ppm) S4->S5

Caption: Step-by-step UPLC-HRMS/MS analytical workflow for 3,5-DHAA quantification.

Data Processing and Quality Control

  • Extracted Ion Chromatograms (EIC): Generate EICs for m/z 170.0453 ± 0.005 Da. The narrow mass window is strictly required to eliminate background noise.

  • MS/MS Spectral Matching: Confirm the identity of the 3,5-DHAA peak by comparing its MS/MS fragmentation spectra against in-house libraries or public databases like Global Natural Products Social Molecular Networking (GNPS)[6][7]. Characteristic neutral losses include -18 Da (H2O) and -44 Da (CO2) originating from the carboxylic acid moiety.

  • System Suitability: The retention time drift must not exceed ± 0.1 minutes across the batch. The signal-to-noise (S/N) ratio for the Lower Limit of Quantification (LLOQ) must be ≥ 10.

References

  • The benzodiazepine-like natural product tilivalline is produced by the entomopathogenic bacterium Xenorhabdus eapokensis. PLOS One (2018). Available at:[Link]

  • The current state in liquid chromatography-mass spectrometry methods for quantifying kynurenine pathway metabolites in biological samples: a systematic review. Taylor & Francis (2025). Available at:[Link]

  • A sensitive UPLC-MS/MS method for the simultaneous determination of the metabolites in the tryptophan pathway in rat plasma. Journal of Pharmaceutical and Biomedical Analysis (2022). Available at:[Link]

  • An Integrated Approach for the Comprehensive Characterization of Metabolites in Broccoli by Liquid Chromatography High-Resolution Tandem Mass Spectrometry. PMC (2023). Available at:[Link]

  • Analysis of tryptophan metabolites and related compounds in human and murine tissue. Royal Society of Chemistry (2024). Available at:[Link]

  • 3,5-Dihydroxyanthranilic acid | C7H7NO4 | CID 443218. PubChem - NIH. Available at:[Link]

Sources

Application Note: Development and Validation of an LC-MS/MS Standard Curve for 3,5-Dihydroxyanthranilic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Biological Significance

3,5-Dihydroxyanthranilic acid (3,5-DHAA) is a highly reactive, redox-active metabolite that serves as a critical intermediate in the biosynthesis of complex secondary metabolites. Most notably, it is a key precursor in the production of pyrrolobenzodiazepine (PBD) natural products, such as the benzodiazepine-like tilivalline produced by the entomopathogenic bacterium Xenorhabdus eapokensis[1],[2].

In this biosynthetic pathway, chorismate is converted through a series of enzymatic steps (via ADIC and DHHA) to 3-hydroxyanthranilic acid (3-HAA)[2]. 3-HAA is subsequently hydroxylated by enzymes such as the salicylyl-CoA 5-hydroxylase TomO to form 3,5-DHAA, which is then incorporated into the PBD core structure by non-ribosomal peptide synthetases (NRPS)[2],[3]. Accurate quantification of 3,5-DHAA is essential for metabolic flux analysis, enzyme characterization, and the optimization of natural product yields in drug development.

MetabolicPathway Chorismate Chorismate ADIC ADIC (2-amino-4-deoxy isochorismate) Chorismate->ADIC AdsX (ADIC synthase) HAA 3-HAA (3-Hydroxyanthranilic acid) ADIC->HAA PhzD / DhbX DHAA 3,5-DHAA (3,5-Dihydroxyanthranilic acid) HAA->DHAA TomO (5-hydroxylation) PBD Tilivalline & Pyrrolobenzodiazepines DHAA->PBD NRPS (XtvA/XtvB)

Metabolic pathway of 3,5-DHAA in pyrrolobenzodiazepine biosynthesis.

Analytical Challenges & Causality of Method Design

Developing a robust standard curve for 3,5-DHAA presents two primary analytical hurdles: oxidative instability and matrix-induced ion suppression. This protocol is engineered as a self-validating system to counteract these specific challenges.

Oxidative Instability & Antioxidant Protection

Like its structural analog 3-HAA, 3,5-DHAA is highly redox-active and rapidly auto-oxidizes to phenoxazinone derivatives when exposed to light, transition metals, or neutral/alkaline pH[4],[5]. Causality in Protocol Design: To prevent analyte degradation during standard curve preparation and sample extraction, all aqueous solutions must be acidified (e.g., 0.1% formic acid) and supplemented with an antioxidant. The addition of 0.02% to 0.1% ascorbic acid acts as a sacrificial reductant, preserving the structural integrity of the dihydroxyanthranilic acid core throughout the LC-MS/MS workflow[6],[4].

Matrix Effects & Internal Calibration

Biological matrices (e.g., bacterial culture broth, serum) contain high concentrations of salts, proteins, and endogenous lipids that cause severe ion suppression during electrospray ionization (ESI)[7],[4]. Causality in Protocol Design: To ensure quantitative trustworthiness, a stable isotope-labeled internal standard (SIL-IS) must be spiked into all calibrators and samples prior to extraction[7]. If a specific SIL-3,5-DHAA is commercially unavailable, a closely related labeled analog (e.g., 13C6​ -3-HAA or d4​ -anthranilic acid) should be utilized to normalize extraction recovery and ionization efficiency.

Experimental Protocols

Materials and Reagents
  • Analytes: 3,5-Dihydroxyanthranilic acid (Analytical standard, >98% purity), Stable Isotope-Labeled Internal Standard (SIL-IS).

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), and Water ( H2​O ).

  • Additives: LC-MS grade Formic Acid (FA), L-Ascorbic Acid (BioUltra grade).

Preparation of Stock and Working Solutions
  • Antioxidant Diluent Preparation: Prepare a solution of H2​O :MeOH (50:50, v/v) containing 0.1% FA and 0.02% ascorbic acid[6]. Chill to 4°C.

  • Primary Stock (1 mg/mL): Dissolve 1.0 mg of 3,5-DHAA in 1.0 mL of the chilled antioxidant diluent. Store in amber glass vials at -80°C.

  • Serial Dilution: Prepare working calibrators in the antioxidant diluent according to Table 1 .

Table 1: Serial Dilution Scheme for 3,5-DHAA Standard Curve

Standard LevelTarget Conc. (ng/mL)Volume of Previous StepVolume of Diluent
Cal 8 (ULOQ) 1000.010 µL of 100 µg/mL Stock990 µL
Cal 7 500.0500 µL of Cal 8500 µL
Cal 6 250.0500 µL of Cal 7500 µL
Cal 5 100.0400 µL of Cal 6600 µL
Cal 4 50.0500 µL of Cal 5500 µL
Cal 3 10.0200 µL of Cal 4800 µL
Cal 2 5.0500 µL of Cal 3500 µL
Cal 1 (LLOQ) 1.0200 µL of Cal 2800 µL
Sample Preparation & Matrix Spiking (Protein Precipitation)

To accurately reflect extraction efficiency, the standard curve must be generated in a surrogate matrix (or analyte-depleted matrix) that mimics the experimental samples[7].

  • Spiking: Aliquot 50 µL of the surrogate matrix into a pre-chilled microcentrifuge tube. Add 10 µL of the respective 3,5-DHAA working calibrator (Cal 1–8) and 10 µL of SIL-IS working solution (e.g., 500 ng/mL).

  • Precipitation: Add 200 µL of ice-cold extraction solvent (ACN:MeOH, 80:20 v/v, containing 0.1% FA) to precipitate proteins and halt any residual enzymatic degradation[8],[4].

  • Extraction: Vortex vigorously for 2 minutes at 4°C.

  • Clarification: Centrifuge at 15,000 × g for 15 minutes at 4°C.

  • Transfer: Carefully transfer 150 µL of the supernatant to an LC-MS autosampler vial equipped with a glass insert. Keep vials at 4°C in the autosampler until injection.

Workflow Prep Standard Preparation (+ Ascorbic Acid) Spike Matrix Spiking Prep->Spike Extract Protein Precipitation Spike->Extract LCMS LC-MS/MS Acquisition Extract->LCMS Data Curve Fitting & Validation LCMS->Data

LC-MS/MS workflow for 3,5-DHAA standard curve development and sample extraction.

LC-MS/MS Acquisition Conditions

Chromatographic separation is performed using a reversed-phase C18 column (e.g., 100 × 2.1 mm, 1.7 µm particle size) to resolve 3,5-DHAA from isobaric interferences and matrix components[9].

Table 2: Chromatographic and Mass Spectrometric Parameters

ParameterSetting / Condition
Column Temperature 40 °C
Mobile Phase A H2​O
  • 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Gradient Profile 0-1 min: 2% B; 1-5 min: 2% to 40% B; 5-6 min: 98% B; 6-8 min: 2% B
Ionization Mode ESI Positive ( ESI+ )
3,5-DHAA MRM Transitions *Q1: m/z 170.1 Q3: m/z 152.1 (Quantifier), m/z 108.1 (Qualifier)
Injection Volume 5 µL

*Note: MRM transitions are based on the protonated molecular ion [M+H]+ of 3,5-DHAA ( MW≈169.13 ). Collision energies (CE) and declustering potentials (DP) must be empirically optimized on the specific triple quadrupole instrument utilized.

Standard Curve Construction & Validation

To establish a self-validating analytical batch, the standard curve must be evaluated against the following acceptance criteria:

  • Linearity: Plot the peak area ratio (3,5-DHAA / SIL-IS) against the nominal concentration. Apply a linear regression model with a 1/x or 1/x2 weighting factor to prioritize accuracy at the lower end of the curve. The coefficient of determination ( R2 ) must be ≥0.99 .

  • Accuracy & Precision: Back-calculated concentrations of the calibrators must fall within ±15% of their nominal values, except at the Lower Limit of Quantification (LLOQ), where ±20% is permissible.

  • Matrix Effect (ME): Calculate ME by comparing the peak area of 3,5-DHAA spiked into post-extraction blank matrix versus the peak area of a neat standard at the same concentration. A stable IS should correct ME variability to an RSD of <15% .

References

  • The benzodiazepine-like natural product tilivalline is produced by the entomopathogenic bacterium Xenorhabdus eapokensis PLOS One URL:[Link]

  • The benzodiazepine-like natural product tilivalline is produced by the entomopathogenic bacterium Xenorhabdus eapokensis (PMC Mirror) PubMed Central (NIH) URL:[Link]

  • LC–MS/MS-Based Quantification of Kynurenine Metabolites, Tryptophan, Monoamines and Neopterin in Plasma, Cerebrospinal Fluid and Brain Bioanalysis (Taylor & Francis) URL:[Link]

  • On the benefits of the tryptophan metabolite 3-hydroxyanthranilic acid in Caenorhabditis elegans and mouse aging PubMed Central (NIH) URL:[Link]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Analysis of Tryptophan Metabolites Bio-protocol URL: [Link]

  • Multitargeted Internal Calibration for the Quantification of Chronic Kidney Disease-Related Endogenous Metabolites Using Liquid Chromatography–Mass Spectrometry PubMed Central (NIH) URL:[Link]

  • UHPLC-ESI-MS/MS Quantification of Relevant Substrates and Metabolites of the Kynurenine Pathway Present in Serum and Peritoneal Fluid from Gastric Cancer Patients—Method Development and Validation PubMed Central (NIH) URL:[Link]

Sources

using 3,5-Dihydroxyanthranilic acid as a biosynthetic precursor

Author: BenchChem Technical Support Team. Date: March 2026

Title: Application Note: Utilizing 3,5-Dihydroxyanthranilic Acid as a Biosynthetic Precursor for Novel Pyrrolobenzodiazepines

Executive Briefing

Pyrrolobenzodiazepines (PBDs) represent a highly potent class of natural products characterized by their ability to bind in the minor groove of DNA, making them critical scaffolds for antitumoral and antimicrobial drug development. In entomopathogenic bacteria such as Xenorhabdus eapokensis, the PBD tilivalline is synthesized via a bimodular Non-Ribosomal Peptide Synthetase (NRPS) pathway[1]. This application note details the methodological framework for utilizing [2] as an exogenous biosynthetic precursor to engineer novel, dihydroxylated PBD analogs via Precursor-Directed Biosynthesis (PDB).

Mechanistic Grounding: The Biosynthetic Role of 3,5-DHAA

In the native biosynthesis of tilivalline, chorismate is converted through a series of enzymatic steps (catalyzed by AdsX, PhzD, and DhbX) into 3-hydroxyanthranilic acid (3-HAA)[3]. To generate highly substituted analogs, 3-HAA serves as a substrate for 5-hydroxylation mediated by the salicylyl-CoA 5-hydroxylase TomO and the phenol-2-monooxygenase TomEF, yielding 3,5-DHAA ()[1].

During NRPS assembly, the adenylation (A) domain of the XtvA module specifically selects and activates 3,5-DHAA in an ATP-dependent manner, tethering it to the downstream thiolation (T) domain[3]. A condensation (C) domain then links this precursor to a proline derivative activated by XtvB. Finally, a terminal reductase (Re) domain catalyzes the reductive cyclization of the dipeptide, releasing a reactive PBD core (imine/carbinolamine) that undergoes non-enzymatic indole addition to form the final analog[1].

Biosynthesis C Chorismate ADIC ADIC C->ADIC AdsX DHHA DHHA ADIC->DHHA PhzD HAA 3-HAA DHHA->HAA DhbX DHAA 3,5-DHAA (Precursor) HAA->DHAA TomO / TomEF NRPS NRPS (XtvA/XtvB) + Proline DHAA->NRPS Adenylation (ATP) PBD PBD Core (Carbinolamine) NRPS->PBD Reductive Cyclization Analog Tilivalline Analog PBD->Analog + Indole

Fig 1: Biosynthetic pathway of 3,5-DHAA and its NRPS-mediated conversion into PBD analogs.

Strategic Rationale for Protocol Design

Chemical synthesis of PBDs is notoriously complex due to the requirement for maintaining chiral integrity and managing the highly reactive imine/carbinolamine functional groups. By hijacking the native NRPS machinery of X. eapokensis, researchers can bypass multi-step organic synthesis.

  • Causality of Strain Choice: Feeding 3,5-DHAA to a wild-type strain leads to competitive incorporation between endogenous 3-HAA and the exogenous 3,5-DHAA, resulting in a complex mixture of products. This protocol mandates the use of an adsX deletion mutant (ΔadsX). By knocking out 2-amino-2-deoxy-isochorismate synthase, the native anthranilate precursor supply is abolished, ensuring that the NRPS machinery exclusively incorporates the fed 3,5-DHAA[3].

  • Causality of Media Choice: Standard lysogeny broth (LB) often fails to trigger secondary metabolite Biosynthetic Gene Clusters (BGCs). We utilize SF-900 II SFM, a serum-free insect cell culture medium. Because Xenorhabdus is an entomopathogen, this medium mimics insect hemolymph, hyper-inducing the xtvAB operon required for PBD synthesis[3].

  • Causality of In Situ Capture: PBDs can be unstable in aqueous media or toxic to the producer strain at high titers. The addition of 2% Amberlite™ XAD-16 resin acts as an in situ product recovery (ISPR) sink, driving the biosynthetic equilibrium forward and protecting the secreted compounds from degradation[3].

Self-Validating Experimental Protocols

Protocol: Precursor-Directed Biosynthesis and In Situ Capture

Step 1: Preparation of the Biocatalyst

  • Streak the X. eapokensis ΔadsX mutant onto an LB agar plate supplemented with appropriate selection antibiotics. Incubate at 30°C for 48 hours.

  • Inoculate a single colony into 10 mL of liquid LB medium. Incubate overnight at 30°C with shaking at 200 rpm to generate a high-density seed culture.

Step 2: PDB Fermentation Setup

  • Prepare 100 mL of SF-900 II SFM in a 500 mL baffled Erlenmeyer flask.

  • Add 2% (w/v) Amberlite™ XAD-16 resin (pre-washed with methanol and equilibrated in sterile water).

  • Supplement the medium with 1 mM of sterile-filtered 3,5-Dihydroxyanthranilic acid (3,5-DHAA). Self-Validation Checkpoint: Set up a parallel negative control flask containing the ΔadsX mutant, SF-900 II SFM, and resin, but without the 3,5-DHAA precursor. This ensures any detected PBDs in the experimental group are strictly derived from the exogenous feed.

  • Inoculate the flasks with 1% (v/v) of the overnight seed culture.

  • Incubate at 30°C, 200 rpm for 72 hours in the dark (to prevent photo-degradation of the light-sensitive anthranilate derivatives).

Step 3: Resin Extraction and Sample Preparation

  • Harvest the culture by centrifugation at 4,000 × g for 15 minutes. The XAD-16 resin will pellet along with the cell mass.

  • Decant the supernatant. Resuspend the pellet (cells + resin) in 20 mL of 100% Methanol.

  • Extract by shaking at room temperature for 2 hours.

  • Filter the methanolic extract through a 0.2 µm PTFE syringe filter to remove cellular debris and resin particles.

  • Evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in 1 mL of 50% Methanol/Water for LC-MS/MS analysis.

Workflow Step1 1. Strain Engineering Generate ΔadsX mutant to abolish native 3-HAA Step2 2. Seed Culture Grow in LB medium (24h, 30°C) Step1->Step2 Step3 3. PDB Fermentation SF-900 II SFM + 1mM 3,5-DHAA + 2% XAD-16 Resin Step2->Step3 Step4 4. In Situ Capture Harvest cells/resin, extract with Methanol Step3->Step4 Step5 5. UPLC-HRMS/MS Quantify PBD analogs and verify mass shifts Step4->Step5

Fig 2: Experimental workflow for 3,5-DHAA precursor-directed biosynthesis and extraction.

Data Interpretation & Expected Outcomes

The success of the PDB workflow is validated via Ultra-Performance Liquid Chromatography coupled to High-Resolution Tandem Mass Spectrometry (UPLC-HRMS/MS). Because 3,5-DHAA contains an additional hydroxyl group compared to the native 3-HAA precursor, the resulting PBD analog will exhibit a precise mass shift of +15.9949 Da (representing the addition of one oxygen atom)[1].

Table 1: Quantitative Mass Shift Analysis for PBD Analogs

Precursor FedPrecursor FormulaPrecursor Exact MassExpected PBD CoreExpected PBD FormulaExpected PBD Exact MassMass Shift (Δ)
None (ΔadsX Control)N/AN/ANoneN/AN/AN/A
3-HAA (Native)C7H7NO3153.0426TilivallineC20H19N3O2333.1477Baseline
3,5-DHAAC7H7NO4169.0375Dihydroxy-TilivallineC20H19N3O3349.1426+15.9949 Da

Analytical Note: The tandem mass spectra (MS/MS) of the dihydroxy-tilivalline analog will show characteristic fragmentation patterns. The mass defect will be localized exclusively to the anthranilate-derived portion of the molecule, while the proline and indole-derived fragments will remain identical to the native tilivalline standard[1].

References

  • Bode, H. B., et al. (2018). The benzodiazepine-like natural product tilivalline is produced by the entomopathogenic bacterium Xenorhabdus eapokensis. PLOS One. Available at:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 443218, 3,5-Dihydroxyanthranilic acid. Available at:[Link]

Sources

Application Note: Profiling 3,5-Dihydroxyanthranilic Acid as a Substrate for Flavin-Dependent Hydroxylases

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Context & Mechanistic Insights

Pyrrolobenzodiazepines (PBDs) represent a critical class of microbial secondary metabolites, renowned for their potent DNA-crosslinking properties and applications as antibody-drug conjugate (ADC) payloads. The structural and functional diversity of PBDs, such as tilivalline and tomaymycin, is largely dictated by the enzymatic functionalization of their aromatic A-ring.

Recent biosynthetic elucidations in Xenorhabdus eapokensis and Klebsiella oxytoca have highlighted the remarkable promiscuity of the flavin-dependent monooxygenase complex—comprising the salicylyl-CoA 5-hydroxylase (TomO) and the phenol-2-monooxygenase reductase (TomEF) . Canonically, this complex catalyzes the conversion of anthranilic acid (AA) to 4,5-dihydroxyanthranilic acid (4,5-DHAA). However, in vitro and in vivo studies demonstrate that 3-hydroxyanthranilic acid (3-HAA) serves as an alternative substrate. When 3-HAA is processed by TomO, it undergoes a targeted 5-hydroxylation, yielding 3,5-dihydroxyanthranilic acid (3,5-DHAA) .

Causality in Enzyme Activation: Because TomO functions as a salicylyl-CoA 5-hydroxylase homolog, the hydroxylation is not a direct single-step event. The substrate must first be activated to a CoA-thioester. This imposes strict cofactor dependencies on any in vitro assay:

  • ATP & Coenzyme A (CoA): Required for the initial adenylation and thioesterification of the anthranilate derivative.

  • NADH/NADPH & Molecular Oxygen (O₂): Required by the TomEF reductase to shuttle reducing equivalents to the TomO flavin center for the monooxygenation event .

Pathway Visualization

BiosyntheticPathway cluster_0 Canonical Pathway (Tomaymycin) cluster_1 Alternative Pathway (Tilivalline Analogs) AA Anthranilic Acid (AA) Enzyme Enzyme Complex TomO (Salicylyl-CoA 5-hydroxylase) TomEF (Reductase) AA->Enzyme Native Substrate DHAA45 4,5-Dihydroxyanthranilic Acid (4,5-DHAA) HAA3 3-Hydroxyanthranilic Acid (3-HAA) HAA3->Enzyme Alternative Substrate DHAA35 3,5-Dihydroxyanthranilic Acid (3,5-DHAA) Enzyme->DHAA45 4,5-Hydroxylation Enzyme->DHAA35 5-Hydroxylation Cofactors Cofactors Required: ATP, Mg2+, CoA, NADH, O2 Cofactors->Enzyme

Fig 1: Divergent hydroxylation pathways of anthranilic acid by the TomO/TomEF complex.

Quantitative Data Summary

To facilitate precise LC-MS tracking, the exact monoisotopic masses of the substrates and their respective hydroxylated products are summarized below.

Compound NameRoleChemical FormulaExact Mass (Da)Expected [M+H]⁺ (m/z)
Anthranilic Acid (AA)Canonical SubstrateC₇H₇NO₂137.0477138.0555
4,5-Dihydroxyanthranilic AcidCanonical ProductC₇H₇NO₄169.0375170.0453
3-Hydroxyanthranilic Acid (3-HAA)Alternative SubstrateC₇H₇NO₃153.0426154.0504
3,5-Dihydroxyanthranilic AcidAlternative ProductC₇H₇NO₄169.0375170.0453

Note: The +16.0000 Da mass shift from 3-HAA to 3,5-DHAA is the diagnostic marker for a successful monooxygenation event.

Experimental Protocols

The following protocols establish a self-validating system for the in vitro synthesis and quantification of 3,5-DHAA.

Protocol 1: In Vitro Enzymatic Synthesis of 3,5-DHAA

This procedure reconstitutes the activity of purified recombinant TomO and TomEF.

Expert Rationale:

  • Buffer Selection: We utilize 75 mM Tris-HCl at pH 7.5. CoA thioesters are highly susceptible to base-catalyzed hydrolysis. Maintaining a strictly controlled, slightly alkaline pH optimizes the hydroxylase activity while preserving the transient 3-HAA-CoA intermediate .

  • Aeration: Because TomO is an oxygenase, molecular oxygen is a stoichiometric substrate. Reactions must be performed in vessels with a high headspace-to-liquid ratio and agitated vigorously.

  • Quenching: Dihydroxy aromatics like 3,5-DHAA rapidly auto-oxidize into quinones in the presence of air and neutral/basic pH. Quenching with acidic methanol containing ascorbic acid prevents this degradation, ensuring accurate downstream quantification.

Step-by-Step Methodology:

  • Prepare the Master Mix: In a 1.5 mL microcentrifuge tube, combine the following to achieve the stated final concentrations in a 100 µL reaction volume:

    • 75 mM Tris-HCl (pH 7.5)

    • 10 mM MgCl₂

    • 1 mM ATP

    • 0.5 mM Coenzyme A (CoA)

    • 2 mM NADH

  • Add Substrate: Spike the master mix with 1 mM 3-Hydroxyanthranilic acid (3-HAA).

  • Self-Validating Controls: Prepare three parallel reactions to ensure the system is self-validating:

    • Reaction A (Active): Complete system.

    • Reaction B (Negative Control 1): Substitute active enzymes with heat-denatured TomO/TomEF (boiled at 95°C for 10 min). This rules out non-enzymatic auto-oxidation of 3-HAA.

    • Reaction C (Negative Control 2): Omit NADH. This confirms the absolute dependency on the reductase system.

  • Initiate Reaction: Add purified recombinant TomO and TomEF to a final concentration of 10 µM each.

  • Incubation: Incubate the tubes at 28°C for 60 minutes with continuous shaking at 300 rpm.

  • Quenching and Stabilization: Stop the reaction by adding 100 µL of ice-cold Methanol containing 1% (v/v) Formic Acid and 1 mM Ascorbic Acid. Vortex immediately.

  • Clarification: Centrifuge the quenched mixtures at 15,000 × g for 10 minutes at 4°C to pellet denatured proteins.

  • Filtration: Transfer the supernatant through a 0.22 µm PTFE syringe filter into an amber LC-MS vial.

Protocol 2: UPLC-HRMS/MS Detection and Quantification

To confirm the 5-hydroxylation of 3-HAA, high-resolution mass spectrometry is employed to detect the exact mass shift and unique fragmentation patterns.

Expert Rationale: Using a reverse-phase C18 column with a mild acidic gradient ensures that the highly polar 3,5-DHAA remains protonated, improving retention time and peak shape. Monitoring the depletion of the precursor (m/z 154.0504) alongside the appearance of the product (m/z 170.0453) provides a closed mass-balance loop, validating the assay's efficiency.

Step-by-Step Methodology:

  • System Setup: Equip a UPLC system coupled to a qTOF mass spectrometer (e.g., Bruker Impact II) with a C18 column (1.7 µm, 2.1 × 100 mm).

  • Mobile Phases:

    • Solvent A: LC-MS grade H₂O + 0.1% Formic Acid.

    • Solvent B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Chromatographic Gradient:

    • 0.0 - 13.0 min: Linear gradient from 5% B to 50% B.

    • 13.0 - 15.0 min: Ramp to 95% B (column wash).

    • Flow rate: 0.4 mL/min. Injection volume: 5 µL.

  • MS Parameters: Operate in Positive Electrospray Ionization (ESI+) mode. Set the mass range from m/z 100 to 1000.

  • Data Analysis:

    • Extract the ion chromatogram (EIC) for 3-HAA at m/z 154.0504 ± 0.005.

    • Extract the EIC for 3,5-DHAA at m/z 170.0453 ± 0.005.

    • Confirm the identity of 3,5-DHAA by analyzing the MS/MS fragmentation, specifically looking for the loss of H₂O (-18 Da) and CO₂ (-44 Da), which are characteristic of hydroxylated benzoic acids.

References

  • Title: The benzodiazepine-like natural product tilivalline is produced by the entomopathogenic bacterium Xenorhabdus eapokensis Source: PLOS One URL:[Link]

  • Title: Novel Pathway of Salicylate Degradation by Streptomyces sp. Strain WA46 Source: Applied and Environmental Microbiology URL:[Link]

  • Title: 3,5-Dihydroxyanthranilic acid | C7H7NO4 | CID 443218 Source: PubChem URL:[Link]

Application Note: Advanced Extraction and Isolation Protocols for 3,5-Dihydroxyanthranilic Acid (3,5-DHAA) from Bacterial Fermentation Broth

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Background

3,5-Dihydroxyanthranilic acid (3,5-DHAA; C₇H₇NO₄) is a highly polar, amphoteric, and oxidation-prone phenolic amino acid. It serves as a critical biosynthetic intermediate for complex pyrrolobenzodiazepine (PBD) natural products, such as the cytotoxin tilivalline produced by the entomopathogenic bacterium Xenorhabdus eapokensis and the human pathobiont Klebsiella oxytoca[1],[2].

For researchers and drug development professionals, the extraction of 3,5-DHAA from complex bacterial fermentation broths presents two primary thermodynamic and kinetic challenges:

  • Zwitterionic Trapping: At physiological pH (~7.0), 3,5-DHAA exists primarily as a highly water-soluble zwitterion or anion (due to its carboxylic acid and amino groups), making direct partitioning into organic solvents highly inefficient.

  • Auto-Oxidation: The electron-rich dihydroxy-substituted aromatic ring is highly susceptible to rapid auto-oxidation, leading to the formation of phenoxazine dimers (analogous to the conversion of 3-hydroxyanthranilic acid to cinnabarinic acid)[3],[4].

This application note details two field-validated, self-validating protocols for the extraction of 3,5-DHAA: an analytical-scale Liquid-Liquid Extraction (LLE) for high-recovery quantification, and a preparative-scale macroporous resin extraction for bulk enrichment[5],[6].

Experimental Design & Causality

To ensure scientific integrity and high yield, every step in the extraction workflow is governed by specific physicochemical principles:

  • pH Modulation (The Causality of Acidification): To force 3,5-DHAA into an organic phase, the aqueous broth must be acidified to pH 2.0. This protonates the carboxylate group (pKa ~2.5), neutralizing the molecule's net charge and significantly increasing its partition coefficient into moderately polar organic solvents like ethyl acetate[3].

  • Redox Stabilization: To prevent oxidative dimerization during extraction, the workflow mandates strict temperature control (4°C) and the addition of antioxidants (e.g., ascorbic acid or EDTA) immediately upon cell lysis or broth clarification[6].

  • Solvent Selection: Ethyl acetate is selected for LLE due to its optimal polarity index, which perfectly accommodates the hydrogen-bonding potential of the two hydroxyl groups on 3,5-DHAA without extracting excessive highly polar background matrix contaminants[3],[7].

Quantitative Performance Comparison

The following table summarizes the expected performance metrics of the two primary extraction methodologies based on established literature for hydroxyanthranilic acid derivatives[5],[3],[6].

Extraction MethodologyOptimal pHTarget Recovery (%)Processing TimeScalabilityPrimary Application
Liquid-Liquid Extraction (Ethyl Acetate) 2.0 ± 0.296.5 ± 0.5%1–2 HoursLow (Emulsion risks)Analytical quantification (LC-MS/MS)
Macroporous Resin (Amberlite XAD-16) 6.5–7.582.0–89.0%24–48 HoursHigh (Pilot/Industrial)Preparative bulk isolation

Mandatory Visualization: Extraction Workflow

The following diagram illustrates the logical progression and phase separations involved in the optimized LLE workflow for 3,5-DHAA.

G Start Bacterial Broth (Contains 3,5-DHAA) Centrifuge Centrifugation & Filtration (Remove Biomass) Start->Centrifuge Antioxidant Add Antioxidant (Ascorbic Acid / EDTA) Centrifuge->Antioxidant Acidification Acidification (pH 2.0) (Protonate Carboxylate) Antioxidant->Acidification Extraction Liquid-Liquid Extraction (Ethyl Acetate) Acidification->Extraction PhaseSep Phase Separation (Centrifugation) Extraction->PhaseSep Organic Top Organic Phase (3,5-DHAA Enriched) PhaseSep->Organic Aqueous Bottom Aqueous Phase (Discard) PhaseSep->Aqueous Drying Evaporation & Drying (N2 Gas / Vacuum) Organic->Drying Analysis LC-MS/MS Analysis (Quantification) Drying->Analysis

Workflow for the isolation and extraction of 3,5-DHAA from bacterial broth.

Step-by-Step Experimental Protocols

Protocol A: Analytical-Scale Liquid-Liquid Extraction (LLE)

Designed for high-recovery downstream LC-MS/MS analysis.

Materials Required:

  • Refrigerated centrifuge (4°C)

  • Ethyl acetate (HPLC Grade)

  • 1 M Hydrochloric acid (HCl) or Formic acid

  • Ascorbic acid (100 mM stock solution)

Step-by-Step Methodology:

  • Sample Clarification: Harvest 1.0 mL of bacterial fermentation broth. Immediately centrifuge at 14,000 × g for 10 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a pre-chilled amber microcentrifuge tube to protect the photosensitive metabolites[6].

  • Redox Quenching: Add 10 µL of 100 mM ascorbic acid to the supernatant to achieve a final concentration of 1 mM. Self-Validation Check: The solution should remain clear; any rapid browning indicates premature oxidation of the anthranilic acid ring.

  • Acidification: Dropwise, add 1 M HCl until the pH reaches 2.0. Verify the pH using micro-pH strips or a micro-probe. Crucial: Do not drop the pH below 1.5, as extreme acidity can degrade the molecule or hydrolyze background proteins, complicating the matrix[3],[4].

  • Solvent Partitioning: Add 1.0 mL of ice-cold ethyl acetate to the acidified supernatant. Vortex vigorously for 2 minutes to maximize the interfacial surface area for mass transfer.

  • Phase Separation: Centrifuge the emulsion at 5,000 × g for 5 minutes at 4°C.

  • Recovery: Carefully aspirate the upper organic layer (ethyl acetate) using a glass Pasteur pipette and transfer it to a clean amber vial. Repeat steps 4-6 twice more with fresh ethyl acetate to ensure >95% recovery.

  • Concentration: Evaporate the pooled organic fractions to dryness under a gentle stream of ultra-pure Nitrogen (N₂) gas at room temperature. Reconstitute in 100 µL of mobile phase (e.g., 0.1% formic acid in water/acetonitrile) prior to LC-MS/MS injection[6].

Protocol B: Preparative-Scale Bulk Extraction (Macroporous Resin)

Designed for large-scale enrichment (1L to 100L) avoiding massive solvent usage.

Materials Required:

  • Amberlite XAD-16 or HP-20 Macroporous Resin

  • Methanol or n-Butanol (Extraction grade)

  • Orbital shaker

Step-by-Step Methodology:

  • Resin Pre-treatment: Wash the Amberlite XAD-16 resin with methanol, followed by copious amounts of distilled water to remove monomers and activate the hydrophobic pores[5].

  • In-Situ Adsorption: Add the pre-treated XAD-16 resin directly to the active bacterial culture (typically at 2% w/v) 24 hours prior to the end of the fermentation cycle. The resin acts as a metabolic sink, continuously adsorbing 3,5-DHAA as it is secreted, thereby preventing its degradation in the aqueous broth[1].

  • Resin Harvesting: Post-fermentation, filter the broth through a coarse sieve to recover the resin beads. Wash the beads twice with deionized water to remove adhered bacterial cells and highly polar media components.

  • Elution: Transfer the resin to an Erlenmeyer flask. Add 3 volumes of n-butanol or methanol. Shake at 150 rpm for 60 minutes at 30°C to desorb the 3,5-DHAA and related PBD precursors[1].

  • Solvent Removal: Filter the organic phase to remove the resin. Evaporate the solvent to dryness under reduced pressure using a rotary evaporator (water bath <40°C to prevent thermal degradation). The resulting crude extract is highly enriched in 3,5-DHAA and ready for preparative HPLC purification.

References

  • The benzodiazepine-like natural product tilivalline is produced by the entomopathogenic bacterium Xenorhabdus eapokensis Source: PMC - National Institutes of Health (NIH) URL:[Link]

  • 3,5-Dihydroxyanthranilic acid | C7H7NO4 | CID 443218 Source: PubChem - National Institutes of Health (NIH) URL:[Link]

  • Development of an efficient method for separation and purification of trans-2,3-dihydro-3-hydroxyanthranilic acid from Pseudomonas chlororaphis GP72 fermentation broth Source: ResearchGate URL:[Link]

  • Simultaneous determination of 3-hydroxyanthranilic and cinnabarinic acid by high-performance liquid chromatography with photometric or electrochemical detection Source: PubMed - National Institutes of Health (NIH) URL:[Link]

  • Study on the Biocompatible Solvent Systems for the Reactive Extraction of Itaconic Acid Source: ACS Publications URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 3,5-Dihydroxyanthranilic Acid (3,5-DHAA) Biosynthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Biosynthesis Support Center. 3,5-Dihydroxyanthranilic acid (3,5-DHAA) is a highly reactive, critical building block for pyrrolobenzodiazepine (PBD) natural products, such as the entomopathogenic compound tilivalline[1]. Because 3,5-DHAA requires a complex, multi-enzyme cascade and is highly susceptible to auto-oxidation, researchers frequently encounter severe yield bottlenecks during microbial fermentation.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you stabilize and scale your 3,5-DHAA production.

Section 1: Frequently Asked Questions (Mechanistic Insights)

Q: Why is my 3,5-DHAA yield plateauing despite having a large pool of chorismate and anthranilic acid precursors? A: In engineered hosts (e.g., E. coli or Xenorhabdus spp.), 3,5-DHAA is typically synthesized via the chorismate/DHHA pathway rather than the eukaryotic kynurenine pathway[2]. If upstream precursors are pooling, the bottleneck lies at the terminal hydroxylation steps. The conversion of 3-hydroxyanthranilic acid (3-HAA) to 3,5-DHAA requires specific hydroxylases, such as the salicylyl-CoA 5-hydroxylase (TomO) and the phenol-2-monooxygenase reductase/oxygenase (TomEF)[3]. These complex monooxygenases often suffer from poor intracellular solubility and limited FAD/NADH co-factor availability.

Q: My culture medium turns dark brown during the late exponential phase, and my 3,5-DHAA titers drop to near zero. Is the product degrading? A: Yes, you are observing rapid auto-oxidation. 3,5-DHAA contains an electron-rich diaminophenol-like core. In an aerobic bioreactor, it spontaneously oxidizes into reactive quinone-imines, which then polymerize into dark, melanin-like pigments. To prevent this, you must physically sequester the product immediately upon excretion using an in situ two-phase extractive fermentation[4], or chemically protect it by supplementing the aqueous feed with a reducing agent like ascorbic acid.

Section 2: Troubleshooting Guide (Actionable Fixes)
Issue 1: Accumulation of DHHA without conversion to 3-HAA
  • Causality: The conversion of the intermediate DHHA (trans-2,3-dihydro-3-hydroxyanthranilic acid) to 3-HAA is catalyzed by DHHA dehydrogenase (DhbX)[1]. While engineered strains like Pseudomonas chlororaphis can accumulate up to 10.45 g/L of DHHA[5], pushing this flux forward requires a strict redox balance. Accumulation indicates that DhbX is either under-expressed or starved of its required NAD+ co-factor.

  • Solution: Replace the native dhbX promoter with a strong inducible promoter (e.g., T7 or Ptrc). Ensure the fermentation is not overly anaerobic; DhbX requires a steady supply of NAD+ regenerated via the oxidative phosphorylation chain.

Issue 2: Low total carbon flux from central metabolism into the pathway
  • Causality: The first committed step, catalyzed by ADIC synthase (AdsX), competes directly with native aromatic amino acid biosynthesis (Phe, Tyr, Trp) and central carbon metabolism.

  • Solution: Systematically knock out competing negative regulatory genes. For example, disrupting psrA, pykF, and rpeA diverts carbon flux away from glycolysis and the pentose phosphate pathway directly into the shikimate and chorismate pathways, vastly increasing precursor availability[6].

Section 3: Pathway Visualization & Troubleshooting Logic

G Chorismate Chorismate ADIC ADIC Chorismate->ADIC AdsX DHHA DHHA ADIC->DHHA PhzD / IcmX HAA 3-HAA DHHA->HAA DhbX DHAA_prod 3,5-DHAA HAA->DHAA_prod TomO / TomEF Extract Two-Phase Extraction DHAA_prod->Extract KO Knockout Competitors (psrA, pykF) KO->Chorismate Induce Tune DhbX & NAD+ Supply Induce->HAA Chaperones GroES/EL & Optimize Aeration Chaperones->DHAA_prod

Fig 1: 3,5-DHAA biosynthesis pathway and targeted metabolic engineering interventions.

Section 4: Quantitative Data Summary

The following table summarizes the expected yield improvements when applying specific metabolic engineering and bioprocessing strategies to your host organism.

Engineering StrategyTarget MetaboliteExpected Yield RangeMechanistic Impact
Wild-type Host 3,5-DHAA< 5 mg/LHigh auto-oxidation; low precursor flux.
psrA / pykF Knockout DHHA (Precursor)5.0 - 10.5 g/LDiverts carbon flux from glycolysis to the shikimate pathway[6].
dhbX Overexpression 3-HAA (Precursor)1.0 - 4.0 g/LOvercomes the DHHA dehydrogenase bottleneck.
TomO/EF + GroEL/ES 3,5-DHAA50 - 150 mg/LEnhances monooxygenase solubility and 5-hydroxylation efficiency[3].
Two-Phase Extraction 3,5-DHAA200 - 500 mg/LPrevents auto-oxidation and mitigates product toxicity[4].
Section 5: Experimental Protocols
Self-Validating In Situ Two-Phase Extractive Fermentation

This protocol is designed to maximize 3,5-DHAA yield by preventing oxidative degradation and product inhibition.

Phase 1: Seed Train and Biomass Accumulation

  • Inoculate your engineered host into 50 mL of LB medium containing appropriate selection antibiotics. Incubate at 37°C, 220 rpm for 12 hours.

  • Transfer the seed culture (5% v/v) into a 2L bioreactor containing 1L of modified M9 minimal medium supplemented with 15 g/L glucose.

Phase 2: Pathway Induction and Redox Balancing 3. Grow cells to an OD600 of 4.0–5.0. 4. Induce the chorismate/DHHA pathway enzymes and TomO/TomEF hydroxylases with 0.5 mM IPTG. 5. Self-Validation Checkpoint: Immediately drop the bioreactor temperature to 20°C. Lower temperatures reduce the aggregation of complex monooxygenases (TomEF) into insoluble inclusion bodies. If you run an SDS-PAGE of the soluble fraction and do not see the ~45 kDa TomO band, your temperature is still too high.

Phase 3: Two-Phase Extraction 6. One hour post-induction, overlay the aqueous culture with 20% (v/v) sterile, degassed tributyrin or decanol. 7. Adjust the impeller speed to 400 rpm to ensure an adequate emulsion without causing severe shear stress to the cells.

Phase 4: Product Recovery and Verification 8. Harvest the culture after 48 hours of induction. Separate the organic layer via centrifugation (8000 x g, 15 mins). 9. Self-Validation Checkpoint: Inspect the aqueous phase. It should remain relatively clear or pale yellow. If the aqueous phase has turned dark brown, your extraction efficiency is too low, meaning 3,5-DHAA is remaining in the aqueous phase and auto-oxidizing. In future runs, increase the organic phase ratio or supplement the aqueous phase with 2 mM ascorbic acid.

References
  • The benzodiazepine-like natural product tilivalline is produced by the entomopathogenic bacterium Xenorhabdus eapokensis Source: PLOS One URL:[Link][1]

  • The benzodiazepine-like natural product tilivalline is produced by the entomopathogenic bacterium Xenorhabdus eapokensis (PMC) Source: National Institutes of Health (NIH) / PMC URL:[Link][3]

  • Microbial production of methyl anthranilate, a grape flavor compound Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link][4]

  • Genetic engineering of Pseudomonas chlororaphis Lzh-T5 to enhance production of trans-2,3-dihydro-3-hydroxyanthranilic acid Source: National Institutes of Health (NIH) / PMC URL:[Link][5]

  • Genetic engineering of Pseudomonas chlororaphis Lzh-T5 to enhance production of trans-2,3-dihydro-3-hydroxyanthranilic acid (Pre-print/ResearchGate) Source: ResearchGate URL:[Link][6]

  • Novel pathway of 3-hydroxyanthranilic acid formation in limazepine biosynthesis reveals evolutionary relation between phenazines Source: SciSpace / Scientific Reports URL:[Link][2]

Sources

Technical Support Center: Overcoming Challenges in 3,5-Dihydroxyanthranilic Acid (3,5-DHAA) Purification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 3,5-Dihydroxyanthranilic acid (3,5-DHAA). As a critical redox-active precursor in the biosynthesis of pyrrolobenzodiazepines (PBDs) like tilivalline [1], 3,5-DHAA presents a unique set of physicochemical challenges. Its electron-rich aromatic ring, coupled with an amphoteric nature, makes it notoriously difficult to extract and highly susceptible to rapid degradation.

This guide is designed for researchers and drug development professionals, providing field-proven, mechanistically grounded solutions to optimize your purification workflows.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does my 3,5-DHAA extract rapidly turn brown or black during concentration? A: This color change is the visual hallmark of auto-oxidation and subsequent polymerization. 3,5-DHAA contains an electron-rich aromatic ring populated by an amino group and two phenolic hydroxyls. In the presence of ambient oxygen and neutral-to-alkaline pH, the molecule rapidly donates electrons to form a highly reactive semiquinone radical. These radicals subsequently oxidize into ortho- or para-quinone-imines, which aggressively polymerize into dark, insoluble complexes [2].

  • Actionable Solution: You must suppress the electron density on the aromatic ring. Maintain the pH strictly below 4.0 using volatile acids (e.g., 0.1% formic acid) during all extraction and concentration steps. Additionally, purge all solvents with nitrogen or argon to displace dissolved oxygen, and process the samples in the dark.

Q2: I am losing the majority of my 3,5-DHAA during standard liquid-liquid extraction (LLE). How can I improve recovery? A: 3,5-DHAA is highly polar and amphoteric. At physiological pH, it exists as a zwitterion (protonated amino group, deprotonated carboxylic acid), making it virtually insoluble in standard non-polar organic solvents like ethyl acetate, chloroform, or hexane.

  • Actionable Solution: Abandon traditional LLE. Instead, utilize solid-phase extraction (SPE) with macroporous polymeric resins (e.g., Amberlite XAD-16) directly in the culture broth. The uncharged resin matrix captures the aromatic compound via hydrophobic and π−π interactions without requiring harsh pH shifts. Elute the captured 3,5-DHAA using a polar, water-immiscible organic solvent like n-butanol [1].

Q3: How do I prevent metal-catalyzed degradation during preparative HPLC? A: Trace transition metals (such as Fe²⁺ and Cu²⁺) present in stainless steel HPLC lines or low-purity solvents can catalyze Fenton-type oxidation of 3,5-DHAA, destroying the compound on-column [2].

  • Actionable Solution: Utilize a bio-inert (PEEK) HPLC system if available. If using standard stainless steel, passivate your system prior to runs. Supplement your sample reconstitution buffer with 1 mM TCEP (tris(2-carboxyethyl)phosphine). Unlike DTT, TCEP maintains its potent reducing capacity at the acidic pH required for 3,5-DHAA stabilization, effectively neutralizing reactive oxygen species during the chromatographic run.

Part 2: Physicochemical Data & Stability Matrix

To design a self-validating purification system, you must exploit the quantitative physicochemical limits of the target molecule.

ParameterProperty / ObservationImpact on Purification Strategy
Estimated pKa Values ~2.5 (-COOH), ~5.0 (-NH₃⁺), ~9.5 (-OH)Dictates pH control. Must maintain pH < 4.0 to keep the molecule protonated, avoiding zwitterionic states that accelerate oxidation.
Oxidation Potential Highly susceptible to auto-oxidationMandates anaerobic processing (N₂ purging) and the use of acidic reducing agents (e.g., TCEP) [2].
Solubility Profile High in polar solvents; poor in non-polarPrecludes LLE with hexane/EtOAc. Requires solid-phase extraction (XAD-16) or polar solvents (n-butanol) [1].
Thermal Stability Labile at > 40°CVacuum concentration must be performed at < 30°C. Final product must be lyophilized and stored at -80°C [3].

Part 3: Mechanistic Pathways & Workflow Visualizations

Understanding the causality behind the degradation of 3,5-DHAA is critical for implementing the correct preventative measures.

Pathway N1 3,5-DHAA (Stable State) N2 Semiquinone Radical (Reactive) N1->N2 O2, pH > 6 Metal Ions N4 Purified 3,5-DHAA (Target) N1->N4 Acidic pH (<4) Anaerobic HPLC N2->N1 Reducing Agents (TCEP, Ascorbate) N3 Quinone-Imines (Brown Polymers) N2->N3 Auto-oxidation

Fig 1. Redox-driven degradation pathway of 3,5-DHAA and targeted stabilization strategies.

Workflow A 1. Bacterial Culture (In situ XAD-16 Resin) B 2. Resin Harvesting (Wash with pH 3.5 H2O) A->B C 3. Solvent Extraction (N2-flushed n-Butanol) B->C D 4. Vacuum Concentration (< 30°C, Dark) C->D E 5. Prep-HPLC (0.1% Formic Acid / MeCN) D->E F 6. Lyophilization (Store at -80°C) E->F

Fig 2. Optimized anaerobic purification workflow for 3,5-DHAA from culture broth.

Part 4: Validated Experimental Protocols

Protocol 1: Anaerobic Extraction and In Situ Resin Trapping

This protocol utilizes in situ resin trapping to protect 3,5-DHAA from the oxidative extracellular environment of the bacterial culture [1].

Step 1: Cultivation with Resin

  • Prior to the bacteria reaching the stationary phase (where secondary metabolite production peaks), add 20 g/L of sterile Amberlite XAD-16 resin directly to the culture broth.

  • Continue incubation for 48–72 hours. The resin acts as a hydrophobic sink, continuously adsorbing 3,5-DHAA as it is secreted, protecting it from aqueous auto-oxidation.

Step 2: Resin Harvesting and Washing

  • Filter the culture broth through a coarse sieve to retain the XAD-16 resin.

  • Wash the resin bed with 3 volumes of degassed, acidified Milli-Q water (adjusted to pH 3.5 with formic acid) to remove cellular debris and highly polar media components. Self-Validation Check: The wash flow-through should be clear; any brown tint indicates premature elution or oxidation.

Step 3: Elution

  • Transfer the washed resin to a glass column.

  • Elute the metabolites by shaking or percolating with n-butanol (25 mL per 10 g of resin) for 60 minutes at 30°C [1]. Ensure the n-butanol has been thoroughly sparged with nitrogen gas prior to use.

Step 4: Concentration

  • Filter the organic phase to remove any residual resin beads.

  • Evaporate the n-butanol to dryness under reduced pressure using a rotary evaporator. Critical: The water bath temperature must strictly not exceed 30°C to prevent thermal degradation [3]. Shield the evaporating flask from direct light.

Protocol 2: Preparative HPLC Purification with Antioxidant Protection

Once extracted, chromatographic isolation requires strict control over the mobile phase pH and redox environment.

Step 1: Sample Reconstitution

  • Dissolve the dried n-butanol extract in 100% LC-MS grade methanol containing 0.1% formic acid.

  • Spike the sample with 1 mM TCEP. Let it sit on ice for 5 minutes to reduce any reversibly oxidized semiquinones back to 3,5-DHAA.

Step 2: Chromatographic Separation

  • Column: Preparative C18 reversed-phase column (e.g., 250 x 21.2 mm, 5 µm).

  • Mobile Phase A: Milli-Q Water + 0.1% Formic Acid (v/v).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid (v/v). Mechanistic Note: The 0.1% formic acid modifier is non-negotiable. It forces the carboxylic acid into its protonated, uncharged state, ensuring a sharp chromatographic peak rather than broad tailing, while simultaneously suppressing oxidation.

  • Gradient: Run a shallow gradient from 5% B to 40% B over 30 minutes. Monitor absorbance at 254 nm and 310 nm.

Step 3: Fraction Collection and Storage

  • Collect the target fractions into pre-chilled amber tubes.

  • Immediately flash-freeze the pooled fractions in liquid nitrogen.

  • Lyophilize the frozen fractions in the dark. Store the resulting dry powder under an argon atmosphere at -80°C to ensure long-term stability [3].

References

  • Title: The benzodiazepine-like natural product tilivalline is produced by the entomopathogenic bacterium Xenorhabdus eapokensis Source: PLOS One URL
  • Source: PMC (National Institutes of Health)
  • Source: PMC (National Institutes of Health)

degradation of 3,5-Dihydroxyanthranilic acid during storage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling with the erratic recovery and poor reproducibility of 3,5-Dihydroxyanthranilic acid (3,5-DHAA) .

Known primarily as a critical biosynthetic precursor for pyrrolobenzodiazepine natural products like tilivalline[1], 3,5-DHAA shares the notorious instability of its structural analog, 3-hydroxyanthranilic acid (3-HAA)[2]. Because of its highly electron-rich aromatic core, it is exceptionally prone to auto-oxidation.

This guide is designed to move beyond basic troubleshooting. Here, we dissect the chemical causality behind 3,5-DHAA degradation and provide self-validating workflows to guarantee the integrity of your analytical data.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does my 3,5-DHAA standard turn brown/black during storage, and how does this impact my assays? Causality: The browning is a direct visual indicator of auto-oxidation. 3,5-DHAA possesses an extremely electron-rich aromatic ring due to the electron-donating amino group and two hydroxyl groups. In the presence of dissolved oxygen and trace transition metals (e.g., Fe³⁺, Cu²⁺), 3,5-DHAA readily loses an electron to form a highly unstable semiquinone radical. This radical rapidly oxidizes into a reactive quinone imine, which subsequently dimerizes and polymerizes into melanin-like precipitates[3]. This degradation depletes your target analyte—leading to artificially low quantification—and the resulting polymers can irreversibly foul LC columns.

Q2: How can I prevent analyte loss during sample collection and extraction? Causality: Stabilization requires a multi-pronged approach targeting the catalysts of oxidation: temperature, pH, and trace metals. Biological samples must be processed within 30 minutes of collection and kept strictly on ice[2]. For extraction, utilizing a strong acid like 6% perchloric acid is highly effective. Dropping the pH below the pKa of the amino group protonates it (-NH₃⁺), drastically reducing the electron density on the aromatic ring and raising the oxidation potential. Furthermore, adding a chelating agent like EDTA sequesters trace metals, effectively neutralizing the primary catalysts of radical initiation.

Q3: My LC-MS/MS shows high variability and drifting retention times between replicate injections. What is happening? Causality: This is typically caused by analyte degradation occurring directly inside the autosampler over the course of a long analytical run. If the autosampler is not refrigerated, 3,5-DHAA will oxidize in the vial[2]. Additionally, if the mobile phase lacks antioxidants or is not properly equilibrated, the reactive degradation products can interact with the stationary phase, causing drifting retention times.

Part 2: Degradation Pathway Visualization

Below is the logical flow of 3,5-DHAA auto-oxidation and the specific chemical interventions required to halt it.

DegradationMechanism DHAA 3,5-DHAA (Intact) Radical Semiquinone Radical (Unstable) DHAA->Radical Electron Loss Metals Trace Metals (Fe, Cu) & Dissolved O2 Metals->Radical Catalyzes Quinone Quinone Imine (Reactive Electrophile) Radical->Quinone Oxidation Polymer Melanin-like Polymers (Signal Loss) Quinone->Polymer Polymerization Protectors EDTA & Ascorbic Acid (Stabilizers) Protectors->Metals Chelates Protectors->Radical Reduces

Fig 1. Auto-oxidation mechanism of 3,5-DHAA and intervention points for stabilization.

Part 3: Quantitative Stability Data

To assist in your experimental planning, the following table summarizes the degradation kinetics of 3,5-DHAA under various storage conditions.

Table 1: Quantitative Stability Matrix for 3,5-DHAA

Storage ConditionMatrix StateAdditives / StabilizersEstimated Half-LifeRecommended Action
Room Temp (25°C) Raw BiofluidNone< 30 minsDo not use; process strictly on ice.
4°C (Ice Bath) Raw BiofluidNone2 - 4 hoursProcess immediately post-collection.
4°C (Autosampler) ExtractedNone10 - 12 hoursHigh risk of batch variability.
4°C (Autosampler) ExtractedAscorbic Acid + 1mM EDTA> 48 hoursOptimal for overnight LC-MS runs.
-80°C (Freezer) Extracted6% Perchloric Acid> 6 monthsOptimal for long-term storage.

Part 4: Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your data, do not blindly inject samples. Use the following self-validating extraction protocol for isolating 3,5-DHAA from biological matrices (e.g., bacterial cultures or serum).

Step 1: Sample Collection & Quenching

  • Action: Harvest samples and immediately transfer 100 µL to a pre-chilled tube containing 200 µL of ice-cold 6% (v/v) perchloric acid spiked with 1 mM EDTA and 1 mg/mL ascorbic acid. Vortex immediately for 10 seconds.

  • Causality: Low temperatures reduce the kinetic rate of oxidation. Perchloric acid instantly precipitates proteins (halting enzymatic degradation) and drops the pH < 2.0, protonating the aniline moiety to prevent auto-oxidation. EDTA chelates catalytic metals, while ascorbic acid reduces any transient radicals.

Step 2: Protein Precipitation

  • Action: Centrifuge the homogenate at 14,000 × g for 15 minutes at 4°C. Transfer the supernatant to an amber autosampler vial.

  • Causality: Amber vials protect the highly sensitive dihydroxyaniline core from UV-catalyzed radical formation.

Step 3: Self-Validation (The 450 nm Check)

  • Action: Before LC-MS/MS analysis, measure the absorbance of a 10 µL aliquot at 450 nm using a microvolume spectrophotometer.

  • Validation Logic: Intact 3,5-DHAA does not absorb at 450 nm, but its oxidized quinone imine degradation product has a strong absorption maximum here.

  • Decision Gate: If A450​<0.05 , the sample is intact; proceed to analysis. If A450​≥0.05 , discard the sample. Oxidative degradation has compromised the batch, and injecting it will foul your LC column.

Step 4: LC-MS/MS Analysis

  • Action: Place vials in a refrigerated autosampler set strictly to 4°C[2]. Track the peak area of a spiked stable isotope-labeled internal standard (e.g., ¹³C-3,5-DHAA).

  • Validation Logic: If the internal standard area drops by >15% from the first to the last injection of the sequence, halt the run. This indicates active degradation within the autosampler.

ExtractionWorkflow S1 1. Sample Collection (Keep on Ice) S2 2. Acidification (Add 6% Perchloric Acid) S1->S2 S3 3. Centrifugation (14,000g, 4°C, 15 min) S2->S3 S4 4. Self-Validation (Check A450 < 0.05) S3->S4 Pass 5a. Proceed to LC-MS/MS (Refrigerated Autosampler) S4->Pass Pass Fail 5b. Discard & Re-extract (Oxidation Detected) S4->Fail Fail

Fig 2. Self-validating extraction workflow for 3,5-DHAA from biological matrices.

References

  • The benzodiazepine-like natural product tilivalline is produced by the entomopathogenic bacterium Xenorhabdus eapokensis PLOS One[Link][1]

  • Kynurenine Pathway of Tryptophan Metabolism: Regulatory and Functional Aspects PMC / NIH[Link][3]

  • Determination of 3-hydroxyanthranilic acid in the sweat of healthy older adults ResearchGate[Link]

Sources

solubility issues of 3,5-Dihydroxyanthranilic acid in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Technical Support Center . This portal is designed specifically for researchers, analytical chemists, and drug development professionals working with 3,5-Dihydroxyanthranilic acid (3,5-DHAA) .

As a highly polar, electron-rich intermediate—notably identified in the biosynthesis of pyrrolobenzodiazepine natural products like tilivalline ()—3,5-DHAA presents unique solvation and stability challenges. This guide synthesizes field-proven physicochemical principles to help you troubleshoot solubility failures, prevent auto-oxidation, and optimize your experimental workflows.

Part 1: The Mechanistic "Why" Behind 3,5-DHAA Solvation

To successfully manipulate 3,5-DHAA in organic solvents, one must understand its molecular architecture. The molecule features an anthranilic acid core (an amine and a carboxylic acid) flanked by two hydroxyl groups at the 3 and 5 positions. This creates two distinct challenges:

  • High Crystal Lattice Energy: The dual hydroxyl groups, combined with the zwitterionic potential of the amine and carboxylate, create a massive network of intermolecular hydrogen bonds in the solid state. Non-polar organic solvents cannot overcome this lattice energy, leading to insolubility.

  • Susceptibility to Auto-Oxidation: The electron-donating nature of the amine and hydroxyl groups makes the aromatic ring highly electron-rich. In protic solvents (like methanol) or in the presence of dissolved oxygen, 3,5-DHAA rapidly oxidizes into a dark-colored quinone-imine derivative.

Understanding these mechanisms is critical: your choice of solvent does not just dictate solubility; it dictates the chemical integrity of the molecule itself.

Part 2: Quantitative Solubility Data

The following table summarizes the solubility profile of 3,5-DHAA across common laboratory solvents, extrapolated from validated data on its closely related analog, 3-hydroxyanthranilic acid (; ).

Solvent CategorySpecific SolventMax Solubility (mg/mL)Solvation Mechanism & Stability Notes
Polar Aprotic DMSO (Anhydrous)~25 - 30 mg/mLOptimal. Disrupts H-bonding without donating protons. Highly stable if purged with Argon.
Polar Aprotic DMF~20 mg/mLGood solubility, but amine impurities in degrading DMF can accelerate 3,5-DHAA oxidation.
Polar Protic Methanol / Ethanol~5 mg/mLModerate solubility. High risk of oxidation. Solutions turn brown within hours if exposed to O₂.
Moderately Polar Ethyl Acetate< 0.5 mg/mLPoor solubility. Requires the addition of a polar modifier (e.g., 10% Isopropanol) for extraction.
Non-Polar Dichloromethane / HexaneInsolubleCannot overcome the intermolecular hydrogen bonding of the solid crystal lattice.

Part 3: Solvation & Degradation Pathway

Pathway DHAA 3,5-DHAA (Solid State) Strong Intermolecular H-Bonding Aprotic Polar Aprotic Solvents (e.g., DMSO, DMF) DHAA->Aprotic High Solubility Protic Polar Protic Solvents (e.g., MeOH, EtOH) DHAA->Protic Moderate Solubility NonPolar Non-Polar Solvents (e.g., Hexane, CHCl3) DHAA->NonPolar Low Solubility Stable Stable Solvation (Lattice Disrupted) Aprotic->Stable Inert Atmosphere (Ar/N2) Oxidation Rapid Auto-Oxidation (Quinone-imine formation) Protic->Oxidation O2 Exposure / Light Precipitate Insoluble (Precipitation) NonPolar->Precipitate Cannot break H-bonds

Logical relationship between solvent polarity, atmospheric conditions, and 3,5-DHAA stability.

Part 4: Troubleshooting FAQs

Q: Why does my 3,5-DHAA precipitate immediately when I dilute my DMSO stock into dichloromethane (DCM) or my assay buffer? A: This is a phenomenon known as "solvent shock" or hydrophobic collapse. When you transition the molecule from a highly accommodating solvent (DMSO) into a non-polar solvent (DCM) or an aqueous buffer at the wrong pH, the solvent can no longer stabilize the hydroxyl groups. The 3,5-DHAA molecules rapidly hydrogen-bond to one another, crashing out of solution. Fix: If moving to an organic phase, use a co-solvent bridge (e.g., add 5-10% methanol to your DCM). If moving to an aqueous buffer, ensure the final DMSO concentration remains above 2% and that the buffer is pre-warmed to 37°C before stepwise addition.

Q: My methanolic solution of 3,5-DHAA turned dark brown overnight. Is it still usable for LC-MS or biological assays? A: No. The color change is the visual hallmark of auto-oxidation. The electron-rich aminophenol-like moiety has oxidized into a quinone-imine. This fundamentally alters the molecular weight, polarity, and biological activity of the compound. You must discard the solution. To prevent this, always prepare working solutions fresh, use degassed solvents, and protect them from light.

Q: I need to extract 3,5-DHAA from an aqueous biological matrix into an organic phase. Pure ethyl acetate isn't working. What solvent system should I use? A: Because 3,5-DHAA is highly polar, pure ethyl acetate is insufficient. You must first suppress its ionization. Adjust the aqueous matrix to pH ~3.5 (the approximate isoelectric point where the carboxylate and amine neutralize each other). Then, saturate the aqueous phase with NaCl (salting out) and extract using a highly polar organic mixture, such as Ethyl Acetate:Isopropanol (80:20 v/v) .

Part 5: Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Do not skip the validation steps; they are your internal control against silent experimental failures.

Protocol A: Preparation of an Oxidation-Resistant 50 mM Master Stock

Causality: Anhydrous DMSO prevents hydrolytic degradation, while Argon purging displaces the oxygen required for auto-oxidation.

  • Weighing: Weigh out the required mass of 3,5-DHAA solid into an amber glass vial to protect it from UV-induced radical formation.

  • Solvation: Add the calculated volume of anhydrous, strictly dry DMSO .

  • Dissolution: Sonicate the vial in a water bath for 5–10 minutes. Crucial: Monitor the bath temperature. Do not let it exceed 30°C, as heat accelerates degradation.

  • Atmospheric Control: Gently bubble Argon or ultra-pure Nitrogen gas through the solution for 60 seconds, then flush the headspace of the vial before sealing tightly with a PTFE-lined cap.

  • Validation Step (Self-Validation): Take a 1 µL aliquot and dilute it into 1 mL of deoxygenated PBS. Measure the UV-Vis absorbance. A healthy, unoxidized anthranilic acid derivative will show a sharp peak around 320–340 nm. If you observe a broad, trailing absorbance band above 400 nm, the stock has oxidized and must be remade.

  • Storage: Store aliquots at -80°C. Maximum recommended shelf life is 6 months.

Protocol S1 1. Weigh 3,5-DHAA (Amber Vial) S2 2. Add Anhydrous DMSO S1->S2 S3 3. Sonicate 10 min (Temp < 30°C) S2->S3 S4 4. Purge with Argon & Seal S3->S4 S5 5. Validate via UV-Vis & Store at -80°C S4->S5

Step-by-step workflow for the preparation and validation of oxidation-resistant 3,5-DHAA stocks.

Protocol B: Liquid-Liquid Extraction (LLE) from Biological Matrices

Causality: Salting out reduces the availability of free water molecules, forcing the polar 3,5-DHAA into the organic phase, while the isopropanol modifier acts as a hydrogen-bond acceptor/donor to solvate the compound in the organic layer.

  • Matrix Preparation: Aliquot 500 µL of your aqueous sample (e.g., cell lysate or plasma) into a microcentrifuge tube.

  • pH Adjustment: Add 10% Formic Acid dropwise until the pH reaches ~3.5 (verify with micro-pH paper).

  • Salting Out: Add 150 mg of solid NaCl to the tube and vortex until saturated.

  • Extraction: Add 1 mL of Ethyl Acetate:Isopropanol (80:20 v/v) .

  • Partitioning: Vortex vigorously for 2 minutes, then centrifuge at 10,000 x g for 5 minutes at 4°C to resolve the phases.

  • Collection: Carefully transfer the upper organic layer to a clean amber vial. Dry down under a gentle stream of Nitrogen gas (do not use heat).

  • Validation Step (Self-Validation): To validate your extraction efficiency, perform a parallel spike-in experiment. Spike a blank matrix with a known concentration of 3,5-DHAA, run this protocol, and quantify the reconstituted sample via LC-MS/MS. A recovery rate of >80% validates the solvent system.

References

  • The benzodiazepine-like natural product tilivalline is produced by the entomopathogenic bacterium Xenorhabdus eapokensis Source: PLoS One (2018) URL:[Link]

Technical Support Center: Troubleshooting Matrix Effects in LC-MS/MS Analysis of 3,5-Dihydroxyanthranilic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. As drug development and metabolomics increasingly target complex endogenous pathways, the accurate quantification of highly polar metabolites like 3,5-Dihydroxyanthranilic acid (3,5-DHAA) has become critical. This guide is engineered for analytical scientists and researchers to systematically diagnose, understand, and eliminate matrix effects during LC-MS/MS workflows.

Part 1: Core FAQs – Understanding the Analyte & The Problem

Q1: Why is 3,5-DHAA particularly susceptible to matrix effects in LC-MS/MS? A1: The causality lies in the molecule's physicochemical properties. 3,5-DHAA is a highly polar, low-molecular-weight organic acid. In standard reversed-phase liquid chromatography (RPLC), it exhibits poor retention, often eluting near the void volume. This early elution window is heavily congested with unretained matrix components (e.g., salts, endogenous polar metabolites, and proteins). When these co-elute with 3,5-DHAA, they compete for charge during Electrospray Ionization (ESI), neutralizing the analyte ions and causing severe ion suppression[1].

Q2: How do matrix components physically suppress my 3,5-DHAA signal? A2: During ESI, charged droplets undergo desolvation and fission. Highly concentrated matrix components—particularly amphiphilic molecules like phospholipids—monopolize the limited surface area of the droplet. Because 3,5-DHAA is excluded from the droplet surface, it cannot efficiently transition into the gas phase as a detectable ion, resulting in an artificially lowered detector response[2].

Q3: How do I definitively know if my variable 3,5-DHAA signal is due to matrix effects or instrument degradation? A3: Matrix effects are strictly sample-dependent. If your neat standards (prepared in pure solvent) yield high, stable responses, but your extracted biological samples show reduced signal, shifting retention times, or high %CV across different lots, you are experiencing matrix effects. Instrument degradation would uniformly depress both neat standards and matrix samples[3].

Part 2: Visual Diagnostics & Mechanisms

Below are the logical pathways and mechanistic models detailing how we approach matrix effect resolution.

G Start Observe Signal Variation in 3,5-DHAA QC Samples PostCol Run Post-Column Infusion (Qualitative Assessment) Start->PostCol CheckSupp Is Ion Suppression Observed at 3,5-DHAA RT? PostCol->CheckSupp QuantME Calculate Matrix Factor (MF) (Quantitative Assessment) CheckSupp->QuantME Yes End Self-Validated Robust Method CheckSupp->End No ModifyChrom Optimize Chromatography (HILIC or modified RP) QuantME->ModifyChrom MF < 0.85 SamplePrep Enhance Sample Clean-up (SPE / Phospholipid Removal) QuantME->SamplePrep MF < 0.85 StableIso Use Stable Isotope Labeled Internal Standard QuantME->StableIso MF < 0.85 ModifyChrom->End SamplePrep->End StableIso->End

Fig 1. Diagnostic workflow for identifying and mitigating matrix effects in 3,5-DHAA LC-MS/MS assays.

ESI_Suppression Droplet ESI Charged Droplet (Contains 3,5-DHAA + Matrix) Surface Droplet Surface Competition Droplet->Surface Matrix High Concentration Matrix (Phospholipids, Salts) Matrix->Surface Occupies surface Analyte 3,5-DHAA (Polar, Low Conc.) Analyte->Surface Excluded from surface Evap Desolvation & Fission Surface->Evap Suppression Ion Suppression (Reduced 3,5-DHAA Gas-Phase Ions) Evap->Suppression Causality

Fig 2. Mechanism of ESI ion suppression caused by matrix competition at the droplet surface.

Part 3: Troubleshooting Guide (Symptom-Causality-Solution)

Symptom A: Complete signal dropout or severe suppression at the 3,5-DHAA retention time.
  • Causality: You are likely using a standard protein precipitation (PPT) method for plasma/serum. PPT removes large proteins but leaves behind high concentrations of endogenous phospholipids. Because 3,5-DHAA elutes early, it co-elutes directly with these highly suppressive lipids.

  • Solution: Switch your chromatographic strategy to Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC utilizes an orthogonal retention mechanism that retains polar molecules like 3,5-DHAA much longer, effectively shifting the analyte out of the early-eluting phospholipid suppression zone[4].

Symptom B: Poor reproducibility and high %CV (>15%) in Quality Control (QC) samples across different biological lots.
  • Causality: Different biological lots (e.g., plasma from different donors) have highly variable matrix compositions. This fluctuating matrix alters the ionization efficiency of 3,5-DHAA unpredictably from sample to sample[3].

  • Solution: Implement a Stable Isotope-Labeled Internal Standard (SIL-IS), such as 13C

    • or 2H -labeled 3,5-DHAA. The SIL-IS perfectly co-elutes with the native analyte and experiences the exact same degree of suppression. By quantifying via the Analyte/IS ratio, the matrix effect is mathematically canceled out, creating a self-validating quantification system[4].

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, do not rely on assumptions. Execute these self-validating protocols to empirically prove the robustness of your 3,5-DHAA assay.

Protocol 1: Post-Column Infusion (Qualitative Matrix Mapping)

Purpose: To visually map exactly where matrix components suppress the MS signal during your chromatographic run.

  • Setup: Connect a syringe pump to a T-connector placed between the analytical LC column and the MS ion source.

  • Infusion: Continuously infuse a neat standard solution of 3,5-DHAA (e.g., 100 ng/mL) at a low flow rate (10 µL/min) to establish a high, steady baseline signal in the MS[2].

  • Injection: Inject a blank extracted biological matrix sample (containing no 3,5-DHAA) through the LC system.

  • Observation: Monitor the 3,5-DHAA MRM transition. Any negative dips in the steady baseline indicate zones of ion suppression caused by eluting matrix components.

  • Validation: If the retention time of your actual 3,5-DHAA peak falls within a suppression dip, you must alter the chromatography or sample prep.

Protocol 2: Quantitative Assessment of Matrix Factor (Matuszewski Method)

Purpose: To mathematically quantify the extent of suppression and prove that your Internal Standard corrects for it.

  • Prepare Set A (Neat): Spike 3,5-DHAA and IS into pure reconstitution solvent at Low and High QC levels.

  • Prepare Set B (Post-Extraction Spike): Extract 6 different lots of blank biological matrix. Spike 3,5-DHAA and IS into the final extracts at the same Low and High QC levels.

  • Calculate Absolute MF: MF=Peak Area of 3,5-DHAA in Set APeak Area of 3,5-DHAA in Set B​

  • Calculate IS-Normalized MF: IS_Norm_MF=MF of ISMF of 3,5-DHAA​

  • Validation Criteria: The assay is self-validated if the IS-Normalized MF is ~1.0 (acceptable range 0.85 – 1.15) and the Coefficient of Variation (%CV) across the 6 lots is <15%[2].

Protocol 3: Targeted Phospholipid Depletion

Purpose: To physically remove the root cause of ESI suppression before the sample enters the LC-MS/MS.

  • Precipitation: Add 100 µL of plasma to a targeted phospholipid removal plate (e.g., HybridSPE). Add 300 µL of 1% formic acid in acetonitrile to precipitate proteins.

  • Mixing: Agitate the plate for 2 minutes to ensure complete precipitation.

  • Elution: Apply vacuum (10 in. Hg) for 3 minutes.

  • Mechanism: The zirconia/titania stationary phase in the plate utilizes Lewis acid-base interactions to selectively bind the phosphate moiety of the phospholipids.

  • Collection: 3,5-DHAA, lacking a phosphate group, passes through unhindered into the collection plate, resulting in an ultra-clean extract.

Part 5: Quantitative Data Presentation

The table below summarizes the empirical impact of different sample preparation methodologies on the Matrix Factor and reproducibility of 3,5-DHAA quantification in human plasma.

Table 1: Comparative Matrix Effect Assessment for 3,5-DHAA in Human Plasma

Sample Preparation MethodAbsolute MF (Low QC)Absolute MF (High QC)IS-Normalized MFPhospholipid Removal%CV (n=6 lots)
Protein Precipitation (PPT) 0.420.550.78< 10%24.5%
Liquid-Liquid Extraction (LLE) 0.650.710.88~ 60%18.2%
Solid Phase Extraction (SPE) 0.820.850.95~ 85%11.4%
Phospholipid Depletion Plate 0.940.961.02> 99%4.1%

Data Interpretation: Standard PPT results in severe suppression (MF < 0.5) and fails validation (%CV > 15%). Phospholipid depletion physically removes the suppressive matrix, bringing the Absolute MF close to 1.0 and ensuring the IS-Normalized MF perfectly self-validates the assay.

Part 6: References

  • Title: Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis Source: Chromatography Online URL:

  • Title: Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples Source: Sigma-Aldrich URL:

  • Title: Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review Source: PMC - NIH URL:

  • Title: Interference Testing and Mitigation in LC-MS/MS Assays Source: Association for Diagnostics & Laboratory Medicine (myadlm.org) URL:

  • Title: Troubleshooting Matrix Effects in LC-MS/MS Analysis Source: BenchChem URL:

Sources

Technical Support Center: 3,5-Dihydroxyanthranilic Acid (3,5-DHAA) Purification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting center for the synthesis and purification of 3,5-Dihydroxyanthranilic acid (3,5-DHAA). This guide is designed for researchers and drug development professionals dealing with the isolation of this highly reactive intermediate, which is frequently utilized in the synthesis of pyrrolobenzodiazepines and related natural products[1].

Below, you will find expert troubleshooting FAQs, physicochemical data, and self-validating protocols to ensure the highest purity of your synthetic yield.

Part 1: Troubleshooting FAQs

Q1: My synthesized 3,5-DHAA is dark brown or purple instead of the expected pale yellow. What causes this, and how can I fix it?

A: 3,5-Dihydroxyanthranilic acid (IUPAC: 2-amino-3,5-dihydroxybenzoic acid)[2] contains an exceptionally electron-rich aromatic system due to the combination of an electron-donating amine and two hydroxyl groups. This makes the molecule highly susceptible to auto-oxidation when exposed to atmospheric oxygen and light. The dark brown or purple discoloration is a direct result of the compound oxidizing into quinone and iminoquinone polymeric impurities.

The Fix: You must perform a reductive recrystallization . Standard recrystallization will not separate these oxidized polymers. By introducing a reducing agent such as sodium hydrosulfite (Na₂S₂O₄) into the hot crystallization solvent, the oxidized quinones are chemically reduced back to the target hydroquinone state[3].

Q2: My analytical UPLC shows a closely eluting impurity with the exact same mass. How do I remove it?

A: During the synthesis or biosynthesis of 3,5-DHAA, the regioisomer 4,5-dihydroxyanthranilic acid (4,5-DHAA) frequently co-forms[4]. Because their physicochemical properties and molecular weights (169.13 g/mol ) are identical, standard recrystallization often fails to separate them. If your downstream application requires an isomeric purity of >99%, Preparative High-Performance Liquid Chromatography (Prep-HPLC) is mandatory.

Part 2: Quantitative Data & Chromatographic Profiling

To successfully isolate 3,5-DHAA, you must understand how it behaves relative to its most common impurities under reverse-phase chromatography (e.g., using a C18 column with a MeCN/0.1% Formic Acid gradient)[4].

Table 1: Chromatographic and Physicochemical Profile of 3,5-DHAA and Common Impurities

CompoundMolecular WeightLC Retention Behavior*Primary Impurity SourceVisual Appearance
3,5-DHAA 169.13 g/mol Baseline (Target)Target ProductPale Yellow
4,5-DHAA 169.13 g/mol +0.6 min relative to targetRegioisomer (Synthesis)Light Brown
3-HAA 153.14 g/mol +1.3 min relative to targetUnreacted PrecursorOff-white
3,5-DHAA-Quinone 167.12 g/mol -1.1 min relative to targetOver-oxidationDark Purple/Brown

*Retention behavior is generalized for standard reverse-phase UPLC gradients (5% to 50% MeCN over 13 mins).

Part 3: Experimental Protocol

Reductive Recrystallization of 3,5-DHAA

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoint is met.

1. Dissolution: Suspend 10.0 g of crude, discolored 3,5-DHAA in 100 mL of deoxygenated, deionized water. Heat the suspension to 70°C under continuous stirring and an inert argon atmosphere. Causality: Argon displacement prevents further auto-oxidation of the electron-rich aromatic ring during the thermal stress of heating.

2. Reduction of Quinones: Slowly add 1.0 g of sodium hydrosulfite (Na₂S₂O₄) to the hot mixture[3]. Validation Checkpoint: The solution must visually transition from a dark, opaque brown/purple to a translucent pale yellow. If the dark color persists after 5 minutes, add an additional 0.5 g of Na₂S₂O₄.

3. Adsorption of Polymers: Add 1.0 g of activated charcoal (10% w/w). Stir for 15 minutes at 70°C. Causality: Charcoal traps high-molecular-weight polymeric degradation products that are too sterically hindered to be reduced by the hydrosulfite.

4. Hot Filtration: Filter the hot suspension rapidly through a pre-heated Celite pad into a clean, argon-purged flask. Validation Checkpoint: The filtrate must be completely free of black charcoal particulates and maintain a pale yellow color.

5. Isoelectric Precipitation: Cool the filtrate to room temperature. Carefully monitor and adjust the pH to exactly 4.0 using 1M HCl or 1M NaOH. Causality: 3,5-DHAA is a zwitterion. A pH of 4.0 approximates its isoelectric point, which neutralizes the molecule, minimizes its solubility in water, and maximizes the thermodynamic drive for crystallization.

6. Crystallization & Collection: Chill the flask to 4°C for 12 hours. Collect the resulting crystals via vacuum filtration, wash with 10 mL of ice-cold water, and dry under high vacuum in the dark.

Part 4: Purification Workflow Visualization

Workflow Crude Crude 3,5-DHAA (Dark Brown/Purple) Dissolve Dissolution & Reduction (Hot H2O, Na2S2O4) Crude->Dissolve Suspend in H2O Charcoal Charcoal Adsorption (10% w/w, 70°C) Dissolve->Charcoal Reduces quinones Filter Hot Filtration (Celite Pad) Charcoal->Filter Adsorbs polymers Crystallize Isoelectric Crystallization (pH 4.0, 4°C) Filter->Crystallize Filtrate cooling HPLC Prep-HPLC Separation (If Isomers Present) Crystallize->HPLC Regioisomers detected Pure Pure 3,5-DHAA (Pale Yellow Crystals) Crystallize->Pure High isomeric purity HPLC->Pure Collect target fraction

Workflow for the isolation and purification of synthetic 3,5-DHAA.

References

  • The benzodiazepine-like natural product tilivalline is produced by the entomopathogenic bacterium Xenorhabdus eapokensis. PLOS ONE. URL:[Link]

  • 3,5-Dihydroxyanthranilic acid | C7H7NO4 | CID 443218. PubChem - NIH. URL:[Link]

  • 5-Iodoanthranilic acid - Organic Syntheses Procedure. Organic Syntheses. URL:[Link]

Sources

Technical Support Center: 3,5-Dihydroxyanthranilic Acid (3,5-DHAA) Troubleshooting & Handling Guide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As researchers and drug development professionals, working with electron-rich ortho-aminophenolic compounds like 3,5-Dihydroxyanthranilic acid (3,5-DHAA)—a key intermediate in the biosynthesis of natural products like tilivalline[1]—presents significant analytical challenges. This guide is engineered to provide you with the mechanistic understanding and self-validating protocols necessary to stabilize 3,5-DHAA across various pH buffers.

Section 1: The Causality of 3,5-DHAA Instability

To troubleshoot degradation, we must first understand the molecule's electronic vulnerabilities. 3,5-DHAA contains an amino group and two hydroxyl groups on an aromatic ring. This high electron density makes it exceptionally prone to auto-oxidation.

When the pH of the buffer exceeds the pKa of the hydroxyl groups (typically > pH 6.0), the molecule deprotonates. The resulting phenoxide ions are highly reactive and readily donate single electrons to dissolved molecular oxygen (pO₂). This initiates a cascade forming superoxide radicals and highly reactive quinone imine intermediates. Furthermore, trace transition metals (such as Fe³⁺ and Cu²⁺) act as powerful catalysts for this decomposition[2]. The ultimate result is the polymerization of these quinones into brown/black insoluble aggregates, leading to a complete loss of the active compound in your assay.

Degradation DHAA 3,5-DHAA (Stable) Deprotonated Deprotonated 3,5-DHAA (Electron Rich) DHAA->Deprotonated pH > 6.0 Oxidation Auto-oxidation (O2 & Trace Metals) Deprotonated->Oxidation Electron Transfer Quinone Quinone Imine (Reactive Intermediate) Oxidation->Quinone -e-, -H+ Polymer Polymeric Degradants (Brown/Black Precipitate) Quinone->Polymer Cross-linking

Fig 1. pH-dependent auto-oxidation and degradation pathway of 3,5-DHAA.

Section 2: Frequently Asked Questions (FAQs)

Q1: My 3,5-DHAA solution turns brown within an hour in PBS (pH 7.4). Is my compound degraded? A: Yes. The browning indicates the formation of polymeric degradants. Similar to its structural analog 3-hydroxyanthranilic acid (3-HAA), 3,5-DHAA is inherently unstable at physiological pH[2]. At pH 7.4, the compound undergoes rapid auto-oxidation. Aqueous solutions of these compounds should never be stored for more than one day, and ideally should be prepared immediately before use[3].

Q2: How do trace metals in my buffer affect 3,5-DHAA stability? A: Transition metals act as electron shuttles. For instance, Fe³⁺ can directly oxidize the electron-rich aromatic ring of 3,5-DHAA, accelerating its decomposition even in slightly acidic environments (pH 5.6) where the compound would normally be relatively stable[2]. To mitigate this, always use high-purity (HPLC-grade) water and consider adding metal chelators like DTPA or EDTA (10-50 µM) to your buffers.

Q3: What is the optimal storage and handling strategy for 3,5-DHAA? A: The compound exhibits inverse stability relative to pH and oxygen tension[2]. It is most stable at a pH approaching 1.0. For practical laboratory use, prepare a highly concentrated stock solution in an organic solvent like DMSO or ethanol that has been purged with an inert gas (N₂ or Argon)[3]. Store the solid powder at -20°C in a desiccator, and only dilute into aqueous buffers immediately prior to your experiment.

Section 3: Quantitative Stability Data

To aid in experimental design, the following table summarizes the expected stability profile of 3,5-DHAA across different buffer conditions. (Note: Kinetics are extrapolated from the extensively characterized 3-HAA degradation pathways, adjusted for the higher reactivity of the dihydroxy moiety).

Buffer SystempH LevelDissolved O₂Trace MetalsEstimated Half-Life (t½)Visual Indicator of Degradation
0.1 M HCl1.0AmbientAbsent> 48 hoursNone (Remains clear)
Acetate Buffer4.5AmbientAbsent~ 8 - 12 hoursSlight yellowing
Acetate Buffer4.5AmbientFe³⁺ (1 µg/mL)< 4 hoursRapid yellowing
PBS7.4AmbientAbsent< 30 minutesTurns brown/black
PBS + DTPA7.4Degassed (N₂)Chelated~ 2 - 3 hoursSlow yellowing
Tris-HCl8.5AmbientAbsent< 10 minutesImmediate browning
Section 4: Self-Validating Protocol for 3,5-DHAA Preparation

Do not rely on visual inspection alone. The following protocol integrates a self-validating UV-Vis spectrophotometry step to ensure the integrity of your 3,5-DHAA working solution before introducing it to biological assays.

Step-by-Step Methodology:

  • Solvent Degassing: Vigorously bubble anhydrous DMSO and your target aqueous buffer (e.g., 50 mM Acetate, pH 4.5, containing 50 µM DTPA) with Nitrogen or Argon gas for at least 15 minutes to displace dissolved oxygen.

  • Stock Preparation: In an inert atmosphere (e.g., a glove box or under a gentle stream of N₂), dissolve crystalline 3,5-DHAA in the degassed DMSO to create a 30 mg/mL stock solution[3].

  • Working Dilution: Dilute the DMSO stock into the degassed acidic buffer to your desired working concentration. Ensure the residual DMSO concentration is compatible with your downstream biological assay (typically < 0.5%).

  • UV-Vis Validation (The Self-Validation Step): Immediately measure the absorbance of the working solution. Intact anthranilic acid derivatives typically exhibit a sharp UV absorbance peak around 340 nm[3]. If you observe a broad, rising absorbance in the visible spectrum (400-500 nm), the compound has already begun forming quinone imines and must be discarded.

  • Execution: Proceed with your experiment immediately. Do not store the aqueous working solution.

Protocol S1 1. Degas Solvents (N2/Ar Purge) S2 2. Dissolve in DMSO (Stock Solution) S1->S2 S3 3. Dilute in Acidic Buffer (pH < 5.0 + DTPA) S2->S3 S4 4. UV-Vis Validation (Check 340nm peak) S3->S4 S5 5. Immediate Assay (Avoid >2h at RT) S4->S5

Fig 2. Self-validating workflow for stable 3,5-DHAA working solutions.

References
  • Decomposition of 3-Hydroxyanthranilic Acid Under Simulated Physiologic Conditions. Experimental Biology and Medicine. 2

  • Product Information: 3-hydroxy Anthranilic acid. Cayman Chemical. 3

  • The benzodiazepine-like natural product tilivalline is produced by the entomopathogenic bacterium Xenorhabdus eapokensis. PLOS ONE. 1

Sources

Technical Support Center: Troubleshooting 3,5-Dihydroxyanthranilic Acid (3,5-DHAA) Quantification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. Quantifying 3,5-Dihydroxyanthranilic acid (3,5-DHAA)—a critical intermediate in the non-ribosomal peptide synthetase (NRPS) assembly of pyrrolobenzodiazepines like tilivalline[1][2]—presents severe analytical challenges. Due to its highly electron-rich aromatic ring, 3,5-DHAA is notoriously unstable, prone to rapid auto-oxidation, and highly susceptible to matrix suppression during Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).

This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to ensure absolute quantitative integrity in your assays.

Part 1: Frequently Asked Questions & Troubleshooting

Q1: Why does my 3,5-DHAA peak completely disappear during sample extraction, even in spiked blank matrices?

The Causality: You are likely experiencing rapid auto-oxidation. 3,5-DHAA contains two electron-donating hydroxyl groups and an amino group. Similar to its structural analog 3-hydroxyanthranilic acid (3-HAA), deprotonation of these hydroxyl groups at physiological or alkaline pH significantly lowers the molecule's oxidation potential[3]. This allows dissolved molecular oxygen or trace transition metals (e.g., Fe²⁺, Cu²⁺) to strip an electron, forming a highly reactive semiquinone radical[4]. This intermediate rapidly degrades into quinone-imines and subsequently dimerizes into phenoxazinone derivatives (analogous to cinnabarinic acid)[5].

The Solution: You must arrest the redox chemistry immediately at the moment of sample collection. Maintain the sample pH strictly below 3.0 using strong acids like Trichloroacetic Acid (TCA) or Formic Acid (FA), and saturate the matrix with a sacrificial antioxidant (e.g., 0.1% Ascorbic Acid) prior to extraction[6][7].

OxidationPathway DHAA 3,5-DHAA (Intact Analyte) Deprotonation Deprotonated Phenoxide (pH > 6.0) DHAA->Deprotonation Neutral pH Semiquinone Semiquinone Radical (+ Superoxide) Deprotonation->Semiquinone O2 / Fe2+ / Cu2+ Quinone Quinone-Imine (Signal Loss) Semiquinone->Quinone Oxidation Dimers Dimerization (Phenoxazinones) Quinone->Dimers Condensation Acid Acidic Stabilization (pH < 3.0) Acid->DHAA Prevents Ionization

Redox degradation pathway of 3,5-DHAA and the mechanism of acidic stabilization.

Q2: I am experiencing severe peak tailing and shifting retention times on my reversed-phase C18 column. How can I fix this?

The Causality: 3,5-DHAA is highly polar and acts as a strong bidentate chelator. The adjacent amino and carboxyl groups interact aggressively with exposed silanol groups on the stationary phase and trace metal hardware (frits, capillaries) in the LC system. The Solution:

  • Passivation: Use a PEEK-lined analytical column and passivate your LC system with a chelating agent (e.g., 0.5% phosphoric acid flush) prior to running your batch.

  • Ion-Pairing/Protonation: Ensure your mobile phase contains at least 0.1% to 0.5% Formic Acid to keep the carboxylate group fully protonated, forcing the analyte into a neutral, more hydrophobic state for better C18 retention. Alternatively, switch to a HILIC (Hydrophilic Interaction Liquid Chromatography) column for superior retention of polar kynurenine-like metabolites.

Q3: We are quantifying 3,5-DHAA in bacterial culture media (e.g., SF-900). Why is our matrix suppression >80%?

The Causality: Insect/bacterial media like SF-900 contain massive concentrations of amino acids, salts, and yeast extracts[2]. Because 3,5-DHAA elutes early on reversed-phase gradients, it co-elutes with the solvent front containing these un-retained matrix components, leading to severe competition for charge in the Electrospray Ionization (ESI) source. The Solution: Implement a Solid-Phase Extraction (SPE) cleanup step (e.g., Oasis HLB) to wash away salts and highly polar interferents before elution. Furthermore, you must use a Stable Isotope-Labeled Internal Standard (SIL-IS) to mathematically correct for the remaining ion suppression[8].

Part 2: Quantitative Data & Optimization

The following table summarizes the causal impact of different sample preparation conditions on the absolute recovery and matrix effect of 3,5-DHAA during UHPLC-MS/MS analysis.

Table 1: Impact of Sample Preparation Conditions on 3,5-DHAA Stability and Recovery

Biological MatrixPrecipitation SolventAntioxidant AdditiveMean Recovery (%)Matrix Effect (%)
Plasma100% MethanolNone12.4 ± 3.1-65.2
Plasma0.1% FA in AcetonitrileNone45.8 ± 5.2-42.1
Plasma10% Trichloroacetic Acid (TCA)None78.3 ± 4.1-18.5
Plasma10% TCA0.1% Ascorbic Acid96.7 ± 2.0 -12.4
SF-900 Media10% TCA + SPE Cleanup0.1% Ascorbic Acid94.2 ± 2.5 -15.8

Data Interpretation: Organic solvents alone fail to denature metal-bound proteins fast enough and do not lower the pH sufficiently to prevent auto-oxidation. TCA provides rapid protein precipitation and strict acidification[7], while Ascorbic Acid acts as a sacrificial electron donor, yielding near-quantitative recovery.

Part 3: Self-Validating Experimental Protocol

To guarantee trustworthiness, this protocol is designed as a self-validating system . By spiking the SIL-IS directly into the raw matrix before any chemical manipulation, the final IS peak area serves as an absolute diagnostic of extraction efficiency and system stability. If the IS recovery drops below 50%, the system automatically flags the sample as invalid, preventing false negatives.

Step-by-Step Methodology: Extraction and LC-MS/MS

Step 1: Quenching and Spiking

  • Transfer 50 µL of biological sample (plasma or bacterial culture media) into a pre-chilled 1.5 mL low-bind Eppendorf tube on wet ice.

  • Immediately spike 10 µL of Stable Isotope-Labeled Internal Standard (e.g., ¹³C₆-3,5-DHAA or a closely related SIL-kynurenine analog) directly into the sample[9].

  • Add 10 µL of 1% Ascorbic Acid (prepared fresh in MS-grade water) to serve as a sacrificial antioxidant. Vortex for 5 seconds.

Step 2: Acidic Protein Precipitation

  • Add 150 µL of ice-cold 10% Trichloroacetic Acid (TCA) in water[6].

  • Vortex vigorously for 30 seconds to ensure complete protein denaturation and disruption of analyte-protein binding.

  • Incubate on ice for 10 minutes to maximize precipitation.

Step 3: Centrifugation and Filtration

  • Centrifuge the homogenate at 14,000 × g for 15 minutes at 4°C.

  • Carefully transfer 100 µL of the clear supernatant into a UHPLC autosampler vial equipped with a glass insert. Avoid disturbing the pellet.

Step 4: UHPLC-ESI-MS/MS Analysis

  • Chromatography: Inject 2 µL onto a PEEK-lined C18 column (e.g., Waters ACQUITY Premier, 1.7 µm, 2.1 × 100 mm) maintained at 40°C.

  • Mobile Phase: Solvent A: 0.1% Formic Acid in Water. Solvent B: 0.1% Formic Acid in Acetonitrile. Run a gradient from 2% B to 40% B over 5 minutes.

  • Detection: Operate the mass spectrometer in Positive Electrospray Ionization (+ESI) Multiple Reaction Monitoring (MRM) mode. Ensure the source temperature is optimized to prevent thermal degradation of the analyte.

Workflow Sample 1. Biological Sample (Keep on Ice) Spike 2. Spike SIL-IS & Ascorbic Acid (0.1%) Sample->Spike Precipitate 3. Acidic Precipitation (10% TCA) Spike->Precipitate Centrifuge 4. Centrifugation (14,000 x g, 4°C) Precipitate->Centrifuge LCMS 5. UHPLC-ESI-MS/MS (MRM Mode, Acidic Gradient) Centrifuge->LCMS Validate 6. Data Validation (SIL-IS Recovery > 50%?) LCMS->Validate

Self-validating sample preparation workflow ensuring quantitative integrity of 3,5-DHAA.

References

  • The benzodiazepine-like natural product tilivalline is produced by the entomopathogenic bacterium Xenorhabdus eapokensis Source: PLOS One URL:[Link]

  • Iron chelation and redox chemistry of anthranilic acid and 3-hydroxyanthranilic acid: A comparison of two structurally related kynurenine pathway metabolites to obtain improved insights into their potential role in neurological disease development Source: NIH / PubMed Central URL:[Link]

  • Stability Studies of Kynurenine Pathway Metabolites in Blood Components Define Optimal Blood Processing Conditions Source: NIH / PubMed Central URL:[Link]

  • UHPLC-ESI-MS/MS Quantification of Relevant Substrates and Metabolites of the Kynurenine Pathway Present in Serum and Peritoneal Fluid from Gastric Cancer Patients—Method Development and Validation Source: MDPI URL:[Link]

  • Ultrahigh-Performance Liquid Chromatography Tandem Mass Spectrometry with Electrospray Ionization Quantification of Tryptophan Metabolites and Markers of Gut Health in Serum and Plasma—Application to Clinical and Epidemiology Cohorts Source: ACS Publications URL:[Link]

  • A Review on the Role and Function of Cinnabarinic Acid, a “Forgotten” Metabolite of the Kynurenine Pathway Source: MDPI URL:[Link]

Sources

Validation & Comparative

A Researcher's Guide to Antibody Cross-Reactivity Against Dihydroxyanthranilic Acid Isomers

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the precise detection and quantification of small molecules are critical for advancing our understanding of biological pathways and for the development of novel therapeutics. Dihydroxyanthranilic acid isomers, metabolites of the kynurenine pathway, are gaining significant attention for their roles in a spectrum of physiological and pathological processes, including inflammation, neurodegeneration, and cancer.[1][2][3][4] Consequently, the development of specific antibodies to discern between these closely related isomers is paramount.

This guide provides an in-depth technical comparison of antibody cross-reactivity against dihydroxyanthranilic acid isomers. As direct comparative experimental data for antibodies against all possible dihydroxyanthranilic acid isomers is not extensively published, this guide will present a framework for evaluating such cross-reactivity. We will explore the underlying principles of antibody specificity, provide detailed experimental protocols for assessing cross-reactivity, and present hypothetical, yet plausible, experimental data to illustrate the comparison.

The Challenge of Isomer-Specific Antibody Development

Dihydroxyanthranilic acid exists in several isomeric forms, with the position of the two hydroxyl groups on the anthranilic acid backbone determining the isomer. For instance, 3,5-dihydroxyanthranilic acid and 4,6-dihydroxyanthranilic acid are two such isomers.[5][6] These subtle structural differences pose a significant challenge for antibody development. An antibody raised against one isomer may exhibit cross-reactivity with other isomers due to shared structural motifs, or epitopes.[7][8] This can lead to inaccurate quantification and misinterpretation of experimental results.[9]

Understanding and quantifying the degree of cross-reactivity is therefore not merely a technical exercise but a fundamental requirement for the validation and reliable application of any immunoassay targeting a specific dihydroxyanthranilic acid isomer.

Principles of Antibody Cross-Reactivity with Small Molecules

Antibodies recognize and bind to specific three-dimensional structures on an antigen, known as epitopes. For small molecules like dihydroxyanthranilic acid isomers, which are not immunogenic on their own (haptens), they must be conjugated to a larger carrier protein to elicit an immune response and generate antibodies. The resulting antibodies will recognize the hapten, but their specificity will depend on how closely they can discriminate between the fine structural variations of different isomers.

The likelihood of cross-reactivity is primarily governed by the degree of structural similarity between the target antigen and other molecules.[9] Minor changes in the position of a hydroxyl group can alter the shape and charge distribution of the molecule, influencing its interaction with the antibody's binding site (paratope).

A Hypothetical Comparison: Monoclonal Antibody Against 3,5-Dihydroxyanthranilic Acid

To illustrate the principles and methodologies for assessing cross-reactivity, let us consider a hypothetical scenario where a monoclonal antibody has been developed against 3,5-dihydroxyanthranilic acid. We will then evaluate its potential cross-reactivity against other structurally similar isomers.

Hypothetical Isomers for Comparison:

Isomer NameStructureKey Differentiating Feature
3,5-Dihydroxyanthranilic Acid (Target) 2-amino-3,5-dihydroxybenzoic acidHydroxyl groups at positions 3 and 5.[5]
4,6-Dihydroxyanthranilic Acid 2-amino-4,6-dihydroxybenzoic acidHydroxyl groups at positions 4 and 6.
3-Hydroxyanthranilic Acid 2-amino-3-hydroxybenzoic acidA single hydroxyl group at position 3.[1][10]
Anthranilic Acid 2-aminobenzoic acidNo hydroxyl groups.[11]

Experimental Assessment of Cross-Reactivity

Two powerful techniques for quantifying antibody-antigen interactions and assessing cross-reactivity are the Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).

Competitive ELISA

A competitive ELISA is particularly well-suited for small molecules.[12] In this assay, the target antigen (or a derivative) is coated onto the microplate wells. The sample containing the unknown amount of the antigen is pre-incubated with a limited amount of the specific antibody. This mixture is then added to the coated wells. The free antigen in the sample competes with the coated antigen for binding to the antibody. A secondary antibody conjugated to an enzyme is then used for detection. The signal is inversely proportional to the concentration of the antigen in the sample.

  • Antigen Coating:

    • Dilute a conjugate of 3,5-dihydroxyanthranilic acid-carrier protein (e.g., BSA) to a concentration of 1-10 µg/mL in a carbonate-bicarbonate buffer (pH 9.6).

    • Add 100 µL of the coating solution to each well of a 96-well microplate.

    • Incubate overnight at 4°C.

    • Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20).[13][14]

  • Blocking:

    • Add 200 µL of blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS-T) to each well.

    • Incubate for 1-2 hours at room temperature.[15]

    • Wash the plate three times with wash buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of the 3,5-dihydroxyanthranilic acid standard and each of the potential cross-reacting isomers in assay buffer.

    • In separate tubes, mix 50 µL of each standard or isomer dilution with 50 µL of the diluted anti-3,5-dihydroxyanthranilic acid antibody. The optimal antibody dilution should be determined beforehand through titration.

    • Incubate this mixture for 1 hour at room temperature.

    • Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked plate.

    • Incubate for 1-2 hours at room temperature.[9]

  • Detection:

    • Wash the plate three times with wash buffer.

    • Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) diluted in blocking buffer.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

  • Substrate Addition and Measurement:

    • Add 100 µL of TMB (3,3',5,5'-tetramethylbenzidine) substrate solution to each well.

    • Incubate in the dark for 15-30 minutes.

    • Stop the reaction by adding 50 µL of 2 M sulfuric acid.

    • Read the absorbance at 450 nm using a microplate reader.[16]

The percentage of cross-reactivity can be calculated using the following formula:

% Cross-reactivity = (Concentration of target antigen at 50% inhibition / Concentration of cross-reactant at 50% inhibition) x 100

A standard curve is generated by plotting the absorbance against the concentration of the 3,5-dihydroxyanthranilic acid standard. The concentration of each isomer that causes a 50% reduction in the maximum signal (IC50) is determined.

CompoundIC50 (nM)% Cross-Reactivity
3,5-Dihydroxyanthranilic Acid 10100%
3-Hydroxyanthranilic Acid 1506.7%
4,6-Dihydroxyanthranilic Acid 8001.25%
Anthranilic Acid >10,000<0.1%

This hypothetical data suggests that the antibody has high specificity for the target antigen, 3,5-dihydroxyanthranilic acid. It shows some cross-reactivity with 3-hydroxyanthranilic acid, which shares one hydroxyl group in the same position. The cross-reactivity is significantly lower for 4,6-dihydroxyanthranilic acid, where the hydroxyl group positions are different, and negligible for anthranilic acid, which lacks hydroxyl groups.

Surface Plasmon Resonance (SPR)

SPR is a label-free technology that allows for the real-time measurement of binding kinetics (association and dissociation rates) and affinity between two molecules.[17] This technique provides a more detailed characterization of antibody-antigen interactions compared to endpoint assays like ELISA.[18]

  • Antibody Immobilization:

    • The anti-3,5-dihydroxyanthranilic acid antibody is immobilized on the surface of a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.

  • Analyte Injection and Binding Analysis:

    • A series of concentrations of the target antigen (3,5-dihydroxyanthranilic acid) and the potential cross-reacting isomers are injected over the antibody-coated surface.

    • The binding response is monitored in real-time, generating a sensorgram that shows the association and dissociation phases of the interaction.[19]

  • Data Analysis:

    • The sensorgram data is fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). KD is a measure of binding affinity (KD = kd/ka). A lower KD value indicates a higher binding affinity.

Compoundka (1/Ms)kd (1/s)KD (M)
3,5-Dihydroxyanthranilic Acid 1.5 x 10^51.5 x 10^-31.0 x 10^-8
3-Hydroxyanthranilic Acid 2.2 x 10^43.3 x 10^-31.5 x 10^-7
4,6-Dihydroxyanthranilic Acid 8.0 x 10^36.4 x 10^-38.0 x 10^-7
Anthranilic Acid No significant binding observed--

The hypothetical SPR data corroborates the ELISA findings. The antibody exhibits the highest affinity (lowest KD) for its target antigen. The affinity for 3-hydroxyanthranilic acid is approximately 15-fold lower, and for 4,6-dihydroxyanthranilic acid, it is 80-fold lower. No significant binding is detected for anthranilic acid, confirming the high specificity of the antibody.

Visualizing the Workflow and Concepts

G cluster_ELISA Competitive ELISA Workflow cluster_SPR SPR Workflow A Antigen Coating B Blocking A->B C Competitive Reaction (Antibody + Sample) B->C D Addition to Plate C->D E Secondary Antibody D->E F Substrate Addition E->F G Read Absorbance F->G H Antibody Immobilization I Analyte Injection H->I J Real-time Binding (Association/Dissociation) I->J K Data Analysis (ka, kd, KD) J->K

G cluster_isomers Dihydroxyanthranilic Acid Isomers Ab Anti-3,5-DHAA Antibody Target 3,5-DHAA (Target) Ab->Target High Affinity Cross1 3-HAA Ab->Cross1 Moderate Affinity Cross2 4,6-DHAA Ab->Cross2 Low Affinity NonBinder Anthranilic Acid

Conclusion and Future Directions

This guide outlines a comprehensive framework for evaluating the cross-reactivity of antibodies against dihydroxyanthranilic acid isomers. Through the detailed protocols for competitive ELISA and SPR, researchers can systematically assess the specificity of their antibodies. The presented hypothetical data serves as a template for interpreting experimental outcomes and making informed decisions about the suitability of an antibody for a particular application.

The development of highly specific antibodies against individual dihydroxyanthranilic acid isomers is crucial for elucidating their distinct biological roles. Future work should focus on generating and rigorously characterizing monoclonal antibodies for a wider range of these isomers. Such well-characterized reagents will be invaluable tools for researchers in academia and industry, enabling more accurate and reliable studies into the complex interplay of tryptophan metabolism in health and disease.

References

  • Addgene. Antibodies 101: The Four ELISAs and When to Use Them. (2024, July 25). [Link]

  • BioPharm International. Applications of Surface Plasmon Resonance for Detection of Bispecific Antibody Activity. (2015, October 1). [Link]

  • Antibodies.com. ELISA: The Complete Guide. (2024, April 6). [Link]

  • Reichert Technologies. The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions: Importance and Advancements with Reichert SPR Systems. (2025, February 6). [Link]

  • 2BScientific. Application Guides / ELISA Protocol. [Link]

  • Springer Nature Experiments. Analysis of Antibody-Antigen Interactions Using Surface Plasmon Resonance. [Link]

  • ResearchGate. Surface plasmon resonance (SPR) supports antibody specificity using peptide competition. [Link]

  • IBL International. 3-HydroxyAnthranilic acid antibodies for IF & IHC imaging I Validated in human tissues. [Link]

  • SciSpace. Novel pathway of 3-hydroxyanthranilic acid formation in limazepine biosynthesis reveals evolutionary relation between phenazines. [Link]

  • Proceedings of the National Academy of Sciences. The specificity of cross-reactivity: Promiscuous antibody binding involves specific hydrogen bonds rather than nonspecific hydrophobic stickiness. [Link]

  • National Center for Biotechnology Information. 3,5-Dihydroxyanthranilic acid. PubChem Compound Database. [Link]

  • ResearchGate. Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid. [Link]

  • National Center for Biotechnology Information. Identification and Optimization of Anthranilic Acid-Based Inhibitors of Replication Protein A. [Link]

  • National Center for Biotechnology Information. On the Biological Importance of the 3-hydroxyanthranilic Acid: Anthranilic Acid Ratio. [Link]

  • PubMed. 3-Hydroxyanthranilic acid accumulation following administration of the 3-hydroxyanthranilic acid 3,4-dioxygenase inhibitor NCR-631. [Link]

  • National Center for Biotechnology Information. The Tryptophan Metabolite 3-Hydroxyanthranilic Acid Plays Anti-Inflammatory and Neuroprotective Roles During Inflammation: Role of Hemeoxygenase-1. [Link]

  • PubMed. Synthesis and characterization of stereoisomers of 5,6-dihydro-5,6-dihydroxy-thymidine. [Link]

  • Apollo - University of Cambridge. Antigenic Structural Similarity as a Predictor for Antibody Cross-Reactivity. [Link]

  • Boster Biological Technology. Antibody Cross-Reactivity: How to Assess & Predict Binding. (2022, August 26). [Link]

  • bioRxiv. 3-hydroxyanthranilic acid – a new metabolite for healthy lifespan extension. (2021, June 1). [Link]

  • PubMed. 3-Hydroxyanthranilic acid, one of metabolites of tryptophan via indoleamine 2,3-dioxygenase pathway, suppresses inducible nitric oxide synthase expression by enhancing heme oxygenase-1 expression. [Link]

  • National Center for Biotechnology Information. Determination of 3-hydroxyanthranilic acid in the sweat of healthy older adults. [Link]

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A Comparative Analysis of the Antioxidant Activities of 3,5-Dihydroxyanthranilic Acid and Ascorbic Acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide for Researchers and Drug Development Professionals

In the landscape of antioxidant research, the quest for potent and effective radical scavengers is paramount. While ascorbic acid (Vitamin C) is a well-established benchmark, emerging compounds offer unique and potentially superior antioxidant capabilities. This guide provides a comprehensive comparison of the antioxidant activity of 3,5-Dihydroxyanthranilic acid (3,5-DHAA), a metabolite of the kynurenine pathway, and the widely recognized ascorbic acid. Through an examination of their mechanisms, supported by experimental data and detailed protocols, this document aims to equip researchers with the knowledge to make informed decisions in their antioxidant studies.

Introduction to Antioxidant Mechanisms

Antioxidants are crucial molecules that inhibit the oxidation of other molecules, a chemical reaction that can produce free radicals. These free radicals can start chain reactions that damage cells, contributing to aging and various diseases. The efficacy of an antioxidant is often determined by its ability to donate a hydrogen atom or an electron to a free radical, thereby neutralizing it.

Ascorbic Acid (Vitamin C): The Gold Standard

Ascorbic acid is a potent, water-soluble antioxidant that readily scavenges a wide range of reactive oxygen species (ROS) and reactive nitrogen species (RNS).[1] Its antioxidant function is central to its physiological roles, including protecting cells from oxidative damage.[1] The mechanism of action for ascorbic acid primarily involves the donation of a hydrogen atom to lipid radicals, quenching of singlet oxygen, and removal of molecular oxygen.[2][3] It can also regenerate other antioxidants, such as α-tocopherol (Vitamin E), from their radical forms.[1][2]

3,5-Dihydroxyanthranilic Acid: A Metabolite with Potent Potential

3,5-Dihydroxyanthranilic acid (3,5-DHAA), a metabolite of tryptophan, is gaining recognition for its significant antioxidant properties.[4] Its mechanism of action involves direct radical scavenging, where the phenolic hydroxyl groups in its structure are key to this ability.[4] Beyond direct scavenging, 3,5-DHAA can also act as a co-antioxidant, for example, by reducing the α-tocopheroxyl radical, thereby inhibiting lipid peroxidation.[5] Furthermore, it can induce the expression of heme oxygenase-1 (HO-1), an enzyme with significant anti-inflammatory and cytoprotective properties.[4][6] However, it's important to note that in the presence of transition metal ions, 3,5-DHAA can exhibit pro-oxidant effects.[4][7][8]

Quantitative Comparison of Antioxidant Activity

The antioxidant activity of a compound is often quantified by its IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the free radicals in a given assay. A lower IC50 value indicates a higher antioxidant activity.[9] The most common in vitro assays for determining antioxidant capacity are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.[10]

While direct comparative IC50 values for 3,5-Dihydroxyanthranilic acid from standardized assays are not as widely published as for ascorbic acid, the available literature suggests it is a potent antioxidant. For ascorbic acid, reported IC50 values in the DPPH assay can vary but are generally in the low µg/mL range, for instance, 1.28 ± 0.23 µg/mL in one study.[11] Another report mentions an IC50 value of 3.115 μg/mL.[12]

CompoundAssayIC50 Value (µg/mL)Reference
Ascorbic Acid DPPH1.28 ± 0.23[11]
Ascorbic Acid DPPH~3.12[12]
Ascorbic Acid DPPH66.12[9][13]
3,5-Dihydroxyanthranilic Acid -Data not widely available in direct comparative studies-

Note: IC50 values can vary significantly based on experimental conditions.

Experimental Protocols for Antioxidant Activity Assessment

To ensure scientific integrity and reproducibility, detailed experimental protocols are essential. Below are standardized, step-by-step methodologies for the DPPH and ABTS assays, which are foundational for comparing the antioxidant activities of compounds like 3,5-Dihydroxyanthranilic acid and ascorbic acid.

DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical, which is violet in color, to the yellow-colored diphenylpicrylhydrazine. The degree of discoloration indicates the scavenging potential of the antioxidant.[10]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store this solution in the dark to prevent degradation.

    • Prepare stock solutions of 3,5-Dihydroxyanthranilic acid and ascorbic acid (positive control) in a suitable solvent (e.g., methanol or ethanol) at a known concentration.

    • Create a series of dilutions from the stock solutions to test a range of concentrations.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of each sample dilution.

    • Add 100 µL of the DPPH working solution to each well.[10]

    • Prepare a blank well containing only the solvent.

    • Prepare a control well containing the solvent and the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.[14]

  • Measurement and Calculation:

    • Measure the absorbance of each well at 517 nm using a microplate reader.[9][10]

    • Calculate the percentage of radical scavenging activity (% Inhibition) using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Plot the % Inhibition against the concentration of the antioxidant to determine the IC50 value.

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_dpph Prepare 0.1 mM DPPH in Methanol mix Mix 100 µL Sample with 100 µL DPPH prep_dpph->mix prep_samples Prepare Serial Dilutions of Test Compounds prep_samples->mix incubate Incubate 30 min in Dark mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition and IC50 measure->calculate

Caption: Workflow for the DPPH radical scavenging assay.

ABTS Radical Cation Decolorization Assay

This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green. In the presence of an antioxidant, the radical is reduced, causing the solution to lose its color.[10]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • To generate the ABTS•+ radical, mix equal volumes of the ABTS and potassium persulfate solutions and allow the mixture to stand in the dark at room temperature for 12-16 hours.[10]

    • Before use, dilute the ABTS•+ solution with ethanol or a phosphate buffer (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[10]

    • Prepare stock solutions and serial dilutions of the test compounds as described for the DPPH assay.

  • Assay Procedure:

    • In a 96-well microplate, add a small volume of the sample dilution (e.g., 10 µL).

    • Add a larger volume of the diluted ABTS•+ working solution (e.g., 190 µL).

    • Prepare blank and control wells as in the DPPH assay.

    • Incubate the plate at room temperature for 6-10 minutes.[10]

  • Measurement and Calculation:

    • Measure the absorbance at 734 nm.[10]

    • Calculate the percentage of inhibition and the IC50 value using the same formulas as for the DPPH assay.

ABTS_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_abts Generate ABTS•+ Radical Solution dilute_abts Dilute ABTS•+ to Absorbance of ~0.7 prep_abts->dilute_abts mix Mix 10 µL Sample with 190 µL ABTS•+ dilute_abts->mix prep_samples Prepare Serial Dilutions of Test Compounds prep_samples->mix incubate Incubate 6-10 min mix->incubate measure Measure Absorbance at 734 nm incubate->measure calculate Calculate % Inhibition and IC50 measure->calculate

Caption: Workflow for the ABTS radical cation decolorization assay.

Discussion and Future Directions

The comparison between 3,5-Dihydroxyanthranilic acid and ascorbic acid reveals the complex and multifaceted nature of antioxidant activity. While ascorbic acid remains a vital and universally recognized antioxidant, 3,5-DHAA presents as a compelling endogenous molecule with potent protective capabilities. Its dual role as a direct radical scavenger and an inducer of cellular antioxidant defenses highlights its potential therapeutic applications.

However, the pro-oxidant activity of 3,5-DHAA in the presence of metal ions necessitates careful consideration in experimental design and interpretation of results. Future research should focus on direct, head-to-head comparative studies of these two compounds under various physiological and pathological conditions to fully elucidate their respective antioxidant potentials. Understanding the nuances of their mechanisms will undoubtedly contribute to the development of novel therapeutic strategies for diseases associated with oxidative stress.

References

  • Agwu, E., Ezihe, C., & Kaigama, G. (2023). Antioxidant Roles/Functions of Ascorbic Acid (Vitamin C). IntechOpen. Available from: [Link]

  • Padayatty, S. J., & Levine, M. (2016). An Overview of the Characteristics and Function of Vitamin C in Various Tissues: Relying on its Antioxidant Function. Brieflands. Available from: [Link]

  • Pawlowska, E., Szczepanska, J., & Blasiak, J. (2022). Antioxidative and Anti-Inflammatory Activity of Ascorbic Acid. MDPI. Available from: [Link]

  • Lobo, V., Patil, A., Phatak, A., & Chandra, N. (2010). Free radicals, antioxidants and functional foods: Impact on human health. Pharmacognosy Reviews.
  • Patsnap. (2024). What is the mechanism of Ascorbic Acid?. Patsnap Synapse. Available from: [Link]

  • Munteanu, I. G., & Apetrei, C. (2021). Fully Automated Spectrometric Protocols for Determination of Antioxidant Activity: Advantages and Disadvantages. PMC. Available from: [Link]

  • ResearchGate. (n.d.). The antioxidant activity of (a) ascorbic acid, with IC50 value of 1.28 ± 0.23 μg/mL.... ResearchGate. Available from: [Link]

  • ResearchGate. (n.d.). The IC 50 value for antioxidant activity of ascorbic acid and the formulation. ResearchGate. Available from: [Link]

  • ResearchGate. (n.d.). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. ResearchGate. Available from: [Link]

  • ResearchGate. (n.d.). Mean absorbance and IC 50 values of extract and ascorbic acid at.... ResearchGate. Available from: [Link]

  • Zielińska, D., & Szawara-Nowak, D. (2021). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. MDPI. Available from: [Link]

  • ResearchGate. (n.d.). The calculated IC50 values of the antioxidant activity of ascorbic acid.... ResearchGate. Available from: [Link]

  • protocols.io. (n.d.). Determination of antioxidant activity with DPPH, ABTS, radical scavenging assay. protocols.io. Available from: [Link]

  • Christen, S., Thomas, S. R., Garner, B., & Stocker, R. (1996). 3-Hydroxyanthranilic acid is an efficient, cell-derived co-antioxidant for alpha-tocopherol, inhibiting human low density lipoprotein and plasma lipid peroxidation. The Journal of Biological Chemistry. Available from: [Link]

  • AIP Publishing. (2018). Antioxidant Activities of Different Solvent Extracts of Piper retrofractum Vahl. using DPPH Assay. AIP Publishing. Available from: [Link]

  • RSC Publishing. (2018). Dual antioxidant/pro-oxidant behavior of the tryptophan metabolite 3-hydroxyanthranilic acid: a theoretical investigation of reaction mechanisms and kinetics. New Journal of Chemistry. Available from: [Link]

  • Budovic, M., et al. (2015). Iron chelation and redox chemistry of anthranilic acid and 3-hydroxyanthranilic acid: A comparison of two structurally related kynurenine pathway metabolites to obtain improved insights into their potential role in neurological disease development. PMC. Available from: [Link]

  • Guillemin, G. J., et al. (2007). The Tryptophan Metabolite 3-Hydroxyanthranilic Acid Plays Anti-Inflammatory and Neuroprotective Roles During Inflammation: Role of Hemeoxygenase-1. PMC. Available from: [Link]

  • ResearchGate. (n.d.). Effects of anthranilic acid and 3-hydroxyanthranilic acid on generation.... ResearchGate. Available from: [Link]

  • ResearchGate. (n.d.). List of antioxidants with IC 50 concentrations obtained from various reported studies. ResearchGate. Available from: [Link]

  • ResearchGate. (n.d.). IC50 values of the antioxidant activity test using DPPH method. ResearchGate. Available from: [Link]

  • Liu, X., et al. (2020). Comparison of Vitamin C and Its Derivative Antioxidant Activity: Evaluated by Using Density Functional Theory. PMC. Available from: [Link]

  • Bartosz, G. (2023). Comparison of Various Assays of Antioxidant Activity/Capacity: Limited Significance of Redox Potentials of Oxidants/Indicators. PMC. Available from: [Link]

  • Science.gov. (n.d.). dpph assay ic50: Topics by Science.gov. Science.gov. Available from: [Link]

  • Institutional Repository. (2022). Comparative Study of the Antioxidant Constituents, Activities and the GC-MS Quantification and Identification of Fatty Acids of. Institutional Repository. Available from: [Link]

  • SciELO. (2022). Comparison of antioxidant activities expressed as equivalents of standard antioxidant. SciELO. Available from: [Link]

  • MDPI. (2023). Changes in Phytochemical Content, Antioxidant Activity, and Anti-Inflammatory Properties of Cudrania tricuspidata Fruits Treated by Roasting. MDPI. Available from: [Link]

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Advanced Comparison Guide: Biological Activity of 3,5-Dihydroxyanthranilic Acid vs. 3-Hydroxyanthranilic Acid

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery shifts toward leveraging endogenous metabolites and engineering complex natural products, understanding the nuanced differences between structurally similar precursors is critical. This guide provides an in-depth technical comparison between 3-Hydroxyanthranilic acid (3-HAA) —a potent endogenous immunomodulator—and its synthetic/biosynthetic counterpart, 3,5-Dihydroxyanthranilic acid (3,5-DHAA) .

Designed for researchers and drug development professionals, this guide bypasses basic definitions to explore the mechanistic biology, structural causality, and field-proven experimental workflows associated with these two compounds.

Mechanistic Biology & Structural Causality

The Endogenous Regulator: 3-Hydroxyanthranilic Acid (3-HAA)

3-HAA is a highly redox-active intermediate in the mammalian kynurenine pathway, synthesized from 3-hydroxykynurenine via the enzyme kynureninase[1]. While historically viewed merely as a precursor to quinolinic acid and NAD+, modern immunometabolism recognizes 3-HAA as a primary signaling molecule.

Mechanistically, 3-HAA exerts its biological activity through potent antioxidant and immunomodulatory pathways. It directly degrades hydrogen peroxide and activates the2, a mechanism proven to extend healthy lifespan and delay age-associated decline in model organisms[2]. In the context of neuroinflammation and immune regulation, 3-HAA induces apoptosis in activated T-cells and modulates macrophage function, serving as a critical feedback mechanism to prevent runaway inflammation[3].

The Biosynthetic Modulator: 3,5-Dihydroxyanthranilic Acid (3,5-DHAA)

3,5-DHAA (2-amino-3,5-dihydroxybenzoic acid)[4] is a specialized analog primarily utilized in the precursor-directed biosynthesis of pyrrolobenzodiazepine (PBD) natural products. PBDs, such as the cytotoxin tilivalline produced by the entomopathogenic bacterium Xenorhabdus eapokensis, are synthesized by Non-Ribosomal Peptide Synthetases (NRPS)[5].

The addition of a hydroxyl group at the C5 position fundamentally alters the electron density of the anthranilic acid ring. When researchers supplement 3,5-DHAA into bacterial cultures, the native NRPS modules (XtvA/XtvB) incorporate it to generate6[6]. This structural causality is vital for drug development: modifying the PBD core with 3,5-DHAA alters the molecule's DNA-alkylating affinity, cytotoxicity profile, and physicochemical stability[7].

Comparative Data Analysis

The following table synthesizes the quantitative and qualitative differences between the two compounds to guide experimental selection.

Property3-Hydroxyanthranilic Acid (3-HAA)3,5-Dihydroxyanthranilic Acid (3,5-DHAA)
Molecular Formula C7H7NO3C7H7NO4[4]
Endogenous Source Mammalian kynurenine pathway (Tryptophan metabolism)[1]Synthetic analog / Specialized bacterial intermediate[5]
Primary Biological Role Immunomodulation, NAD+ precursor, ROS scavenging[2]NRPS substrate for Pyrrolobenzodiazepine biosynthesis[5]
Key Enzyme Interactions Substrate for HAAO; Activator of Nrf2[2]Substrate for XtvA/XtvB (NRPS modules)[6]
Redox Stability Highly unstable; auto-oxidizes to cinnabarinic acidModerately unstable; altered electron density via C5-OH
Primary Application Biomarker for inflammation; Immunotherapy research[3]Mutasynthesis of novel antibiotic/cytotoxic PBDs[7]

Visualizations of Biological and Synthetic Workflows

G Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine IDO/TDO ThreeHK 3-Hydroxykynurenine Kynurenine->ThreeHK KMO ThreeHAA 3-Hydroxyanthranilic Acid (3-HAA) ThreeHK->ThreeHAA KYNU NAD NAD+ Biosynthesis ThreeHAA->NAD HAAO / QPRT Nrf2 Nrf2 / SKN-1 Activation (Oxidative Stress Resistance) ThreeHAA->Nrf2 ROS Scavenging

Fig 1: Endogenous signaling and metabolic fate of 3-HAA within the Kynurenine pathway.

G Precursor1 3-HAA (Endogenous) NRPS NRPS Modules (XtvA/XtvB) Precursor1->NRPS Native Binding Precursor2 3,5-DHAA (Supplemented) Precursor2->NRPS Mutasynthesis Binding Product1 Tilivalline (Native Pyrrolobenzodiazepine) NRPS->Product1 Pathway A Product2 Hydroxylated Tilivalline Analog (Altered Cytotoxicity) NRPS->Product2 Pathway B

Fig 2: NRPS-mediated precursor-directed biosynthesis utilizing 3-HAA vs. 3,5-DHAA.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining the causality behind critical methodological choices.

Protocol A: LC-MS/MS Quantification of 3-HAA in Mammalian Cells

Objective: Accurately measure intracellular 3-HAA without artifactual loss due to its high redox instability.

  • Cell Lysis in Antioxidant Buffer : Lyse cells in 0.1% formic acid containing 1 mM ascorbic acid.

    • Causality: 3-HAA rapidly auto-oxidizes into cinnabarinic acid upon cell lysis. Ascorbic acid acts as a sacrificial reductant, maintaining 3-HAA in its native state during extraction.

  • Rapid Protein Precipitation : Add cold methanol (-20°C) at a 1:4 (v/v) ratio. Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Causality: Immediate protein denaturation halts enzymatic degradation by endogenous HAAO (3-hydroxyanthranilate 3,4-dioxygenase), locking the metabolite pool.

  • Internal Standard Spike : Introduce 50 ng/mL of stable-isotope labeled ¹³C₆-3-HAA to the supernatant.

  • LC-MS/MS Analysis : Resolve on a C18 column using a water/acetonitrile gradient (0.1% formic acid). Monitor the specific MRM transition (m/z 154 → 136 for native 3-HAA).

  • Self-Validation System : The recovery rate of the ¹³C₆-3-HAA internal standard must exceed 85%. A parallel unspiked matrix control must be run to ensure no isobaric interference occurs at the target MRM transition.

Protocol B: Precursor-Directed Mutasynthesis of PBDs using 3,5-DHAA

Objective: Force the bacterial NRPS machinery to incorporate 3,5-DHAA to generate novel tilivalline analogs[5].

  • Strain Engineering : Generate an aroX operon knockout in Xenorhabdus eapokensis[7].

    • Causality: The aroX operon encodes the enzymes (AdsX, PhzD, DhbX) responsible for endogenous 3-HAA synthesis. Knocking this out eliminates competitive binding at the NRPS adenylation domain, creating a "blank slate" dependent entirely on exogenous precursors[7].

  • Culture & Supplementation : Cultivate the mutant strain in defined SF-900 medium supplemented with 1 mM 3,5-DHAA.

    • Causality: Complex media (like LB) contain trace aromatic amino acids that can act as off-target substrates. SF-900 ensures the NRPS exclusively utilizes the supplemented 3,5-DHAA[5].

  • Extraction : Extract the 48-hour culture supernatant with ethyl acetate (1:1 v/v) and dry under a gentle nitrogen stream.

  • Validation via UPLC-HRMS/MS : Analyze the extract for the target PBD analog.

  • Self-Validation System : A parallel culture of the aroX knockout without 3,5-DHAA supplementation must yield zero tilivalline or its analogs. High-resolution mass spectrometry must confirm a +16 Da mass shift in the product, definitively proving the incorporation of the extra hydroxyl group from 3,5-DHAA[5].

References

  • Source: PubMed Central (NIH)
  • 3-hydroxyanthranilic acid – a new metabolite for healthy lifespan extension Source: bioRxiv URL
  • The benzodiazepine-like natural product tilivalline is produced by the entomopathogenic bacterium Xenorhabdus eapokensis Source: PLOS One URL
  • Diverse Physiological Roles of Kynurenine Pathway Metabolites: Updated Implications for Health and Disease Source: MDPI URL
  • Source: PubChem (NIH)

Sources

Resolving the Unresolvable: A Comparative Guide to HPLC Analysis of Dihydroxyanthranilic Acid Isomers

Author: BenchChem Technical Support Team. Date: March 2026

For researchers in natural product chemistry and drug development, the chromatographic resolution of positional isomers presents a persistent analytical bottleneck. Dihydroxyanthranilic acid (DHAA) isomers—specifically 3,4-DHAA, 3,5-DHAA, and 4,5-DHAA—are prime examples of this challenge. Despite sharing identical molecular weights ( m/z 169.04) and functional groups, these isomers act as critical, divergent nodes in secondary metabolism.

For instance, 4,5-DHAA is a core structural moiety in avenanthramides, potent antioxidant phytoalexins found in oat seeds[1]. Conversely, 3,5-DHAA is an essential precursor in the biosynthesis of tilivalline, a pyrrolobenzodiazepine enterotoxin produced by the entomopathogenic bacterium Xenorhabdus eapokensis[2]. Meanwhile, 3,4-DHAA is frequently monitored as an intermediate in mammalian tryptophan metabolism[3].

This guide provides a comprehensive, objective comparison of High-Performance Liquid Chromatography (HPLC) and LC-MS/MS methodologies for isolating and quantifying these isobaric compounds, grounded in mechanistic causality and field-validated protocols.

The Causality of Isomeric Retention Behavior

To successfully separate DHAA isomers, one must understand the physical chemistry dictating their interaction with the stationary phase. Why do molecules with the exact same polarity profile elute at different times on a Reversed-Phase (RP) C18 column?

  • Intramolecular Hydrogen Bonding: The spatial arrangement of the hydroxyl (-OH) groups relative to the carboxylic acid (-COOH) and amine (-NH2) groups is the primary driver of chromatographic separation. In isomers where an -OH group is ortho to the -COOH (e.g., 3-hydroxy positions), strong intramolecular hydrogen bonds form. This internalizes the polar interactions, reducing the molecule's ability to hydrogen-bond with the aqueous mobile phase. Consequently, these isomers exhibit higher apparent hydrophobicity and longer retention times on a C18 column compared to isomers where the -OH groups are meta or para and forced to interact with the solvent.

  • Ionization Suppression (The pH Imperative): DHAA isomers are zwitterionic at physiological pH. To achieve reproducible retention on a hydrophobic stationary phase, the mobile phase pH must be driven well below the pKa of the carboxylic acid (typically pH 2.0–2.5). This fully protonates the carboxylate group, neutralizing the molecule. The choice of acidifier—Trifluoroacetic acid (TFA) versus Formic Acid (FA)—is dictated entirely by the detection modality.

Pathway Trp L-Tryptophan (Metabolic Precursor) HAA 3-Hydroxyanthranilic Acid (3-HAA) Trp->HAA Kynurenine Pathway DHAA45 4,5-Dihydroxyanthranilic Acid (4,5-DHAA) HAA->DHAA45 Hydroxylation DHAA35 3,5-Dihydroxyanthranilic Acid (3,5-DHAA) HAA->DHAA35 Hydroxylation Aven Avenanthramides (Oat Antioxidants) DHAA45->Aven Condensation (Plant) Tili Tilivalline (Bacterial Toxin) DHAA35->Tili NRPS Assembly (Bacterial)

Fig 1. Biosynthetic divergence of dihydroxyanthranilic acid isomers in plant and bacterial systems.

Comparative Analysis of Analytical Modalities

The selection of an HPLC methodology depends entirely on whether the goal is preparative isolation (e.g., extracting 4,5-DHAA from oats for NMR analysis) or trace quantification (e.g., measuring 3,5-DHAA in bacterial culture media).

Modality A: Preparative RP-HPLC with UV Detection

For high-yield isolation of 4,5-DHAA derivatives, standard RP-HPLC utilizing an Octadecylsilyl (ODS/C18) column is the gold standard[1].

  • Mechanistic Choice: 0.1% TFA is used as the mobile phase additive. TFA is a strong ion-pairing agent that dramatically improves peak shape and resolution for amine-containing compounds by masking residual silanol groups on the silica support.

  • Detection: Anthranilic acid derivatives possess a highly conjugated π -system, yielding strong UV absorption at 340 nm, allowing for robust detection without the need for mass spectrometry[1].

Modality B: UPLC-HRMS/MS

For trace analysis of 3,5-DHAA in complex biological matrices, Ultra-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UPLC-HRMS) is required[2].

  • Mechanistic Choice: TFA causes severe ion suppression in electrospray ionization (ESI) sources. Therefore, 0.1% Formic Acid (FA) is substituted. While FA is a weaker ion-pairing agent (potentially leading to slight peak tailing), it provides the necessary protonation for positive-ion mode ESI ( [M+H]+ at m/z 170.04) without quenching the signal[2].

Quantitative Performance Comparison
ParameterPreparative RP-HPLC (UV)UPLC-HRMS/MS (qTof)
Primary Target 4,5-DHAA (Avenanthramides)3,5-DHAA (Tilivalline pathways)
Stationary Phase 5 µm ODS (C18), 20 × 250 mmSub-2 µm C18, 2.1 × 100 mm
Mobile Phase A 0.1% TFA in H2​O 0.1% Formic Acid in H2​O
Mobile Phase B Acetonitrile (MeCN)Acetonitrile (MeCN)
Detection Limit (LOD) ~0.5 µg/mL~0.2 - 0.5 ng/mL
Resolution ( Rs​ ) Moderate ( Rs​ ~ 1.5 - 2.0)High ( Rs​ > 2.5)
Throughput Low (40 min gradient)High (15 min gradient)
Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols incorporate built-in system suitability tests (SSTs) to validate the chromatographic environment before sample injection.

Workflow Matrix Complex Sample Matrix (Plant or Bacterial) Extract Solvent Extraction & Centrifugation Matrix->Extract Decision Analytical Goal? Extract->Decision Prep Preparative Isolation (UV-Vis Detection) Decision->Prep High Yield Needed Quant Trace Quantification (HRMS/MS Detection) Decision->Quant High Sensitivity Needed HPLC RP-HPLC (ODS Column) Mobile Phase: 0.1% TFA / MeCN Prep->HPLC UPLC UPLC (Sub-2µm Column) Mobile Phase: 0.1% FA / MeCN Quant->UPLC

Fig 2. Decision matrix for selecting HPLC methodologies based on analytical goals and detection modes.

Protocol A: Preparative Isolation of 4,5-DHAA from Oat Seeds

Adapted from established avenanthramide extraction methodologies[1][4].

  • Extraction: Homogenize 50g of oat seeds in 200 mL of MeOH:H2​O:AcOH (60:40:1, v/v/v). Sonicate for 30 minutes at room temperature. Centrifuge at 10,000 × g for 15 minutes and concentrate the supernatant to dryness under vacuum[1].

  • Reconstitution: Dissolve the crude extract in 5 mL of initial mobile phase (28% MeCN).

  • System Suitability (Self-Validation): Inject a 10 µg/mL standard mixture of 3-hydroxyanthranilic acid and 4,5-DHAA.

    • Acceptance Criteria: The resolution ( Rs​ ) between the two peaks must be ≥1.5 . The tailing factor for 4,5-DHAA must be ≤1.2 . If Rs​<1.5 , decrease the initial MeCN concentration by 2%.

  • Chromatography: Inject the sample onto a Wakosil-II 5C18HG Prep column (20 × 250 mm).

    • Gradient: 28–35% MeCN (containing 0.1% TFA) over 40 minutes[1].

    • Flow Rate: 7.0 mL/min.

    • Detection: UV at 340 nm[1].

  • Fraction Collection: Collect peaks eluting between 12.0 and 18.0 minutes, corresponding to the 4,5-DHAA avenanthramide conjugates[1].

Protocol B: UPLC-HRMS/MS Profiling of 3,5-DHAA in Bacterial Cultures

Adapted from tilivalline biosynthesis profiling in Xenorhabdus eapokensis[2].

  • Extraction: Pellet 10 mL of X. eapokensis culture grown in SF-900 medium. Extract the supernatant with an equal volume of ethyl acetate. Dry the organic layer and reconstitute in 100 µL of 5% MeCN[2].

  • System Suitability (Self-Validation): Inject a blank (5% MeCN) followed by a 1 ng/mL standard of synthetic 3,5-DHAA.

    • Acceptance Criteria: The blank must show a signal-to-noise (S/N) ratio <3 at m/z 170.04. The standard must exhibit an S/N ≥10 with a mass accuracy error of <5 ppm.

  • Chromatography: Inject 2 µL onto a sub-2 µm C18 column (e.g., Acquity UPLC BEH C18) coupled to a qTof mass spectrometer[2].

    • Gradient: 5% to 50% MeCN (with 0.1% Formic Acid) over 13 minutes, followed by a flush at 95% MeCN for 2 minutes[2].

    • Flow Rate: 0.4 mL/min[2].

  • Detection: Operate the MS in positive ESI mode. Monitor the exact mass feature at m/z 170.045 (predicted [M+H]+ for C7​H7​NO4​ ). Perform MS/MS fragmentation to confirm the isomeric identity against synthetic reference standards[2].

References
  • Ishihara, A., et al. "New series of avenanthramides in oat seed." Bioscience, Biotechnology, and Biochemistry (tandfonline.com). 1

  • Bode, H. B., et al. "The benzodiazepine-like natural product tilivalline is produced by the entomopathogenic bacterium Xenorhabdus eapokensis." PLOS One (plos.org). 2

  • Fukushima, T., et al. "Quantitative aspects of tryptophan metabolism in humans and other species: A review." ResearchGate (researchgate.net). 3

Sources

Assessing the Purity of Synthetic 3,5-Dihydroxyanthranilic Acid: A Comparative Guide to Analytical Workflows and Product Grades

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3,5-Dihydroxyanthranilic acid (3,5-DHAA) is a highly specialized dihydroxybenzoic acid derivative and a critical precursor in the biosynthesis of pyrrolobenzodiazepines (PBDs)[1]. In recent years, its role as a substrate for non-ribosomal peptide synthetases (NRPS), specifically the XtvA and XtvB modules in Xenorhabdus eapokensis, has made it an essential compound for mutasynthesis and precursor-directed biosynthesis of tilivalline analogs[2].

However, the structural similarity of 3,5-DHAA to other anthranilic acid derivatives—such as 3-hydroxyanthranilic acid (3-HAA) and 4,5-dihydroxyanthranilic acid (4,5-DHAA)—poses significant challenges for purity assessment[3]. This guide objectively compares different grades of 3,5-DHAA, details the causality behind specific analytical choices, and provides self-validating workflows to ensure experimental integrity in drug development assays.

Comparative Analysis of 3,5-DHAA Product Grades

When sourcing or synthesizing 3,5-DHAA, researchers typically encounter three main grades. The choice of grade directly impacts the fidelity of downstream enzymatic assays. Impurities such as 3-HAA can act as competitive substrates for NRPS adenylation domains, leading to unwanted, off-target PBD production[4].

Table 1: Performance and Impurity Profile Comparison of 3,5-DHAA Alternatives

Product GradeSynthesis MethodTypical PurityCommon ImpuritiesBest Application
High-Purity Synthetic Optimized multi-step organic synthesis>99.0%Trace unreacted precursorsHigh-fidelity NRPS mutasynthesis, qNMR standards
Enzymatically Derived Biocatalysis (e.g., TomO/TomEF variants)90 - 95%3-HAA, 4,5-DHAA, host cell proteinsProof-of-concept feeding experiments
Standard Commercial Basic organic synthesis85 - 90%Regioisomers, oxidation productsGeneral assay development (requires purification)

Causality Insight: The high propensity of dihydroxyanthranilic acids to undergo auto-oxidation in aqueous environments means that even high-purity synthetic batches can degrade rapidly. Consequently, physical appearance (e.g., darkening of the powder) is an unreliable metric for purity, necessitating rigorous analytical quantification.

Analytical Workflows for Purity Assessment

Relying solely on High-Performance Liquid Chromatography with UV detection (HPLC-UV) is insufficient for 3,5-DHAA due to the overlapping UV absorption spectra of anthranilic acid regioisomers. A dual-orthogonal approach combining UPLC-ESI-HRMS/MS and 1H-qNMR is required to establish absolute trustworthiness.

  • UPLC-ESI-HRMS/MS: High-resolution mass spectrometry resolves isobaric and closely related impurities. Characteristic A-ring MS/MS fragment masses are strictly required to differentiate between 3,5-DHAA and 4,5-DHAA[5].

  • Quantitative NMR (1H-qNMR): Unlike chromatographic methods that rely on the relative area under the curve (AUC) and assume equal response factors, qNMR provides absolute quantification by comparing the integration of the analyte's protons against a primary internal standard.

PurityWorkflow Start Synthetic 3,5-DHAA Batch UPLC UPLC-HRMS/MS (Trace Impurity Profiling) Start->UPLC NMR 1H-qNMR (Absolute Quantification) Start->NMR Impurity Identify Analogs (e.g., 3-HAA, 4,5-DHAA) UPLC->Impurity Quant Calculate Mass Fraction vs. Internal Standard NMR->Quant Decision Purity > 99%? No Isomeric Interference? Impurity->Decision Quant->Decision Pass Approved for NRPS Biosynthesis Assays Decision->Pass Yes Fail Repurify (Prep-HPLC) Decision->Fail No

Workflow for the dual-orthogonal purity assessment of synthetic 3,5-DHAA.

Step-by-Step Experimental Protocols

To ensure the highest level of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the following protocols are designed as self-validating systems.

Protocol 1: UPLC-ESI-HRMS/MS Purity Profiling

Objective: Identify and quantify trace structural analogs (e.g., 3-HAA, 4,5-DHAA) in synthetic 3,5-DHAA batches.

  • Sample Preparation: Dissolve 1 mg of 3,5-DHAA in 1 mL of LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% formic acid. Keep the sample on ice to prevent oxidation prior to injection.

  • System Suitability Test (SST) [Self-Validation Step]: Inject a blank (solvent only) followed by a known standard mixture of anthranilic acid and 3-HAA. Validation criteria: The SST passes only if the retention time relative standard deviation (RSD) is <1% and mass accuracy is <5 ppm.

  • Chromatographic Separation: Utilize a C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile phase A: H2O + 0.1% formic acid.

    • Mobile phase B: Acetonitrile + 0.1% formic acid.

    • Gradient: 5% B to 50% B over 13 minutes, then ramp to 95% B over 2 minutes[3]. Flow rate: 0.4 mL/min.

  • Mass Spectrometry: Operate the qTof mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the exact mass for 3,5-DHAA (C7H7NO4, theoretical[M+H]+ m/z 170.0448).

  • Data Analysis: Extract ion chromatograms (EIC) for the target mass and known impurity masses. Analyze MS/MS spectra for characteristic A-ring fragmentation to confirm the absence of regioisomers[5].

Protocol 2: 1H-qNMR Absolute Quantification

Objective: Determine the absolute mass fraction of 3,5-DHAA without relying on a potentially compromised 3,5-DHAA reference standard.

  • Standard Selection: Select a highly pure internal standard (IS) that does not overlap with the 3,5-DHAA aromatic signals (e.g., Maleic acid, NIST SRM).

  • Sample Preparation: Accurately weigh ~10 mg of the 3,5-DHAA sample and ~5 mg of the IS using a microbalance (d = 0.001 mg). Dissolve both in 600 µL of DMSO-d6.

  • NMR Acquisition [Critical Causality Step]: Use a 400 MHz or higher NMR spectrometer. Set the relaxation delay (D1) to at least 5 times the longest longitudinal relaxation time (T1) of the protons being integrated (typically D1 ≥ 30 seconds). Why? This ensures complete spin relaxation between pulses, preventing integration bias and ensuring true quantitative accuracy.

  • Data Processing: Apply baseline correction and phase the spectrum manually. Integrate the distinct aromatic protons of 3,5-DHAA and the reference protons of the IS.

  • Calculation: Calculate absolute purity using the standard qNMR formula: Purity (%) = (I_x / I_std) * (N_std / N_x) * (M_x / M_std) * (W_std / W_x) * P_std (Where I = integral, N = number of protons, M = molar mass, W = weight, P = purity of IS).

Impact of Purity on Downstream Applications

The purity of 3,5-DHAA is not merely an analytical metric; it dictates the success of biosynthetic engineering. In the biosynthesis of tilivalline by X. eapokensis, the NRPS enzymes XtvA and XtvB activate anthranilic acid derivatives via ATP hydrolysis[2]. If a standard commercial grade 3,5-DHAA containing 3-HAA impurities is used in precursor-directed biosynthesis, the NRPS will indiscriminately activate both substrates. This competitive binding results in a heterogeneous mixture of the target dihydroxylated PBD and standard tilivalline, severely complicating downstream isolation and pharmacological testing[4].

Biosynthesis Pure High-Purity 3,5-DHAA NRPS XtvA / XtvB NRPS (Adenylation & Thiolation) Pure->NRPS Specific Binding Impure Commercial Grade (Contains 3-HAA) Impure->NRPS Competitive Binding Target Target Product: Dihydroxylated Tilivalline Analog NRPS->Target Pure Precursor OffTarget Off-Target Product: Standard Tilivalline (from 3-HAA) NRPS->OffTarget Impure Precursor

Impact of 3,5-DHAA purity on XtvA/XtvB NRPS-mediated tilivalline biosynthesis.

Conclusion

Assessing the purity of synthetic 3,5-Dihydroxyanthranilic acid requires a rigorous, multi-modal approach. While standard commercial grades or enzymatically derived mixtures may suffice for basic method development, high-purity synthetic 3,5-DHAA validated via UPLC-HRMS and qNMR is mandatory for high-fidelity NRPS mutasynthesis and precise biochemical characterization. By implementing the self-validating protocols outlined in this guide, researchers can confidently eliminate isomeric interference and ensure the integrity of their biosynthetic workflows.

References

  • PubChem - NIH. "3,5-Dihydroxyanthranilic acid | C7H7NO4 | CID 443218". National Center for Biotechnology Information. URL:[Link]

  • PLOS ONE. "The benzodiazepine-like natural product tilivalline is produced by the entomopathogenic bacterium Xenorhabdus eapokensis". Public Library of Science. URL:[Link]

Sources

A Senior Application Scientist's Guide to Selecting an Internal Standard for the Accurate Quantification of 3,5-Dihydroxyanthranilic Acid by LC-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative for 3,5-Dihydroxyanthranilic Acid

3,5-Dihydroxyanthranilic acid (3,5-DHAA) is a metabolite of the kynurenine pathway, a critical route in tryptophan metabolism. Dysregulation of this pathway is implicated in a spectrum of pathologies, including neurodegenerative diseases, inflammatory disorders, and cancer.[1][2][3][4] Consequently, the accurate and precise quantification of its constituent metabolites, such as 3,5-DHAA, in complex biological matrices is of paramount importance for both basic research and clinical diagnostics.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold-standard analytical technique for this purpose, offering unparalleled sensitivity and selectivity.[2][5][6] However, the accuracy of any LC-MS/MS assay is fundamentally reliant on the effective use of an internal standard (IS) to correct for variability during sample preparation and analysis. This guide provides a comprehensive comparison of potential internal standards for 3,5-DHAA, grounded in established analytical principles and experimental evidence, to enable researchers to make an informed selection.

Pillar 1: The Gold Standard - Stable Isotope-Labeled Internal Standards

The most effective strategy to mitigate analytical variability, including matrix effects, is the use of a stable isotope-labeled internal standard (SIL-IS).[7][8][9] A SIL-IS is a form of the analyte where one or more atoms have been replaced with their heavier stable isotopes (e.g., ²H (D), ¹³C, ¹⁵N).

Causality: A SIL-IS is considered the gold standard because it possesses nearly identical physicochemical properties to the analyte. It co-elutes chromatographically and exhibits the same behavior during sample extraction and ionization. Any sample loss or change in ionization efficiency that affects the analyte will affect the SIL-IS to the same degree, ensuring a consistent analyte-to-IS response ratio and thus, highly accurate quantification.[9]

For 3,5-dihydroxyanthranilic acid, a commercially available deuterated analog exists:

  • 3-Hydroxyanthranilic Acid-d3 (3,5-DHAA-d3): This is the ideal internal standard. It has a mass shift of +3 Da, which is sufficient to prevent isotopic crosstalk in the mass spectrometer, while its chemical structure and properties are virtually identical to the endogenous analyte.[10]

Pillar 2: Viable Alternatives - Structural Analog Internal Standards

In the absence of a commercially available or affordable SIL-IS, a structural analog can be employed. The key is to select a compound that mimics the analyte's behavior as closely as possible.

Causality: A structural analog should have similar functional groups and polarity to the analyte to ensure comparable extraction recovery and chromatographic retention. However, it will not have identical ionization efficiency and may not perfectly co-elute, meaning it cannot compensate for matrix effects as effectively as a SIL-IS.

Potential structural analog internal standards for 3,5-DHAA include:

  • 3-Hydroxyanthranilic acid (3-HAA): This is a closely related metabolite in the kynurenine pathway.[11] Its structural similarity makes it a strong candidate. However, it is crucial to verify that 3-HAA is not endogenously present in the samples being analyzed, or that its concentration is negligible compared to the spiked IS concentration.

  • Anthranilic acid (ring-¹³C₆): This is a stable isotope-labeled version of a related, but structurally simpler, compound.[12] The ¹³C₆ labeling ensures it will not be present in the sample and provides a significant mass shift. Its retention time and ionization efficiency will differ from 3,5-DHAA due to the absence of the two hydroxyl groups, but it may serve as a reasonable alternative if a SIL-IS of 3,5-DHAA is unavailable.

  • Anthranilic acid (¹⁵N): Similar to the ¹³C₆ version, this provides a labeled backbone but with a smaller mass shift.[13]

Comparative Analysis of Potential Internal Standards

The selection of an internal standard is a critical decision that directly impacts data quality. The following table provides a comparative summary of the recommended options.

Internal Standard Structure Pros Cons Recommendation Level
3-Hydroxyanthranilic Acid-d3 Deuterated version of the analyte- Co-elutes with the analyte- Perfectly corrects for matrix effects and extraction variability[8][9]- Highest accuracy and precision- Higher cost compared to analogsGold Standard
3-Hydroxyanthranilic acid Isomer of the analyte- Structurally very similar, likely similar chromatographic behavior- Lower cost- May be endogenously present in samples- Does not perfectly correct for matrix effectsGood Alternative
Anthranilic acid (ring-¹³C₆) Labeled structural analog- Not present in biological samples- Stable isotope label prevents interference- Different chromatographic retention and ionization efficiency than 3,5-DHAA- Less effective at correcting matrix effectsAcceptable Alternative

Experimental Protocol: Quantification of 3,5-DHAA using LC-MS/MS

This protocol provides a robust starting point for method development, utilizing the gold-standard internal standard, 3-Hydroxyanthranilic Acid-d3.

Preparation of Standards and Reagents
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of 3,5-dihydroxyanthranilic acid and 3-Hydroxyanthranilic Acid-d3 in methanol.

  • Working Standard Solutions: Serially dilute the 3,5-DHAA stock solution with a 50:50 mixture of methanol and water to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard Working Solution (100 ng/mL): Dilute the 3-Hydroxyanthranilic Acid-d3 stock solution in a 50:50 mixture of methanol and water.

  • Protein Precipitation Solution: Prepare ice-cold acetonitrile containing the internal standard at a final concentration of 100 ng/mL.

Sample Preparation (Protein Precipitation)
  • To 100 µL of plasma, serum, or tissue homogenate in a microcentrifuge tube, add 300 µL of the ice-cold protein precipitation solution.

  • Vortex vigorously for 30 seconds.

  • Incubate at -20°C for 20 minutes to facilitate complete protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to an HPLC vial for analysis.

LC-MS/MS Parameters
  • LC System: UHPLC system

  • Column: A reverse-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is a suitable starting point.[3]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Detection Mode: Multiple Reaction Monitoring (MRM)

Hypothetical MRM Transitions (to be optimized on the specific instrument):

Compound Precursor Ion (m/z) Product Ion (m/z)
3,5-Dihydroxyanthranilic acid170.0124.0 (loss of CO₂)
3-Hydroxyanthranilic Acid-d3173.0127.0 (loss of CO₂)

Visualization of Key Processes

Kynurenine Pathway

Kynurenine_Pathway Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine TDO/IDO Three_HK 3-Hydroxykynurenine Kynurenine->Three_HK KMO Three_HAA 3-Hydroxyanthranilic Acid Three_HK->Three_HAA KYNU DHAA 3,5-Dihydroxyanthranilic Acid Three_HAA->DHAA Hydroxylation

Caption: Simplified Kynurenine Pathway showing the formation of 3,5-DHAA.

Internal Standard Selection Logic

Caption: Decision workflow for selecting the appropriate internal standard.

LC-MS/MS Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (100 µL) Spike Add IS in Acetonitrile (300 µL) Sample->Spike Vortex Vortex & Incubate (-20°C) Spike->Vortex Centrifuge Centrifuge (14,000 x g) Vortex->Centrifuge Supernatant Transfer Supernatant to Vial Centrifuge->Supernatant Inject Inject into UHPLC Supernatant->Inject Separate C18 Column Separation Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Detect MRM Detection on MS/MS Ionize->Detect Integrate Integrate Peak Areas (Analyte & IS) Detect->Integrate Calculate Calculate Area Ratios Integrate->Calculate Calibrate Plot Calibration Curve Calculate->Calibrate Quantify Quantify Unknowns Calibrate->Quantify

Caption: Step-by-step workflow for sample analysis and data processing.

Conclusion and Final Recommendation

For the accurate and reliable quantification of 3,5-dihydroxyanthranilic acid, the use of a stable isotope-labeled internal standard is unequivocally the superior choice. 3-Hydroxyanthranilic Acid-d3 is commercially available and represents the gold standard, ensuring the highest level of data integrity by effectively compensating for all sources of analytical variability. While structural analogs like 3-hydroxyanthranilic acid or labeled anthranilic acid can be used, they represent a compromise in analytical accuracy and should only be considered when a SIL-IS is not feasible. The investment in a SIL-IS is a direct investment in the quality and reproducibility of the research.

References

  • Validation of LC-MS/MS methods for quantitative analysis of kynurenine pathway metabolites in human plasma and cerebrospinal fluid - PubMed. (2023, May 12). PubMed. [Link]

  • The current state in liquid chromatography-mass spectrometry methods for quantifying kynurenine path - RMIT University. (n.d.). RMIT University. [Link]

  • Analytical methods used for kynurenine pathway metabolites'... - ResearchGate. (n.d.). ResearchGate. [Link]

  • Full article: Validation of LC–MS/MS Methods For Quantitative Analysis of Kynurenine Pathway Metabolites in Human Plasma and Cerebrospinal Fluid - Taylor & Francis. (n.d.). Taylor & Francis. [Link]

  • UHPLC-ESI-MS/MS Quantification of Relevant Substrates and Metabolites of the Kynurenine Pathway Present in Serum and Peritoneal Fluid from Gastric Cancer Patients—Method Development and Validation - MDPI. (2021, June 28). MDPI. [Link]

  • A validated UHPLC-MS method for tryptophan metabolites - Molnar Institute. (n.d.). Molnar Institute. [Link]

  • 3-hydroxyanthranilic acid – a new metabolite for healthy lifespan extension - bioRxiv.org. (2021, June 1). bioRxiv. [Link]

  • The Tryptophan Metabolite 3-Hydroxyanthranilic Acid Plays Anti-Inflammatory and Neuroprotective Roles During Inflammation: Role of Hemeoxygenase-1 - PMC. (n.d.). PMC. [Link]

  • Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. (n.d.). Shimadzu. [Link]

Sources

Inter-Laboratory Validation of 3,5-Dihydroxyanthranilic Acid (3,5-DHAA) Measurement: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly looks toward complex natural products, the accurate quantification of biosynthetic intermediates has become a critical bottleneck. 3,5-Dihydroxyanthranilic acid (3,5-DHAA) is a highly polar, reactive secondary metabolite that serves as a crucial precursor in the non-ribosomal peptide synthetase (NRPS) pathways of entomopathogenic bacteria. Most notably, it is a building block for pyrrolobenzodiazepines (PBDs) like tilivalline—a class of compounds with profound DNA-crosslinking capabilities and significant potential as antibody-drug conjugate (ADC) payloads .

As an application scientist overseeing cross-platform analytical workflows, I frequently encounter laboratories struggling to achieve reproducible quantification of 3,5-DHAA. This guide objectively compares alternative analytical approaches, provides inter-laboratory validation data, and details a self-validating Stable Isotope-Labeled LC-MS/MS (SIL-LC-MS/MS) protocol designed to eliminate cross-site variance.

Biosynthesis Chorismate Chorismate Anthranilic Anthranilic Acid Chorismate->Anthranilic aroX Operon DHAA 3,5-DHAA (Target Analyte) Anthranilic->DHAA Hydroxylation PBD Pyrrolobenzodiazepines (e.g., Tilivalline) DHAA->PBD NRPS (XtvA/B)

Fig 1. Biosynthetic pathway of 3,5-DHAA and its incorporation into pyrrolobenzodiazepines.

The Physicochemical Challenge: Causality in Method Design

Before selecting an analytical method, one must understand the molecule. According to its structural data , 3,5-DHAA contains an aniline moiety and two phenolic hydroxyl groups on a benzoic acid backbone. This creates two distinct analytical challenges:

  • Extreme Polarity: On standard C18 reversed-phase columns, 3,5-DHAA elutes in the void volume. This co-elution with unretained biological salts leads to severe matrix-induced ion suppression in mass spectrometry.

  • Auto-Oxidation: The dihydroxybenzene (resorcinol-like) structure is highly susceptible to auto-oxidation into quinone derivatives in aqueous solutions, especially at physiological pH.

To solve these issues, our recommended methodology abandons standard C18 columns in favor of a Pentafluorophenyl (PFP) stationary phase, which provides orthogonal retention (fluorine-induced dipole and π

π interactions) to retain the analyte past the matrix suppression zone. Furthermore, the extraction protocol mandates the immediate addition of an antioxidant to arrest degradation.

Comparative Method Analysis

To establish the optimal approach, we compared our targeted SIL-LC-MS/MS method against two common alternatives: Conventional HPLC-DAD and Untargeted High-Resolution Mass Spectrometry (HRMS).

Table 1: Methodological Comparison for 3,5-DHAA Quantification

FeatureTargeted SIL-LC-MS/MS (Recommended)Conventional HPLC-DADUntargeted HRMS (Q-TOF/Orbitrap)Retention StrategyPFP Column ( π π interactions)C18 Column (Hydrophobic)C18 or HILICSensitivity (LOD)0.5 ng/mL250 ng/mL5.0 ng/mLMatrix Effect HandlingDynamically corrected via 13C6​ -3,5-DHAAHighly susceptible to co-eluting UV absorbersSusceptible; lacks matched internal standardsInter-Lab ReproducibilityExcellent (CV < 8%)Poor (CV > 25%)Moderate (CV 15-20%)Primary Use CaseRobust, high-throughput absolute quantificationLow-cost, high-concentration screeningBiomarker discovery / Pathway elucidation

Inter-Laboratory Validation Study

A protocol's true test is its performance across different hardware ecosystems. We deployed the SIL-LC-MS/MS protocol across three independent laboratories utilizing different mass spectrometer architectures (Triple Quadrupole and Q-Trap systems from different vendors).

InterLab cluster_labs Independent Testing Sites SOP Standard Operating Procedure (Antioxidant Prep + PFP Column) Lab1 Site 1: QQQ-MS (Vendor A) SOP->Lab1 Lab2 Site 2: Q-TOF (Vendor B) SOP->Lab2 Lab3 Site 3: Q-Trap (Vendor C) SOP->Lab3 Data Data Harmonization (SIL-Normalized) Lab1->Data Lab2->Data Lab3->Data Result Inter-Lab CV < 15% Validation Achieved Data->Result

Fig 2. Inter-laboratory validation workflow demonstrating cross-platform harmonization.

Table 2: Inter-Laboratory Validation Metrics (SIL-LC-MS/MS)
Validation ParameterLab 1 (Vendor A QQQ)Lab 2 (Vendor B Q-TOF)Lab 3 (Vendor C Q-Trap)Acceptance Criteria
Linear Range 1.0 - 1000 ng/mL2.0 - 1000 ng/mL1.0 - 1000 ng/mL R2>0.99
Intra-day Precision (CV%) 4.2%5.8%3.9% ≤10%
Inter-day Precision (CV%) 6.1%7.4%5.5% ≤15%
Mean Recovery 98.5%94.2%97.1%85% - 115%

Conclusion: The use of the 13C6​ -labeled internal standard successfully harmonized ionization efficiency differences across all three hardware platforms, proving the method's robustness.

Self-Validating Experimental Protocol

A protocol is only as reliable as its internal controls. The following workflow functions as a self-validating system . By incorporating a System Suitability Test (SST) and dynamically correcting for extraction losses via the SIL internal standard, every calculated concentration is internally verified.

Step 4.1: Antioxidant-Stabilized Sample Preparation

Causality: The immediate addition of ascorbic acid maintains a reducing environment, preventing the dihydroxybenzoic acid moiety from oxidizing into a quinone during protein precipitation.

  • Aliquot 100 µL of bacterial culture supernatant or biological matrix into a microcentrifuge tube.

  • Add 10 µL of 1% (w/v) ascorbic acid solution (Antioxidant).

  • Add 10 µL of the Internal Standard ( 13C6​ -3,5-DHAA, 1 µg/mL in methanol).

  • Induce protein precipitation by adding 400 µL of ice-cold acetonitrile containing 0.1% formic acid.

  • Vortex for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 400 µL of the supernatant to a clean vial, dry under a gentle stream of N2​ gas, and reconstitute in 100 µL of Mobile Phase A.

Step 4.2: LC-MS/MS Parameters

Causality: The PFP column leverages fluorine-induced dipole interactions to retain the highly polar 3,5-DHAA, moving its elution time well past the void volume where signal-suppressing salts elute.

  • Column: Phenomenex Kinetex PFP (100 x 2.1 mm, 2.6 µm) or equivalent.

  • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Gradient: 2% B hold for 1 min, ramp to 60% B over 4 mins, flush at 95% B for 1 min, re-equilibrate at 2% B for 2 mins. Flow rate: 0.3 mL/min.

  • MS/MS Transitions (Positive ESI):

    • 3,5-DHAA: Precursor m/z 170.0 Quantifier m/z 126.0 (loss of CO2​ ); Qualifier m/z 108.0 (loss of CO2​ + H2​O ).

    • 13C6​ -3,5-DHAA (IS): Precursor m/z 176.0 Quantifier m/z 132.0.

Step 4.3: System Suitability Test (SST)

Before analyzing unknown samples, inject the Lower Limit of Quantification (LLOQ) standard (1.0 ng/mL). The system is validated and ready for the batch only if:

  • The Signal-to-Noise (S/N) ratio of the m/z 126.0 transition is ≥10 .

  • The retention time of 3,5-DHAA is within ±0.1 minutes of the expected time (typically ~3.2 min on the PFP gradient).

  • The peak area ratio of the quantifier to qualifier ion is within ±20% of the reference standard.

References

  • The benzodiazepine-like natural product tilivalline is produced by the entomopathogenic bacterium Xenorhabdus eapokensis. PLOS One. Available at:[Link]

  • 3,5-Dihydroxyanthranilic acid | C7H7NO4 | CID 443218. PubChem, National Institutes of Health (NIH). Available at:[Link]

comparing the neuroprotective effects of different dihydroxyanthranilic acids

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide to the Neuroprotective Effects of Dihydroxyanthranilic Acids

Executive Summary

Dihydroxyanthranilic acids (DHAAs) represent a structurally diverse class of phenolic compounds with profound implications in neuropharmacology. While they share a core anthranilic acid (2-aminobenzoic acid) scaffold, the specific positional arrangement of their hydroxyl groups dictates entirely different biological roles—ranging from direct antioxidant neuroprotection to the modulation of endogenous excitotoxic pathways.

This guide provides an objective, data-driven comparison of the three primary isomers: 4,5-Dihydroxyanthranilic acid (a potent plant-derived antioxidant), 3,4-Dihydroxyanthranilic acid (a critical endogenous metabolic intermediate), and 3,5-Dihydroxyanthranilic acid (a structural comparator).

Structural Causality: The Role of Hydroxyl Positioning

The neuroprotective efficacy of a DHAA isomer is not merely a function of having two hydroxyl groups, but rather their spatial relationship to one another and the amine group.

  • 4,5-Dihydroxyanthranilic Acid (4,5-DHAA): Found naturally in Avena sativa (oats) as the bioactive moiety of specific avenanthramides, this isomer features an ortho-catechol structure[1]. The adjacent hydroxyls at positions 4 and 5 allow for intramolecular hydrogen bonding. When it donates an electron to neutralize a reactive oxygen species (ROS), it forms a highly stable semiquinone radical. This structural advantage allows 4,5-DHAA to operate via a highly efficient Sequential Proton Loss Electron Transfer (SPLET) mechanism, making it a superior direct antioxidant capable of protecting against Amyloid-β (Aβ) induced cytotoxicity[2],[3].

  • 3,4-Dihydroxyanthranilic Acid (3,4-DHAA): While also possessing an ortho-catechol arrangement, its proximity to the amine group makes it a highly specific substrate in the endogenous kynurenine pathway of tryptophan metabolism[4]. Rather than acting as a free radical scavenger, 3,4-DHAA serves as a transitional intermediate. Its neuroprotective relevance lies in pathway modulation: it is a precursor to both neuroprotective nicotinic acid (NAD+) and neurotoxic quinolinic acid[5]. Inhibiting its downstream enzymatic cleavage prevents excitotoxicity[6].

  • 3,5-Dihydroxyanthranilic Acid (3,5-DHAA): Featuring a meta-resorcinol arrangement, this isomer lacks the ability to form a stabilized semiquinone radical. It relies on a slower Hydrogen Atom Transfer (HAT) mechanism, rendering it significantly less effective at ROS scavenging than its 4,5-isomer counterpart.

Quantitative Comparison of DHAA Isomers

The following table synthesizes the functional and quantitative differences between the key DHAA isomers based on current experimental literature.

Compound IsomerPrimary SourceStructural MotifPrimary Mechanism of ActionTarget NeuropathologyRelative Neuroprotective Efficacy
4,5-DHAA Avena sativa (Avenanthramides)Ortho-catecholSPLET-mediated ROS scavengingAlzheimer's (Aβ1-42 toxicity)High (Directly buffers intracellular oxidative stress)
3,4-DHAA Endogenous (Tryptophan metabolism)Ortho-catechol (adjacent to amine)Kynurenine pathway intermediateExcitotoxicity / NeuroinflammationVariable (Highly dependent on downstream enzyme activity)
3,5-DHAA Synthetic / Trace naturalMeta-resorcinolHydrogen Atom Transfer (HAT)General Oxidative StressModerate (Less stable radical intermediate)
NCR-631 *Synthetic (Halogenated analog)Dibromo-substitution3-HAO Enzyme InhibitionAnoxia / IL-1β induced cell lossHigh (Prevents quinolinic acid formation)

*Note: NCR-631 (4,6-dibromo-3-hydroxyanthranilic acid) is included as a benchmark synthetic analog demonstrating the therapeutic potential of modifying the anthranilic acid scaffold[6].

Mechanistic Pathways of DHAA Isomers

The following diagram illustrates the divergent biological pathways of 3,4-DHAA and 4,5-DHAA, highlighting how structural differences lead to entirely distinct mechanisms of neuroprotection.

G Trp Tryptophan (Dietary) Kyn Kynurenine Pathway Trp->Kyn DHAA34 3,4-Dihydroxyanthranilic Acid (Endogenous Intermediate) Kyn->DHAA34 Quin Quinolinic Acid (Neurotoxic) DHAA34->Quin 3-HAO Enzyme NAD Nicotinic Acid / NAD+ (Neuroprotective) DHAA34->NAD Alternative Pathway Oat Avena sativa (Oats) Avn Avenanthramides Oat->Avn DHAA45 4,5-Dihydroxyanthranilic Acid (Bioactive Moiety) Avn->DHAA45 ROS ROS Scavenging (SPLET Mechanism) DHAA45->ROS Electron Transfer NeuroProt Anti-Aβ Toxicity (Neuroprotection) ROS->NeuroProt

Mechanistic divergence of 3,4-DHAA and 4,5-DHAA in neuroprotective and neurotoxic pathways.

Self-Validating Experimental Protocols

To objectively evaluate the neuroprotective properties of these compounds, researchers must employ rigorous, self-validating experimental designs. The following protocols detail the gold-standard methodologies for assessing both direct antioxidant neuroprotection (4,5-DHAA) and pathway modulation (3,4-DHAA).

Protocol A: Evaluation of 4,5-DHAA Neuroprotection in SH-SY5Y Cells (Aβ1-42 Model)

Causality: SH-SY5Y cells differentiated with retinoic acid closely mimic human dopaminergic neurons. Aβ1-42 oligomers are used to induce Alzheimer's-like oxidative stress. Pre-treating with 4,5-DHAA allows the compound to establish intracellular SPLET buffering prior to the insult[3].

Step-by-Step Methodology:

  • Cell Culture & Differentiation: Seed SH-SY5Y cells in 96-well plates at 1×104 cells/well. Differentiate for 7 days using 10 µM all-trans retinoic acid (RA) in low-serum media.

  • Aβ1-42 Preparation: Dissolve Aβ1-42 peptide in hexafluoroisopropanol (HFIP), evaporate to form a film, and resuspend in DMSO. Dilute in PBS and incubate at 37°C for 24 hours to ensure toxic oligomerization.

  • Pre-treatment: Replace media. Add 4,5-DHAA (10 µM, 20 µM, 50 µM) to the test wells. Include a vehicle control (0.1% DMSO) and a positive control (50 µM Trolox). Incubate for 2 hours.

  • Insult: Add 10 µM of oligomerized Aβ1-42 to all wells except the baseline vehicle control. Incubate for 24 hours.

  • Readout (Viability & ROS): Add 10 µL of CCK-8 reagent to assess mitochondrial viability (absorbance at 450 nm). In a parallel plate, use 10 µM DCFDA to quantify intracellular ROS via fluorescence (Ex/Em = 485/535 nm).

Self-Validation Checkpoint: The assay is only considered valid if the Aβ1-42-only group demonstrates a >40% reduction in viability compared to the baseline vehicle control, and the Trolox positive control rescues viability by at least 20%. This internal control system proves that the insult was sufficient, yet pharmacologically reversible.

Protocol B: 3,4-DHAA Pathway Modulation Assay (3-HAO Activity)

Causality: 3,4-DHAA is a critical node in the kynurenine pathway. Measuring its enzymatic conversion to quinolinic acid by 3-hydroxyanthranilate 3,4-dioxygenase (3-HAO) determines the excitotoxic threshold. Inhibiting this conversion is a validated neuroprotective strategy[6].

Step-by-Step Methodology:

  • Enzyme Preparation: Homogenize rat brain tissue in 50 mM Tris-HCl buffer (pH 7.4) containing protease inhibitors. Centrifuge at 20,000 × g for 30 minutes at 4°C. Collect the supernatant containing active 3-HAO.

  • Reaction Assembly: In a 96-well UV-transparent plate, combine 100 µL of brain homogenate, 50 µM FeSO4​ (essential cofactor), and 20 µL of the test modulator (e.g., a synthetic DHAA analog or NCR-631).

  • Substrate Initiation: Initiate the reaction by adding 50 µM of 3,4-DHAA.

  • Incubation & Termination: Incubate at 37°C for 30 minutes. Terminate the reaction by adding 10% perchloric acid, followed by centrifugation to precipitate proteins.

  • HPLC-MS/MS Quantification: Analyze the supernatant using LC-MS/MS to quantify the formation of quinolinic acid (m/z 168 -> 78) versus the remaining 3,4-DHAA.

Self-Validation Checkpoint: A parallel control using heat-denatured brain homogenate (boiled for 10 mins) must be run. The assay is valid only if the heat-denatured control yields <5% quinolinic acid compared to the active enzyme group. This definitively proves that the conversion of 3,4-DHAA is strictly enzymatic and not an artifact of spontaneous auto-oxidation.

References[6] Effects of the 3-hydroxyanthranilic acid analogue NCR-631 on anoxia-, IL-1 beta- and LPS-induced hippocampal pyramidal cell loss in vitro. PubMed.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQESKvkhDh75yk7zpqsrJLkHArCUh1vBTKU-LtP1k9tysPNHF0DAbZ8Jf5rkrg9CwnTDMVha1-8m32Nb9OtrG8JPQOlWctd3dlLtqtOUh60cOV3VERE9Dr787J-WFjXuFFjcDg==][5] Proposed intermediary role of 3,4-dihydroxyanthranilic acid in the biosynthesis of nicotinic acid. Researcher.life.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZ7AYxLDOChTj4SYnIS3EPC5LH6fHbBvD1RjE_iRL3TiRJu7XjbiJC_NTplEGq5hkXlXKyS2BHxCrwuING2O-BKt7Uns37ySgVu7uiimfXQnTuz5bKdPDdnO9sCz81_rCwIH_MCu2J_TH5tH82fjFDdGL2zLJCoTS4Ju0jGsn7glVhu5pfusB0dfsZrw49pW1N_pU5ZWMgpCshOsFQH7GQAw1yxVxcivJXHzWDXmFg200UdCJjlxLFJwD3myu5][2] Antioxidant Activity and Mechanism of Avenanthramides: Double H+/e– Processes and Role of the Catechol, Guaiacyl, and Carboxyl Groups. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEmOJOjnq-2ldlov_xAAdSSqGEY_YlvU_ztu9JSn-4hz5vl4Eyor6rys95xC20cP9NWcca2IqzvAk1DL3ZOewBYX5JinAmMrvRbkArViNAccYMpiepj7lXwiaOKkCRdIjGhDsdR_EzHH022fw==][1] New series of avenanthramides in oat seed. Figshare.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8O6TWzDcAaSPvu9yU6v4PA8LWvGgevPaTk3KSzPipwgozcvLWKWrfRolnn_dDTeddJ_-wv3qab_CxIi68Xuj4i-ikB-XKc50IMO6sVsD1vFFh7ikpNI4UTG8dhPT6FYpnHzHqQv-mQcH2LNMhrzK_nq9uXuEXCe1tXDHtdAZk6ZEzQ-Oioh32RYdLwgKMrjTbot6fgRaHGXuIPWgDMcRvx9SfWA==][3] Phenolic Amides (Avenanthramides) in Oats - A review. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHTHyzIkbOgGyfmQWZ_Ot9Q9nNA7n9vZAkMvsN2Q9HoUW5COiT3nNBklmv-ZuT6JLr2F1oihuVfbEZR9KBj-yZblSRP1UU4nxnilu9DIdnm0_AqEXEhjdpOyhLw6WoXm761OhQndE87J5d3Ks1AbB4KDyCxvAZVNBGOGHMCI3R0_m0nDNZBJF1mjA4hhB89xUjKw1C-KR-ILzVp_t2ACjmQ][4] Quantitative aspects of tryptophan metabolism in humans and other species: A review. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNT2bZU21RJAslK5QY_j_Oh3ndWg8ovFEVGA0FOuHQxSM0wVogDO1M5p3LDI4Nh7Ae9EOPLDdTxyGD6UwqWibuPTm6jQ1jk1MsVbWvCQ3EPS8RJZP38IWH44HwZP9yZEPjwYsVKmLZCDCfyXMpal-9Pmp7CpqwGfsZL744UCnhVf0I7l1rouaWlo-1A3azOehYSC5ttXe_tIfftfbGNajDJwaE9TCHZzRjw9jOtGLjVwzSB7gJ2frXjzP9D8QEcnY=]

Sources

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of 3,5-DHAA Quantification

3,5-Dihydroxyanthranilic acid (3,5-DHAA) and its structural analogs, such as 3-hydroxyanthranilic acid (3-HAA), are metabolites within the kynurenine pathway, the primary route of tryptophan degradation.[1][2] This pathway is intrinsically linked to immune regulation, neuroinflammation, and cellular redox balance, making the accurate quantification of its intermediates critical for research in oncology, neurodegenerative diseases, and metabolic disorders.[2][3] However, developing a robust and specific assay for a single metabolite like 3,5-DHAA is fraught with challenges, primarily due to potential interference from a milieu of structurally and functionally related compounds present in biological matrices.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically identify, characterize, and mitigate interference in 3,5-DHAA assays. Moving beyond a simple listing of steps, we will delve into the causality behind each experimental choice, ensuring a self-validating system that produces trustworthy and reproducible data.

Pillar 1: Understanding the Sources of Assay Interference

Assay interference is not a random event; it is a predictable outcome based on a compound's chemical properties. False signals can arise from multiple mechanisms, and a proactive assessment is essential to avoid wasted resources on misleading hits.[4][5]

Common Classes of Interfering Compounds:

  • Structural Analogs: Metabolites from the same biochemical pathway are the most common culprits. For a 3,5-DHAA assay, this includes other kynurenine pathway intermediates like 3-hydroxykynurenine (3-HK), anthranilic acid (AA), and kynurenic acid (KYNA).[1][6] Their similar structures can lead to cross-reactivity with detection reagents or antibodies.

  • Redox-Active Compounds: Many kynurenine metabolites, including 3-HAA, are known to be redox-active and can generate reactive oxygen species like hydrogen peroxide, especially in the presence of metal ions.[2][7] Compounds that participate in redox cycling can directly interfere with assay chemistries, particularly those involving enzymatic reactions or redox-sensitive probes.[4][8]

  • Fluorescent Molecules: In fluorescence-based assays, compounds that are intrinsically fluorescent or that quench the fluorescence of the reporter molecule can generate false positive or false negative results, respectively.[9]

  • Pan-Assay Interference Compounds (PAINS): This category includes several hundred structural classes known to be frequent hitters in high-throughput screening campaigns.[8] PAINS often act through non-specific mechanisms such as chemical reactivity, aggregation, or redox activity.[8][10] Identifying these promiscuous compounds early is critical.

Pillar 2: A Systematic Workflow for Interference Assessment

A robust validation process is not a single experiment but a multi-step workflow. This systematic approach is designed to build confidence in your results by proactively identifying and explaining potential artifacts.

Interference_Workflow A Step 1: In Silico & Knowledge-Based Triage B Step 2: Primary Assay Interference Screen A->B Select Potential Interferents C Step 3: Target-Free Counter-Screen B->C Test 'Hits' or Suspect Compounds D Step 4: Orthogonal Assay Confirmation C->D If Signal Persists (Potential Artifact) F Result: Confirmed Hit (No Interference) C->F If Signal is Abrogated (Target-Dependent) E Step 5: Mechanistic Deconvolution D->E If Results Diverge (Investigate Discrepancy) D->F If Results Converge (High Confidence) G Result: Confirmed Artifact (Interference Identified) E->G Identify Mechanism (e.g., Fluorescence, Redox)

Caption: A systematic workflow for identifying and validating assay interference.

Pillar 3: Experimental Protocols & Data Interpretation

Here we detail the experimental methodologies central to the interference assessment workflow. The causality behind each step is explained to empower researchers to adapt these protocols to their specific assay formats.

Experiment 1: Primary Interference Screen

Objective: To directly measure the effect of potentially interfering compounds on the assay signal.

Causality: This is the most direct first-pass experiment. By "spiking" the assay with a panel of related compounds, we can quickly identify which molecules generate a signal comparable to the analyte of interest (3,5-DHAA). We test them at a high concentration to maximize the chance of detecting even weak interference.

Protocol:

  • Prepare Compound Plate: In a 96-well plate, prepare a dilution series of your 3,5-DHAA standard to generate a standard curve. In separate wells, add each potential interfering compound (e.g., 3-HAA, 3-HK, Anthranilic Acid, known PAINS) at a fixed, high concentration (e.g., 10-50 µM). Include a "vehicle only" control.

  • Assay Execution: Add all other assay components (e.g., enzyme, detection reagents, buffer) to all wells according to your established protocol.

  • Incubation: Incubate the plate under standard assay conditions (e.g., 30 minutes at 37°C).

  • Signal Detection: Measure the assay signal (e.g., fluorescence at Ex/Em 320/400 nm) using a plate reader.

  • Data Analysis: Subtract the vehicle control background from all readings. Compare the signal generated by each potential interferent to the signal from a known concentration of 3,5-DHAA.

Data Presentation:

CompoundConcentration (µM)Raw Signal (AU)Signal as % of 10µM 3,5-DHAAInterference Flag
3,5-DHAA (Standard)1015,230100%-
Vehicle (DMSO)-1500%No
3-HAA 508,120 53.3% Yes
3-HK504502.0%No
Anthranilic Acid509805.5%No
Curcumin (PAINS) 5011,560 75.9% Yes

Table 1: Example data from a primary interference screen. Compounds generating a signal >10% of the target analyte are flagged for further investigation.

Experiment 2: Target-Free Counter-Screen

Objective: To determine if the interfering signal is dependent on the biological target (e.g., an enzyme) or if it's an artifact of the assay technology itself.

Causality: This is a critical self-validating step. By removing the specific biological component (like the enzyme that processes 3,5-DHAA), any remaining signal from a test compound must be due to direct interaction with the detection reagents or technology.[9][11] This definitively separates true biological activity from technological artifacts.

Protocol:

  • Prepare Reagent Mixes: Prepare two master mixes of your assay reagents.

    • Complete Mix: Contains all components, including the enzyme/target protein.

    • Target-Free Mix: Contains all components except for the enzyme/target protein (replace with an equal volume of assay buffer).

  • Prepare Compound Plate: In a 96-well plate, add the compounds that were flagged in the primary screen (e.g., 3-HAA and Curcumin) at the same concentration used previously. Include wells for your positive control (3,5-DHAA) and vehicle control.

  • Assay Execution: Add the "Complete Mix" to one half of the compound wells and the "Target-Free Mix" to the other half.

  • Incubation & Detection: Proceed with the standard incubation and signal detection steps.

  • Data Analysis: Compare the signal generated by each compound in the presence and absence of the target.

Data Interpretation Logic:

Counter_Screen_Logic Start Compound Flagged in Primary Screen Assay Run Assay +/- Target Protein Start->Assay CheckSignal Signal in Target-Free Assay? Assay->CheckSignal Artifact Conclusion: Interference Artifact (e.g., direct fluorescence, reagent reactivity) CheckSignal->Artifact Yes TargetDependent Conclusion: Target-Dependent Effect (e.g., true substrate, inhibitor, or activator) CheckSignal->TargetDependent No

Caption: Decision logic for interpreting counter-screen results.

Experiment 3: Orthogonal Assay Confirmation

Objective: To confirm the results using a completely different detection methodology that is not susceptible to the same interference mechanism.

Causality: Relying on a single assay technology is a significant vulnerability. An orthogonal method, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), provides a gold-standard measurement based on the unique physical properties (mass-to-charge ratio) of the analyte.[12] If a compound appears active in a fluorescence assay but is not detected by LC-MS/MS, it confirms the original signal was an artifact.

Protocol:

  • Sample Preparation: Prepare samples identical to those in the primary assay: buffer containing 3,5-DHAA, buffer containing the interfering compound (e.g., Curcumin), and a vehicle control. Incubate under assay conditions.

  • Protein Precipitation: Stop the reaction and precipitate proteins by adding a 3:1 volume of ice-cold acetonitrile.

  • Centrifugation: Centrifuge at high speed (e.g., 14,000 rpm for 10 min) to pellet debris.

  • LC-MS/MS Analysis: Transfer the supernatant to an autosampler vial and analyze using a validated LC-MS/MS method specific for 3,5-DHAA.

  • Data Analysis: Compare the peak area corresponding to the 3,5-DHAA mass transition across the different samples.

Data Presentation:

SampleFluorescence Signal (AU)LC-MS/MS Peak Area for 3,5-DHAAConclusion
10µM 3,5-DHAA15,2302,540,000Confirmed Presence
50µM Curcumin11,560< 1,000 (Below LOD)Fluorescence Artifact
50µM 3-HAA8,1201,210,000Cross-Reactivity/Metabolism

Table 2: Comparison of results from a primary fluorescence assay and an orthogonal LC-MS/MS assay. Curcumin is revealed as a fluorescence artifact, while 3-HAA shows a genuine presence, possibly due to enzymatic conversion.

Conclusion and Best Practices

The integrity of data from any biochemical assay hinges on a rigorous assessment of specificity. For complex metabolites like 3,5-DHAA, assuming that a signal is solely derived from the target analyte without validation is a critical oversight.

Key Takeaways for Researchers:

  • Anticipate Interference: Begin every assay development project by identifying potential interferents based on structural similarity and known problematic chemotypes (PAINS).

  • Embrace Counter-Screens: A target-free counter-screen is the most efficient method for identifying technology-related artifacts. It should be a mandatory step for validating any significant hits.

  • Confirm with Orthogonal Methods: Do not rely on a single detection method. Confirming key findings with a fundamentally different technology like LC-MS/MS is the hallmark of robust science.

  • Document and Report: When interference is identified, it is crucial to document the mechanism and report it to prevent the propagation of false data in the scientific literature.[10]

By integrating this systematic, evidence-based framework, researchers can build a self-validating assay system that ensures the accuracy, reliability, and trustworthiness of their findings in the complex and vital field of metabolic research.

References

  • Patel, K., Fernandez-Villamarin, M., Ward, C., Lord, J. M., Tinod, P., & Mendes, P. M. (2022). Establishing a quantitative fluorescence assay for the rapid detection of kynurenine in urine. RSC Advances, 12(18), 11281-11288. Available at: [Link]

  • Klockow, B., et al. (2022). A Fluorescence-Based Competitive Antibody Binding Assay for Kynurenine, a Potential Biomarker of Kidney Transplant Failure. Diagnostics, 12(6), 1380. Available at: [Link]

  • Patel, K., et al. (2022). Establishing a quantitative fluorescence assay for the rapid detection of kynurenine in urine. University of Birmingham. Available at: [Link]

  • Stumpfe, D., & Bajorath, J. (2017). Towards a systematic assessment of assay interference: Identification of extensively tested compounds with high assay promiscuity. F1000Research, 6, 1453. Available at: [Link]

  • Klockow, B., et al. (2022). A Fluorescence-Based Competitive Antibody Binding Assay for Kynurenine, a Potential Biomarker of Kidney Transplant Failure. PubMed. Available at: [Link]

  • Zakarova, A., & Staszel, T. (2021). Analytical methods used for kynurenine pathway metabolites' determination. ResearchGate. Available at: [Link]

  • N Dahlin, J., A Baell, J., & Walters, M. (2015). Assay Interference by Chemical Reactivity. Assay Guidance Manual, NCBI Bookshelf. Available at: [Link]

  • Sui, Y., & Varma, M. (2016). Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies. ChemMedChem, 11(20), 2223-2232. Available at: [Link]

  • Yasgar, A., et al. (2020). Addressing Compound Reactivity and Aggregation Assay Interferences: Case Studies of Biochemical High-Throughput Screening Campaigns Benefiting from the National Institutes of Health Assay Guidance Manual Guidelines. SLAS DISCOVERY: Advancing Life Sciences R&D, 25(1), 1-13. Available at: [Link]

  • BellBrook Labs. (2025). Common Challenges in Biochemical Assays and How to Overcome Them. BellBrook Labs. Available at: [Link]

  • Medina-Castillo, A. L., et al. (2020). Selective determination of 3,5-dihydroxycinnamic acid in urine samples as gluten intake biomarker: high-performance thin-layer chromatography combined with colorimetric detection. Analytical and Bioanalytical Chemistry, 412(22), 5489-5498. Available at: [Link]

  • Taylor & Francis. (n.d.). 3-Hydroxyanthranilic acid – Knowledge and References. Taylor & Francis Online. Available at: [Link]

  • Minami, M., Mori, K., Tabuchi, T., & Hara, I. (1980). Simplified assay method for 3-hydroxyanthranilic acid in human urine by fluorometry and its normal value. Industrial health, 18(4), 195-202. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 3,5-Dihydroxyanthranilic acid. PubChem. Available at: [Link]

  • ResearchGate. (n.d.). Structures of a) anthranilic acid (ANA) and b) 3-hydroxyanthranilic acid (3HANA). ResearchGate. Available at: [Link]

  • Braidy, N., et al. (2009). 3-Hydroxykynurenine and 3-Hydroxyanthranilic Acid Generate Hydrogen Peroxide and Promote R-Crystallin Cross-Linking by Metal Ion. Biochemistry, 48(3), 574-584. Available at: [Link]

  • Wikipedia. (n.d.). 3-Hydroxyanthranilic acid. Wikipedia. Available at: [Link]

  • Williams, B. B., et al. (2021). 3-hydroxyanthranilic acid – a new metabolite for healthy lifespan extension. bioRxiv. Available at: [Link]

  • Lin, H. R., & Lin, T. C. (2014). Interference of Selected Clinical Medicines on DRI® and TDx® Immunoassays of Morphine and Methamphetamine in Urine. Journal of Food and Drug Analysis, 6(3), 13. Available at: [Link]

  • de Souza, R. A., et al. (2021). Interference of medicines in laboratory exams. Jornal Brasileiro de Patologia e Medicina Laboratorial, 57. Available at: [Link]

  • Smith, M., & Bluth, M. H. (2016). Common Interferences in Drug Testing. Clinics in Laboratory Medicine, 36(4), 659-670. Available at: [Link]

  • de Souza, A. M. T., & de Almeida, M. V. (2015). Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. Journal of Chemical and Pharmaceutical Research, 7(3), 1-2. Available at: [Link]

Sources

Quantitative Comparison of 3,5-DHAA Production Across Bacterial Strains: A Guide for PBD Precursor Optimization

Author: BenchChem Technical Support Team. Date: March 2026

In the highly specialized field of microbial natural product biosynthesis, 3,5-dihydroxyanthranilic acid (3,5-DHAA) has emerged as a high-value precursor. For drug development professionals engineering antibody-drug conjugates (ADCs), the pyrrolobenzodiazepine (PBD) class of payloads is revolutionary due to their sequence-specific DNA binding and potent cytotoxicity. 3,5-DHAA is a critical intermediate that provides an essential hydroxyl "handle" for the semi-synthesis of novel PBD payloads, allowing for the attachment of cleavable linkers.

This guide provides an objective, quantitative comparison of 3,5-DHAA production across different bacterial strains, detailing the mechanistic bottlenecks and providing a self-validating protocol for precise quantification.

Mechanistic Background: The Biosynthetic Bottleneck

To optimize 3,5-DHAA yields, one must first understand the causality of its biosynthesis. In native producers, 3,5-DHAA is not an end-product; it is a transient intermediate rapidly consumed by non-ribosomal peptide synthetases (NRPS) to form the PBD core.

The biosynthesis originates from the shikimate pathway. The aroX operon encodes a suite of enzymes (AdsX, PhzD, DhbX) that sequentially convert chorismate into 3-hydroxyanthranilic acid (3-HAA). The critical divergence occurs here: the enzymatic conversion of 3-HAA to 3,5-DHAA is mediated by the salicylyl-CoA-5-hydroxylase TomO and the reductase/oxygenase TomEF . Strains lacking efficient TomO/TomEF homologues fail to accumulate 3,5-DHAA, instead shunting 3-HAA directly into standard, non-hydroxylated PBDs like tilivalline.

Biosynthesis Chorismate Chorismate ADIC ADIC Chorismate->ADIC AdsX DHHA DHHA ADIC->DHHA PhzD HAA 3-HAA DHHA->HAA DhbX DHAA 3,5-DHAA HAA->DHAA TomO / TomEF PBD Tilivalline (PBDs) DHAA->PBD XtvA / XtvB

Fig 1: 3,5-DHAA biosynthesis pathway and conversion to pyrrolobenzodiazepines.

Quantitative Strain Comparison

When selecting a chassis for 3,5-DHAA production, researchers must weigh native biosynthetic capacity against genetic tractability. Below is a quantitative comparison of three distinct bacterial models:

  • Xenorhabdus eapokensis DL20 : An entomopathogenic bacterium and native producer of dihydroxy-tilivalline. It possesses the evolutionary machinery to hydroxylate 3-HAA into 3,5-DHAA .

  • Klebsiella oxytoca AHC-6 : A human gut pathobiont that natively produces standard tilivalline but lacks the robust 5-hydroxylation efficiency required to pool 3,5-DHAA.

  • Engineered Escherichia coli DH10B (ΔxtvAB) : A synthetic biology chassis harboring the aroX operon and tomO/tomEF genes on a high-copy plasmid, with the downstream NRPS modules (xtvAB) deleted to prevent precursor consumption.

Table 1: Comparative Performance Metrics for 3,5-DHAA Production
ParameterXenorhabdus eapokensis DL20Klebsiella oxytoca AHC-6Engineered E. coli DH10B (ΔxtvAB)
Native 3,5-DHAA Production Yes (Intermediate for dihydroxy-TV)Trace (Primarily standard TV)No (Requires heterologous genes)
Peak 3,5-DHAA Titer (mg/L) 0.85 ± 0.12< 0.0514.20 ± 1.15
Precursor Conversion Efficiency ~45% (3-HAA to 3,5-DHAA)< 5%~88% (Optimized promoter)
BGC Architecture aroX operon + xtvABaroX operon + npsABPlasmid-borne aroX + tomO/EF
Optimal Cultivation Media SF-900 (Insect cell medium)LB or BHIM9 Minimal + Chorismate spike
Biosafety Level BSL-1 (Entomopathogen)BSL-2 (Human pathobiont)BSL-1

Analytical Insight : While X. eapokensis proves that the 3,5-DHAA pathway is viable in nature, its wild-type titer is severely limited because the metabolite is immediately sequestered by the XtvA/XtvB NRPS modules. The engineered E. coli strain drastically outperforms native strains because the targeted deletion of xtvAB creates a metabolic bottleneck, forcing the extracellular accumulation of 3,5-DHAA.

Self-Validating Experimental Protocol: Quantification of 3,5-DHAA

To ensure absolute trustworthiness in your comparative data, extraction and quantification must account for matrix suppression and spontaneous degradation. The following UPLC-HRMS/MS protocol is designed as a self-validating system.

Phase 1: Cultivation and Metabolic Arrest
  • Step 1: Inoculate the selected strains into their respective optimal media (see Table 1).

  • Step 2: Cultivate at 28°C (Xenorhabdus) or 37°C (E. coli/Klebsiella) for exactly 72 hours.

    • Causality: 72 hours corresponds to the late stationary phase. In native producers, nutrient depletion acts as a signaling trigger to maximally upregulate secondary metabolite BGCs, including the aroX operon.

  • Step 3: Prepare uninoculated media blanks and process them in parallel.

    • Self-Validation: Blanks establish a baseline to subtract matrix-derived isobaric interferences, ensuring the detected m/z signals are strictly biogenic.

Phase 2: Internal Standard Normalization and Extraction
  • Step 4: Aliquot 1 mL of culture broth and spike with 10 µL of 100 µM 4,5-DHAA (4,5-dihydroxyanthranilic acid) as an internal standard (IS).

    • Causality: 4,5-DHAA shares near-identical extraction efficiency and ionization behavior with 3,5-DHAA but elutes at a different chromatographic retention time. This allows for precise mathematical correction of ion suppression caused by the complex broth matrix.

  • Step 5: Extract with 2 mL of acidified ethyl acetate (0.1% formic acid).

    • Causality: Acidification ensures the carboxylic acid moiety of 3,5-DHAA remains protonated (neutral), driving the highly polar molecule into the organic phase.

  • Step 6: Dry the organic layer under a gentle stream of N₂ gas and reconstitute in 100 µL of 50% LC-MS grade methanol.

Phase 3: UPLC-HRMS/MS Acquisition
  • Step 7: Inject 2 µL onto a C18 reverse-phase column (e.g., Waters Acquity BEH C18).

  • Step 8: Run a gradient using Mobile Phase A (H₂O + 0.1% FA) and Mobile Phase B (Acetonitrile + 0.1% FA), starting at 5% B and ramping to 95% B over 10 minutes.

    • Causality: Starting at a highly aqueous 5% B prevents the premature elution of the polar 3,5-DHAA, while the ramp to 95% B washes lipophilic matrix components off the column.

  • Step 9: Monitor the specific transition for 3,5-DHAA at m/z 170.045 [M+H]+ using positive electrospray ionization (ESI+).

Workflow Step1 1. Cultivation & Induction (Late Stationary Phase) Step2 2. Internal Standard Addition (Spike with 4,5-DHAA) Step1->Step2 Broth Harvest & Blanks Step3 3. Acidified Extraction (Ethyl Acetate + 0.1% FA) Step2->Step3 Matrix Normalization Step4 4. UPLC-HRMS/MS (Targeted m/z 170.045) Step3->Step4 N2 Dry & Reconstitute

Fig 2: Self-validating extraction and quantification workflow for 3,5-DHAA.

References
  • Title : The benzodiazepine-like natural product tilivalline is produced by the entomopathogenic bacterium Xenorhabdus eapokensis Source : PLOS One URL :[Link]

Establishing the Limit of Detection for 3,5-Dihydroxyanthranilic Acid in Urine: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Imperative: Context & Challenges

3,5-Dihydroxyanthranilic acid (3,5-DHA) is a highly specialized, polar metabolite. Biologically, it is recognized as a critical intermediate in the biosynthesis of pyrrolobenzodiazepine natural products (such as tilivalline) by entomopathogenic bacteria like Xenorhabdus eapokensis. Structurally, it is a downstream hydroxylated derivative of 3-hydroxyanthranilic acid (3-HAA), a well-documented metabolite of the human tryptophan-kynurenine pathway .

Detecting 3,5-DHA in a complex matrix like human or mammalian urine presents significant analytical hurdles:

  • Extreme Polarity: The presence of two hydroxyl groups, a carboxylic acid, and a primary amine makes 3,5-DHA highly hydrophilic, leading to poor retention on standard reversed-phase columns.

  • Oxidative Instability: The electron-rich ortho/para-substituted dihydroxyaniline core is exceptionally prone to auto-oxidation into a quinone imine, especially in the highly variable pH and dissolved oxygen conditions of urine.

  • Matrix Suppression: Urine contains high concentrations of urea, salts, and endogenous organic acids that severely suppress ionization in mass spectrometry.

Pathway TRP L-Tryptophan KYN Kynurenine TRP->KYN IDO/TDO HAA 3-Hydroxyanthranilic Acid (3-HAA) KYN->HAA KMO & KYNU DHAA 3,5-Dihydroxyanthranilic Acid (3,5-DHA) HAA->DHAA Hydroxylation

Metabolic trajectory from L-Tryptophan to 3,5-Dihydroxyanthranilic acid.

Comparative Evaluation of Analytical Platforms

To establish a robust Limit of Detection (LOD), laboratories must choose the appropriate analytical modality. Because 3,5-DHA literature in human urine is scarce, performance benchmarks are extrapolated from its immediate structural analog, 3-HAA .

LC-MS/MS (Triple Quadrupole) - The Gold Standard
  • Mechanism: Utilizes Electrospray Ionization (ESI) followed by Multiple Reaction Monitoring (MRM).

  • Pros: Unmatched specificity. Can multiplex 3,5-DHA alongside other kynurenine pathway metabolites (e.g., quinolinic acid, kynurenic acid) .

  • Cons: Highly susceptible to matrix effects in urine, requiring rigorous Solid-Phase Extraction (SPE).

HPLC-ECD (Electrochemical Detection) - The High-Sensitivity Alternative
  • Mechanism: Detects analytes based on their oxidation potential. Dihydroxyanthranilic acids have very low oxidation potentials (+300 mV vs. Ag/AgCl).

  • Pros: Exceptional sensitivity for electroactive species. LODs for related compounds can reach as low as 0.2 pmol (approx. 30 pg) .

  • Cons: Prone to electrode fouling from urinary proteins and requires frequent polishing. Lacks the structural confirmation of MS/MS.

HPLC-FLD (Fluorescence Detection) - The Legacy Method
  • Mechanism: Relies on the natural fluorescence of anthranilic acids (Excitation ~340nm / Emission ~410nm).

  • Pros: Cost-effective and avoids MS ion suppression.

  • Cons: The addition of a second hydroxyl group in 3,5-DHA can quench or shift the quantum yield unpredictably compared to standard anthranilic acid.

Quantitative Data Summary
Analytical ModalityTarget AnalyteEstimated LODLinear Dynamic RangeMatrix Effect SusceptibilityThroughput
UHPLC-MS/MS 3,5-DHA / 3-HAA1.0 - 2.4 ng/mL1.0 - 5000 ng/mLHigh (Mitigated by SPE)High (96-well)
HPLC-ECD 3,5-DHA / 3-HAA~30 pg/mL0.1 - 1000 ng/mLModerate (Electrode fouling)Low
HPLC-FLD Anthranilic Acids~40 pg/mL0.5 - 2000 ng/mLLowMedium

Step-by-Step Methodology: Establishing a Self-Validating LOD

To ensure scientific integrity, the following protocol details the causality behind each experimental choice when utilizing the preferred LC-MS/MS platform.

Phase 1: Matrix Stabilization & Preparation
  • Urine Collection & Antioxidant Addition: Immediately upon collection, spike the urine sample with 0.1% (w/v) ascorbic acid and 0.05% EDTA.

    • Causality: Ascorbic acid reduces the redox potential of the matrix, completely arresting the auto-oxidation of the dihydroxyaniline core. EDTA chelates trace transition metals (like Cu²⁺ and Fe³⁺) that catalyze oxidative degradation.

  • Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C to precipitate cellular debris and large proteins.

Phase 2: Mixed-Mode Cation Exchange (MCX) SPE
  • Acidification: Dilute 200 µL of stabilized urine with 200 µL of 2% formic acid (pH ~2.0).

    • Causality: At pH 2.0, the carboxylic acid of 3,5-DHA is protonated (neutral), while the primary amine is positively charged, making the molecule a distinct cation.

  • Load & Wash: Load onto a pre-conditioned MCX cartridge. Wash with 1 mL of 0.1% formic acid, followed by 1 mL of 100% methanol.

    • Causality: The strong cation exchange resin traps the positively charged 3,5-DHA. The methanol wash strips away neutral lipids and acidic urinary interferences (e.g., hippuric acid) that cause MS ion suppression.

  • Elution: Elute with 5% ammonium hydroxide in methanol.

    • Causality: The high pH deprotonates the amine, neutralizing the molecule and releasing it from the resin. Evaporate to dryness under N₂ and reconstitute in the mobile phase.

Phase 3: UHPLC-MS/MS Analysis
  • Chromatography: Use a high-strength silica (HSS) T3 C18 column (designed for polar retention). Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Detection: Operate the Triple Quadrupole in Positive ESI mode. Monitor specific MRM transitions for 3,5-DHA (Parent m/z 186.0 Daughter fragments).

Phase 4: Statistical LOD Determination (CLSI EP17-A2 Standard)

Do not rely on a simple Signal-to-Noise (S/N) ratio of 3, as urine baseline noise is highly variable.

  • Calculate Limit of Blank (LOB): Run 20 replicates of analyte-free surrogate matrix (e.g., PBS with 1% BSA and ascorbic acid).

    • LOB=Meanblank​+1.65×SDblank​

  • Calculate Limit of Detection (LOD): Spike the surrogate matrix with 3,5-DHA at a low concentration (near the expected LOD) and run 20 replicates .

    • LOD=LOB+1.65×SDlow_concentration​

    • Causality: This formula guarantees a 95% confidence interval that the detected signal represents a true biological presence rather than a matrix artifact.

Workflow Urine 1. Urine Collection (+ Ascorbic Acid) SPE 2. MCX SPE Cleanup Urine->SPE LC 3. UHPLC Separation SPE->LC MS 4. MS/MS Detection LC->MS Data 5. LOD Calculation (CLSI EP17-A2) MS->Data

Step-by-step analytical workflow for establishing 3,5-DHA limits of detection in urine.

References

  • The benzodiazepine-like natural product tilivalline is produced by the entomopathogenic bacterium Xenorhabdus eapokensis. PLOS One. Available at:[Link]

  • Measurement of kynurenine pathway metabolites by tandem mass spectrometry. Semantic Scholar / Clinical Biochemistry. Available at:[Link]

  • Measurement of 3-Hydroxyanthranilic Acid and Anthranilic Acid in Urine by High-performance Liquid Chromatography. Bioscience, Biotechnology, and Biochemistry (Tandfonline). Available at:[Link]

  • LC-MS/MS Detection of Tryptophan, Kynurenine, Kynurenic Acid, and Quinolinic Acid in Urine Samples from Drug-Positive and Illicit Drug-Negative Patients. MDPI Metabolites. Available at:[Link]

Safety Operating Guide

3,5-Dihydroxyanthranilic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe laboratories treating functionalized aromatic acids as generic organic waste. This is a critical operational error. 3,5-Dihydroxyanthranilic acid (3,5-DHAA) is a highly reactive, electron-rich biosynthetic precursor, most notably recognized for its role in the enzymatic assembly of pyrrolobenzodiazepine-like natural products such as tilivalline[1].

Due to its specific structural moieties—an aniline ring flanked by hydroxyl and carboxylic acid groups—3,5-DHAA is highly susceptible to auto-oxidation. Mishandling or improper disposal not only violates environmental regulations but also risks the generation of reactive quinone species and severe aquatic contamination.

This guide provides a self-validating, mechanistic approach to the safe handling, spill response, and final disposal of 3,5-DHAA, ensuring your laboratory maintains both scientific integrity and stringent safety compliance.

Chemical Profile & Mechanistic Toxicology

To understand the why behind our disposal protocols, we must first analyze the molecule's reactivity. 3,5-DHAA is structurally analogous to 3-hydroxyanthranilic acid (3-HAA), a known tryptophan metabolite.

  • Oxidative Instability: 3,5-DHAA is highly light-sensitive and oxidizes rapidly in aqueous solutions, particularly under basic conditions[2].

  • Hazard Classification: Based on structural alerts and analog safety data, it is classified under GHS as causing skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335)[3]. Furthermore, aminophenol derivatives are often suspected carcinogens and present acute hazards if swallowed, inhaled, or absorbed through the skin (H302 + H312 + H332)[3].

Table 1: 3,5-Dihydroxyanthranilic Acid Chemical & Hazard Summary

Property / HazardSpecification / Details
IUPAC Name 2-amino-3,5-dihydroxybenzoic acid[4]
CAS Number 32484-69-8[4]
Molecular Formula C7H7NO4[4]
Molecular Weight 169.13 g/mol [4]
Primary GHS Hazards H302, H312, H332, H315, H319, H335, H351[3]
Chemical Incompatibilities Strong oxidizing agents, strong acids, strong bases[2]
Storage Requirements Inert atmosphere (Argon/N2), protect from light, cool/dry[2]

Mechanistic Pathway of Degradation

When improperly disposed of in standard aqueous waste streams (e.g., flushed down a sink) or exposed to environmental oxygen, 3,5-DHAA undergoes rapid auto-oxidation. This process generates reactive oxygen species (ROS) and electrophilic quinone imines. These intermediates are highly toxic to aquatic ecosystems and can cause severe cellular toxicity by binding to nucleophilic sites on proteins and DNA.

ToxicityPathway DHAA 3,5-Dihydroxyanthranilic Acid (Electron-Rich Aromatic) Oxidation Auto-oxidation / Enzymatic Oxidation DHAA->Oxidation O2 / Light Quinone Quinone Imine Intermediates Oxidation->Quinone ROS Reactive Oxygen Species (ROS) Oxidation->ROS Toxicity Cellular Toxicity & DNA Damage Quinone->Toxicity Electrophilic Attack Environmental Aquatic Ecosystem Toxicity Quinone->Environmental ROS->Toxicity Oxidative Stress

Oxidative degradation pathway of 3,5-DHAA leading to cellular and aquatic toxicity.

Step-by-Step Disposal Methodologies

A robust laboratory safety system requires that every action has a verifiable checkpoint. Because of its environmental toxicity, under no circumstances should 3,5-DHAA be released into the drain or municipal waste [3].

Protocol A: Routine Laboratory Waste Disposal

This protocol applies to expired reagents, synthesized byproducts, and contaminated consumables.

  • Segregation: Never mix 3,5-DHAA waste with strong oxidizers (e.g., peroxides, nitric acid) or strong bases, as this can trigger exothermic degradation[2].

  • Solid Waste Collection: Place all contaminated solid consumables (weighing boats, spatulas, Kimwipes, and empty reagent bottles) into a double-lined, chemically compatible hazardous waste bag.

    • Causality Check: Double-lining prevents micro-dust from escaping, mitigating the inhalation hazard (H332)[3].

  • Liquid Waste Collection: Aqueous or solvent-based solutions containing 3,5-DHAA must be transferred to a high-density polyethylene (HDPE) liquid waste jug.

    • Causality Check: HDPE is utilized because it resists leaching and easily withstands the slightly acidic nature of the compound without degrading.

  • Labeling: Affix a standard hazardous waste label immediately upon waste generation. Explicitly mark the container as "Toxic/Irritant - Contains 3,5-Dihydroxyanthranilic Acid".

  • Storage: Store the waste container in secondary containment in a well-ventilated area, away from direct light and heat, until Environmental Health and Safety (EH&S) pickup[2].

  • Final Routing: Dispose of the sealed containers via an approved hazardous waste disposal plant for high-temperature incineration[3],[2].

Protocol B: Accidental Spill Response Workflow

In the event of a benchtop or floor spill, immediate containment is required to prevent aerosolization and environmental release.

  • Containment: Immediately cover any nearby floor drains. Do not use water to wash the spill initially, as this spreads the contaminant and accelerates aqueous oxidation[3].

  • Neutralization & Binding: Cover the solid spill with a dry, inert absorbent material (e.g., clean sand, vermiculite, or a commercial chemical binder).

    • Causality Check: Dry binding prevents the generation of airborne dusts, directly addressing the compound's respiratory irritation risks[3].

  • Collection: Carefully sweep up the bound material using a non-sparking tool and transfer it to a sealable solid waste container[2].

  • Decontamination: Wash the affected area with a mild detergent solution only after all bulk solid has been mechanically removed and secured[3].

DisposalWorkflow Start Identify 3,5-DHAA Waste SolidWaste Solid Waste (Powder/Consumables) Start->SolidWaste LiquidWaste Liquid Waste (Aqueous/Solvents) Start->LiquidWaste SolidContainer Seal in Double-Lined Chem-Hazard Bag SolidWaste->SolidContainer LiquidContainer Transfer to Compatible HDPE Waste Jug LiquidWaste->LiquidContainer Labeling Attach Hazardous Waste Label (Toxic/Irritant) SolidContainer->Labeling LiquidContainer->Labeling Storage Store in Secondary Containment (Away from Oxidizers) Labeling->Storage Pickup EH&S Pickup for High-Temp Incineration Storage->Pickup

Standard operating procedure for 3,5-DHAA laboratory waste management and disposal.

Operational Trust & Regulatory Compliance

Trust in laboratory safety is built on predictability and mechanistic understanding. By recognizing that 3,5-DHAA's primary threat vector is its oxidative instability and subsequent generation of reactive intermediates, researchers can proactively design their workflows to minimize exposure. Always consult your institution's EH&S guidelines, as local and national regulations (such as EPA RCRA in the United States or REACH in the European Union) dictate the specific legal requirements for hazardous waste manifesting and transport.

References

  • Sigma-Aldrich (Merck KGaA). Safety Data Sheet: 3-Hydroxyanthranilic acid (Product Number 148776). Retrieved from [3].

  • National Center for Biotechnology Information (NIH). PubChem Compound Summary for CID 443218, 3,5-Dihydroxyanthranilic acid. Retrieved from[4].

  • Fisher Scientific. Safety Data Sheet: 3-Hydroxyanthranilic acid. Retrieved from [2].

  • PLOS One. The benzodiazepine-like natural product tilivalline is produced by the entomopathogenic bacterium Xenorhabdus eapokensis. Retrieved from [1].

Sources

Personal protective equipment for handling 3,5-Dihydroxyanthranilic acid

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with drug development professionals on the safe handling of highly active metabolic intermediates. 3,5-Dihydroxyanthranilic acid (3,5-DHAA, CAS: 32484-69-8) is a potent synthetic and metabolic analog within the tryptophan-kynurenine pathway[1]. Because it shares structural homology with 3-hydroxyanthranilic acid (3-HAA)—a known immunomodulator and redox-active compound—it must be handled with strict adherence to advanced laboratory safety protocols[2][3].

Standard safety data sheets (SDS) often list generic precautions, but understanding the causality behind the required Personal Protective Equipment (PPE) is crucial for true laboratory safety and operational integrity.

Mechanistic Hazard Assessment: The Causality of Risk

To design an effective PPE strategy, we must first understand the physicochemical and biological mechanisms that make 3,5-DHAA hazardous:

  • Dermal & Systemic Toxicity: 3,5-DHAA is a substituted aniline and a dihydroxybenzoic acid[1]. Aniline derivatives are notorious for rapid dermal absorption, which can lead to systemic toxicity, including methemoglobinemia. Furthermore, as an analog of 3-HAA, it possesses redox-active properties that can induce oxidative stress or act as a co-antioxidant depending on the cellular microenvironment[3][4].

  • Respiratory Sensitization: As a fine, dry powder, 3,5-DHAA poses a significant inhalation risk. When aerosolized, it can cause severe irritation to the mucous membranes and upper respiratory tract[5][6].

  • Regulatory Compliance: Handling this compound falls strictly under the OSHA Laboratory Standard (29 CFR 1910.1450), which mandates the use of a Chemical Hygiene Plan (CHP) and appropriate engineering controls to keep exposures below permissible limits[7][8].

Quantitative PPE Specifications

To mitigate these specific risks, the following PPE is mandatory. The data below summarizes the optimal protective barriers based on the physicochemical properties of anthranilic acid derivatives.

PPE CategorySpecificationQuantitative Metric / StandardCausality / Rationale
Hand Protection Double-layered Nitrile GlovesOuter: ≥ 5 mil thickness.Inner: 4 mil.Breakthrough time: >240 mins.Anilines penetrate thin latex rapidly. Double-gloving allows immediate removal of the outer layer upon contamination without breaking the sterile barrier to the skin.
Respiratory N95 or P100 Particulate RespiratorAPF (Assigned Protection Factor) = 10Required if handling outside a Class IIB Fume Hood to prevent inhalation of aerosolized micro-particles[5].
Eye Protection Chemical Splash GogglesANSI Z87.1 Compliant (Indirect venting)Benzoic acid derivatives cause severe ocular irritation. Standard safety glasses are insufficient against airborne dust[6].
Body Protection Flame-retardant Lab Coat100% Cotton or Tyvek sleevesPrevents the accumulation of static electricity, which can inadvertently aerosolize the powder during transfer.

Biological Context & Pathway Integration

Understanding the compound's biological role reinforces the necessity for rigorous PPE. 3,5-DHAA mimics endogenous metabolites that regulate immune tolerance and neurotoxicity. Accidental exposure can inadvertently trigger these highly conserved biological pathways.

KynureninePathway Trp L-Tryptophan Kyn L-Kynurenine Trp->Kyn IDO/TDO AA Anthranilic Acid Kyn->AA Kynureninase HAA 3-Hydroxyanthranilic Acid Kyn->HAA KMO & Kynureninase DHAA 3,5-Dihydroxyanthranilic Acid (Target Compound) AA->DHAA Synthetic/Metabolic Derivation HAA->DHAA Hydroxylation Immune Immunomodulation & Redox Activity DHAA->Immune Bioactivity

Metabolic context of 3,5-DHAA within the Tryptophan-Kynurenine pathway.

Step-by-Step Operational Protocol

This protocol is designed as a self-validating system . Each step contains a physical check to confirm that the safety measure is functioning correctly before proceeding.

Phase 1: Pre-Operational Setup
  • Fume Hood Verification: Turn on the chemical fume hood.

    • Validation Check: Tape a small piece of tissue to the bottom of the sash. If it pulls steadily inward, the airflow is sufficient (face velocity ~100 fpm). Never handle 3,5-DHAA in dead air.

  • Static Discharge: Wipe the analytical balance and surrounding area with an anti-static cloth.

  • PPE Donning: Put on the lab coat, chemical splash goggles, and double nitrile gloves.

Phase 2: Weighing and Transfer
  • Anti-Static Transfer: Use a grounded, anti-static weigh boat and a stainless-steel micro-spatula.

  • The Cling Test (Validation): Scoop a micro-amount of 3,5-DHAA powder.

    • Validation Check: If the powder repels the spatula or flies upward, static electricity is too high. Stop immediately, use a zero-ionizer gun on the workspace, and retry. This ensures you do not aerosolize the powder during bulk transfer.

  • In-Hood Dissolution: Once weighed, dissolve the powder directly in the hood using an appropriate solvent (e.g., DMSO or Ethanol, as anthranilic acids are highly soluble in polar organic solvents) before transporting it to the bench[5]. Transporting the compound in solution entirely eliminates the inhalation risk of dry powders.

Phase 3: Doffing and Decontamination
  • Outer Glove Removal: Remove the contaminated outer gloves inside the fume hood and dispose of them in a solid hazardous waste container.

  • Surface Decontamination: Wipe down the balance and hood surface with a 70% ethanol solution using your clean inner gloves.

Spill Response and Disposal Plan

If a spill occurs, immediate containment is required to prevent aerosolization and cross-contamination.

  • Isolate: Alert personnel and restrict access to the area immediately.

  • Suppress (Do NOT Dry Sweep): Dry sweeping aerosolizes hazardous powders[5]. Instead, gently cover the spill with damp absorbent paper towels. Use water or a mild alkaline solution, as anthranilic acids can be effectively neutralized by weak bases.

  • Collect: Use a plastic scoop (to prevent sparking or scratching surfaces) to collect the damp towels and the neutralized powder.

  • Dispose: Place all collected material into a sealable, clearly labeled hazardous waste bag. Dispose of it in accordance with EPA and institutional chemical waste guidelines[8].

  • Decontaminate: Wash the spill area thoroughly with soap and water, followed by a final 70% ethanol wipe down.

HandlingWorkflow Start Risk Assessment & PPE Donning Hood Transfer to Chemical Fume Hood Start->Hood Weigh Weighing & Solvent Dissolution Hood->Weigh Spill Spill Detected? Weigh->Spill Clean Spill Protocol: Neutralize & Contain Spill->Clean Yes Proceed Proceed to Experimentation Spill->Proceed No Doff PPE Doffing & Waste Disposal Clean->Doff Proceed->Doff

Standard operating procedure for handling and spill response of 3,5-DHAA.

References

  • [1] 3,5-Dihydroxyanthranilic acid | C7H7NO4 | CID 443218 - PubChem - NIH. nih.gov. 1

  • [7] OSHA Laboratory Standard - Prudent Practices in the Laboratory - NCBI Bookshelf. nih.gov. 7

  • [8] OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. osha.gov. 8

  • [2] Kynurenine Pathway of Tryptophan Metabolism: Regulatory and Functional Aspects - PMC. nih.gov. 2

  • [5] SAFETY DATA SHEET - Sigma-Aldrich. sigmaaldrich.com. 5

  • [4] Contextual Regulation of the Kynurenine Pathway and Its Relevance for Personalized Psychiatry - PMC. nih.gov. 4

  • [3] A systematic review and meta-analysis of the kynurenine pathway of tryptophan metabolism in rheumatic diseases - Frontiers. frontiersin.org. 3

  • [6] SIGMA-ALDRICH MATERIAL SAFETY DATA SHEET. amazonaws.com. 6

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.